molecular formula TaI5<br>I5Ta B075852 Tantalum iodide CAS No. 14693-81-3

Tantalum iodide

Cat. No.: B075852
CAS No.: 14693-81-3
M. Wt: 815.47 g/mol
InChI Key: MISXNQITXACHNJ-UHFFFAOYSA-I
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Description

Tantalum iodide (TaIx) is a high-purity inorganic reagent of significant interest in advanced materials research and development. Its primary application lies in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the synthesis of tantalum-containing thin films, such as tantalum nitride (TaN) and tantalum carbide (TaC). These films are critical as diffusion barriers in microelectronic devices, preventing the intermingling of copper interconnects with the silicon substrate, thereby enhancing device performance and longevity. The mechanism of action leverages the thermal decomposition or reaction of this compound vapor at elevated temperatures, which allows for precise, layer-by-layer growth of conformal films with excellent step coverage on complex nanostructures. Beyond thin-film deposition, this compound serves as a versatile precursor in solid-state synthesis for novel metal halides and cluster compounds, and as a potent catalyst or catalyst precursor in selective organic transformations. Its high purity is paramount to ensure reproducibility and high performance in these sensitive applications, minimizing metallic impurities that could compromise electronic properties or catalytic activity. This compound is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

tantalum(5+);pentaiodide
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InChI

InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MISXNQITXACHNJ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[I-].[I-].[I-].[I-].[I-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

TaI5, I5Ta
Record name tantalum(V) iodide
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Molecular Weight

815.4702 g/mol
Source PubChem
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Physical Description

Black crystalline powder; [Alfa Aesar MSDS]
Record name Tantalum iodide
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CAS No.

14693-81-3
Record name Tantalum iodide (TaI5)
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Record name Tantalum iodide (TaI5)
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Record name Tantalum iodide (TaI5)
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Record name Tantalum pentaiodide
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Foundational & Exploratory

A Guide to the Synthesis of High-Purity Tantalum(V) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis and purification methods for obtaining high-purity tantalum(V) iodide (TaI₅). Tantalum(V) iodide is a critical precursor in various chemical applications, including the synthesis of novel tantalum compounds and as a catalyst. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the general experimental workflow.

Introduction

Tantalum(V) iodide, also known as tantalum pentaiodide, is an inorganic compound with the chemical formula TaI₅. It exists as a black, crystalline solid that is highly reactive towards moisture and hydrolyzes readily.[1] The pursuit of high-purity TaI₅ is driven by its utility in applications demanding minimal contamination, such as in the fabrication of high-purity tantalum metal and in specialized catalysis.[2] This guide focuses on the most common and effective methods for its synthesis and subsequent purification.

Synthesis Methodologies

Two principal methods for the synthesis of tantalum(V) iodide are the direct reaction of tantalum metal with iodine and the reaction of tantalum pentoxide with aluminum triiodide.

Direct Synthesis from Elemental Tantalum and Iodine

The direct combination of tantalum metal and iodine vapor at elevated temperatures is a straightforward method for producing tantalum(V) iodide. The reaction proceeds as follows:

2 Ta(s) + 5 I₂(g) → 2 TaI₅(s)

Experimental Protocol:

  • Reactant Preparation: Tantalum metal, typically in the form of a fine powder or a filament, is placed in a sealed reaction vessel, commonly a quartz ampoule. A stoichiometric amount of high-purity iodine crystals is also introduced into the ampoule.

  • Evacuation and Sealing: The ampoule is evacuated to a high vacuum to remove air and moisture, which would otherwise react with the starting materials and the product. The ampoule is then sealed using a torch.

  • Reaction: The sealed ampoule is placed in a tube furnace. The side of the ampoule containing the iodine is gently heated to create iodine vapor. The tantalum metal is heated to a higher temperature to initiate the reaction. A vigorous, exothermic reaction can be observed as the tantalum reacts with the iodine vapor.

  • Product Collection: After the reaction is complete, the tantalum(V) iodide is present as a black solid within the ampoule. The product can be purified in situ via sublimation or chemical vapor transport.

Synthesis from Tantalum Pentoxide and Aluminum Triiodide

3 Ta₂O₅(s) + 10 AlI₃(s) → 6 TaI₅(s) + 5 Al₂O₃(s)[1]

Experimental Protocol:

  • Reactant Preparation: Stoichiometric amounts of finely powdered, anhydrous tantalum pentoxide and aluminum triiodide are thoroughly mixed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

  • Reaction Setup: The mixture is placed in a reaction vessel, such as a sealed quartz tube, that has been evacuated and sealed under vacuum.

  • Reaction Conditions: The sealed vessel is heated in a furnace. The reaction requires elevated temperatures to proceed, though the precise temperature and duration are not well-documented in readily available literature and would likely require empirical optimization.

  • Product Separation: The resulting product is a mixture of tantalum(V) iodide and aluminum oxide. Tantalum(V) iodide can be separated from the non-volatile aluminum oxide by sublimation under vacuum.

Purification Techniques

The as-synthesized tantalum(V) iodide often requires purification to remove unreacted starting materials and byproducts. The primary methods for achieving high purity are sublimation and chemical vapor transport.

Vacuum Sublimation

Sublimation is a technique where a solid is heated under reduced pressure, causing it to transition directly into a gas, which then re-condenses as a pure solid on a cooled surface. This method is effective for separating TaI₅ from non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: The crude tantalum(V) iodide is placed in a sublimation apparatus, which consists of a vessel for the crude material, a heating source (e.g., a heating mantle), and a cold finger (a cooled surface).

  • Sublimation: The apparatus is evacuated to a high vacuum. The vessel containing the crude TaI₅ is gently heated. The tantalum(V) iodide sublimes and the vapor travels to the cold finger.

  • Deposition: The pure tantalum(V) iodide deposits as crystals on the cold finger, while non-volatile impurities remain in the heating vessel.

  • Product Recovery: After the sublimation is complete, the apparatus is cooled, and the purified crystals of tantalum(V) iodide are carefully scraped from the cold finger in an inert atmosphere.

Chemical Vapor Transport (CVT)

Chemical vapor transport is a technique used to purify and grow high-quality crystals of solid materials. It involves a reversible chemical reaction where the material to be purified reacts with a gaseous transport agent to form a volatile species. This gaseous compound then diffuses along a temperature gradient and decomposes at a different temperature to deposit the purified material. For the purification of TaI₅, iodine itself can act as the transport agent.

Experimental Protocol:

  • Ampoule Preparation: The crude tantalum(V) iodide is sealed in a quartz ampoule under vacuum, often with a small amount of additional iodine to act as the transport agent.

  • Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The end of the ampoule containing the crude material (the source, T₂) is heated to a higher temperature than the end where the pure crystals will grow (the sink, T₁).

  • Transport and Deposition: At the hot end (T₂), the tantalum(V) iodide vaporizes. The gaseous TaI₅ molecules then diffuse to the cooler end (T₁), where they deposit as purified crystals.

  • Crystal Growth: Over time, high-purity single crystals of tantalum(V) iodide can be grown at the cooler end of the ampoule.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis and properties of tantalum(V) iodide.

Table 1: Physical Properties of Tantalum(V) Iodide

PropertyValueReference
Chemical FormulaTaI₅[1]
Molar Mass815.47 g/mol [3]
AppearanceBlack crystalline solid[4]
Melting Point496 °C (sublimes)[3]
Boiling Point543 °C[3]
Density5.8 g/cm³[3]

Table 2: Comparison of Synthesis Methods

ParameterDirect Synthesis (Ta + I₂)Oxide Route (Ta₂O₅ + AlI₃)
Precursors Tantalum metal, IodineTantalum pentoxide, Aluminum triiodide
Reaction Type Direct combinationMetathesis
Purity of Product High, can be further purifiedRequires separation from Al₂O₃
Typical Yield Not well-documentedNot well-documented
Key Advantage Simpler product mixtureAvoids use of elemental tantalum
Key Disadvantage Requires handling of reactive metalByproduct removal is necessary

Table 3: Purity Levels

ProductPuritySource
Tantalum(V) IodideUp to 99.95%[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of high-purity tantalum(V) iodide.

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification Ta Tantalum (Ta) Powder/Foil direct_synthesis Direct Synthesis (Sealed Quartz Tube, High Temperature) Ta->direct_synthesis I2 Iodine (I₂) I2->direct_synthesis Ta2O5 Tantalum Pentoxide (Ta₂O₅) oxide_route Oxide Route (Sealed Quartz Tube, High Temperature) Ta2O5->oxide_route AlI3 Aluminum Triiodide (AlI₃) AlI3->oxide_route crude_TaI5 Crude Tantalum(V) Iodide (TaI₅) direct_synthesis->crude_TaI5 oxide_route->crude_TaI5 sublimation Vacuum Sublimation crude_TaI5->sublimation cvt Chemical Vapor Transport (CVT) crude_TaI5->cvt pure_TaI5 High-Purity TaI₅ Crystals sublimation->pure_TaI5 cvt->pure_TaI5

Caption: General workflow for the synthesis and purification of high-purity tantalum(V) iodide.

Safety Precautions

The synthesis of tantalum(V) iodide involves hazardous materials and requires strict adherence to safety protocols.

  • Tantalum Powder: Finely divided tantalum powder is a flammable solid and can be explosive in confined spaces when dispersed in air.[5] It should be handled in an inert atmosphere, and sources of ignition must be eliminated. Use non-sparking tools.[5]

  • Iodine: Iodine is corrosive and has a high vapor pressure. It should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Tantalum(V) Iodide: Tantalum(V) iodide is corrosive and causes severe skin burns and eye damage.[6] It is toxic if inhaled.[6] It reacts with water and should be handled in a dry, inert atmosphere (e.g., a glovebox).[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[7]

  • General Handling: All reactions should be carried out in a well-ventilated fume hood.[6] It is crucial to prevent the release of these chemicals into the environment.[6]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations in a laboratory setting.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Tantalum(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure of tantalum(IV) iodide (TaI₄), a fascinating inorganic compound with a unique molecular arrangement. The information presented herein is crucial for researchers in materials science, inorganic chemistry, and condensed matter physics, and may offer insights for drug development professionals interested in metal-based compounds and their interactions.

Introduction

Tantalum(IV) iodide, a black solid, is a member of the transition metal tetrahalide family. Unlike many other metal tetraiodides that exhibit polymeric chain structures, tantalum(IV) iodide possesses a distinct molecular solid-state structure. The determination of its crystal structure has been pivotal in understanding its chemical bonding and physical properties. This guide will delve into the detailed crystallographic data, experimental protocols for its synthesis and analysis, and the logical workflow of its structural determination.

Synthesis of Tantalum(IV) Iodide Single Crystals

The synthesis of high-quality single crystals of tantalum(IV) iodide is a critical prerequisite for accurate single-crystal X-ray diffraction analysis. While several methods exist for the preparation of polycrystalline TaI₄, the growth of single crystals has been achieved, sometimes serendipitously as a by-product of other reactions.

General Synthetic Approach: Reduction of Tantalum(V) Iodide

The most common route to tantalum(IV) iodide involves the reduction of tantalum(V) iodide (TaI₅).[1] This can be achieved using various reducing agents.

Experimental Protocol:

A typical synthesis involves the reaction of tantalum(V) iodide with a reducing agent such as aluminum, magnesium, or calcium at elevated temperatures.[1]

  • Reactants: Tantalum(V) iodide (TaI₅) and a stoichiometric amount of a reducing agent (e.g., aluminum powder).

  • Apparatus: A sealed, evacuated quartz ampoule.

  • Procedure:

    • In an inert atmosphere glovebox, finely ground tantalum(V) iodide and the reducing agent are thoroughly mixed and placed in a quartz ampoule.

    • The ampoule is evacuated to a high vacuum and sealed.

    • The sealed ampoule is placed in a tube furnace and heated to approximately 380 °C.[1]

    • The reaction is allowed to proceed for a sufficient duration to ensure complete reduction.

    • The ampoule is then slowly cooled to room temperature to promote the formation of crystalline products.

  • Challenges: This method can sometimes lead to the formation of side products like Ta₆I₁₄, making the isolation of pure TaI₄ challenging.[1]

Single Crystal Growth

The first successful single-crystal X-ray diffraction study was performed on crystals obtained as a chance product in a reaction aimed at synthesizing another compound within a tantalum ampoule.[1] This highlights that crystal growth can be sensitive to specific, and sometimes unexpected, reaction conditions.

A generalized workflow for obtaining single crystals is depicted below:

G start Start: Reactant Preparation reactants Tantalum(V) Iodide + Reducing Agent start->reactants sealing Sealing in Evacuated Ampoule reactants->sealing heating Heating to Reaction Temperature (~380 °C) sealing->heating reaction Reduction Reaction heating->reaction cooling Controlled Slow Cooling reaction->cooling crystal_formation Single Crystal Formation of TaI₄ cooling->crystal_formation end End: Crystal Isolation crystal_formation->end G start Start: Single Crystal of TaI₄ data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Integration and Correction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Least-Squares Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure end End: Crystallographic Data final_structure->end G octahedra TaI₆ Octahedra dimer Face-Sharing Dimers octahedra->dimer Face-Sharing tetramer Edge-Sharing of Dimers to form Ta₄I₁₆ Tetramer dimer->tetramer Edge-Sharing crystal Molecular Crystal of Ta₄I₁₆ Units tetramer->crystal Packing in Unit Cell

References

The Deposition and Properties of Tantalum-Based Thin Films Utilizing Iodide Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of tantalum-based thin films, with a particular focus on the use of tantalum iodide (TaI₅) as a precursor. While direct research on the electronic and optical properties of pure this compound thin films is limited in publicly available literature, this document synthesizes the existing knowledge on the deposition of tantalum oxide (Ta₂O₅) thin films from iodide precursors and their resulting characteristics. This information is crucial for researchers and professionals in materials science and semiconductor device fabrication.

Synthesis of Tantalum-Based Thin Films from Iodide Precursors

This compound, primarily tantalum(V) iodide (TaI₅), serves as a precursor for depositing tantalum-based thin films through various chemical vapor deposition (CVD) techniques, most notably Atomic Layer Deposition (ALD).

Atomic Layer Deposition (ALD) of Tantalum Oxide (Ta₂O₅) from TaI₅

ALD is a precise thin film deposition technique that allows for atomic-scale thickness control and conformal coating of high-aspect-ratio structures. The process for depositing Ta₂O₅ using TaI₅ and a water-hydrogen peroxide mixture (H₂O−H₂O₂) as precursors has been investigated.

Experimental Protocol:

The ALD process for Ta₂O₅ from TaI₅ typically involves the following sequential steps within a temperature range of 240−400 °C:

  • TaI₅ Pulse: Evaporated TaI₅ is introduced into the reactor chamber and adsorbs onto the substrate surface.

  • Purge: The reactor is purged with an inert gas (e.g., Argon) to remove any unreacted TaI₅ and byproducts from the chamber.

  • Oxidant Pulse: An oxidant, such as a mixture of H₂O and H₂O₂, is pulsed into the chamber. This reacts with the adsorbed tantalum-containing species on the surface to form a layer of tantalum oxide.

  • Purge: The reactor is again purged with an inert gas to remove the reaction byproducts, leaving a conformal thin film of Ta₂O₅.

This cycle is repeated to achieve the desired film thickness. The growth rate of the film is dependent on the substrate temperature, generally decreasing as the temperature increases. For instance, in one study, the growth rate was observed to decrease linearly with the substrate temperature.[1]

Properties of Tantalum Oxide (Ta₂O₅) Thin Films Grown from TaI₅

The properties of the resulting Ta₂O₅ thin films are highly dependent on the deposition parameters, particularly the growth temperature.

Structural Properties

The crystallinity of the Ta₂O₅ films is strongly influenced by the deposition temperature.

  • Amorphous Films: Films grown at temperatures below 350 °C are typically amorphous.[1]

  • Polycrystalline Films: At higher temperatures, such as 400 °C, the films tend to be more crystalline, exhibiting phases like L-Ta₂O₅.[1]

Notably, films grown from an iodide precursor tend to be more amorphous compared to those deposited from a chloride (TaCl₅) precursor under similar conditions.[1] X-ray Photoelectron Spectroscopy (XPS) analysis has shown that the films can be free from iodine residues.[1]

Optical and Electronic Properties

The optical and electronic properties of Ta₂O₅ thin films are critical for their application in electronic and optoelectronic devices.

Table 1: Summary of Properties for Ta₂O₅ Thin Films Deposited via ALD using TaI₅

PropertyValueDeposition ConditionsReference
Refractive IndexUp to 2.24Temperature-dependent[1]
Dielectric Constant26 ± 1 to 31Dependent on deposition temperature[2]
Film Density7.8 ± 0.1 g/cm³ to 8.0 ± 0.1 g/cm³Dependent on deposition temperature[2]

Characterization Techniques for Tantalum-Based Thin Films

A variety of analytical techniques are employed to characterize the structural, optical, and electronic properties of tantalum-based thin films.

  • Structural Characterization: X-ray Diffraction (XRD) is used to determine the crystallinity and phase of the films. Atomic Force Microscopy (AFM) provides information about the surface morphology and roughness.

  • Optical Characterization: Spectroscopic ellipsometry and UV-Vis-NIR spectrophotometry are used to determine the refractive index, extinction coefficient, and thickness of the films.[5][6]

  • Electronic Characterization: Capacitance-voltage (C-V) and current-voltage (I-V) measurements on Metal-Oxide-Semiconductor (MOS) capacitor structures are used to determine the dielectric constant, leakage current density, and breakdown electric field.[4]

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the elements within the film, ensuring the absence of precursor residues like iodine.[1]

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for ALD of Ta₂O₅ from TaI₅

The following diagram illustrates the sequential process of Atomic Layer Deposition for synthesizing tantalum oxide thin films using this compound as a precursor.

ALD_Workflow cluster_reactor ALD Reactor Chamber Start Substrate Loading Pulse_TaI5 1. TaI₅ Pulse (Adsorption) Start->Pulse_TaI5 Purge1 2. Inert Gas Purge Pulse_TaI5->Purge1 Pulse_Oxidant 3. Oxidant Pulse (H₂O/H₂O₂) (Reaction) Purge1->Pulse_Oxidant Purge2 4. Inert Gas Purge Pulse_Oxidant->Purge2 End_Cycle One ALD Cycle Complete Purge2->End_Cycle Repeat Repeat N Cycles End_Cycle->Repeat Repeat->Pulse_TaI5 Next Cycle Unload Film Unloading Repeat->Unload Desired Thickness Achieved

Caption: Experimental workflow for the Atomic Layer Deposition of Ta₂O₅.

Conceptual Electronic Band Structure of a Dielectric Thin Film

This diagram provides a generalized representation of the electronic band structure for a wide bandgap dielectric material like tantalum oxide.

Band_Structure cluster_bands Energy Bands Conduction_Band Conduction Band (Unoccupied) Valence_Band Valence Band (Occupied) Valence_Band->Conduction_Band   Photon Absorption (hν ≥ Eg) Band_Gap Band Gap (Eg)

Caption: Conceptual electronic band structure of a dielectric material.

Conclusion

This compound is a viable precursor for the deposition of high-quality tantalum oxide thin films via techniques like Atomic Layer Deposition. The resulting Ta₂O₅ films exhibit desirable properties, including a high refractive index and dielectric constant, making them suitable for a range of microelectronic applications. The properties of these films can be tailored by controlling the deposition parameters, particularly the temperature. While there is a notable lack of research on the specific electronic and optical properties of pure this compound thin films, the established use of TaI₅ in the synthesis of functional oxide layers highlights its importance in advanced materials processing. Future research could focus on exploring the direct deposition and characterization of this compound thin films to evaluate their potential for novel applications.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition Pathway of Tantalum Pentaiodide (TaI5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of tantalum pentaiodide (TaI5). Tantalum pentaiodide is a critical precursor in various advanced material applications, including the production of high-purity tantalum metal. A thorough understanding of its thermal behavior is paramount for optimizing these processes and ensuring predictable outcomes. This document synthesizes available data on its physical properties, decomposition mechanism, and the experimental methodologies used for its characterization.

Physicochemical Properties of Tantalum Pentaiodide

Tantalum pentaiodide is a black crystalline solid with the empirical formula TaI5. It is characterized by its high density and relatively low melting and boiling points compared to other tantalum compounds. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Tantalum Pentaiodide (TaI5)

PropertyValueReference
Molecular Weight815.47 g/mol [1]
AppearanceBlack crystalline solid[1]
Density5.8 g/cm³[1]
Melting Point496 °C[1]
Boiling Point543 °C[1]

Thermal Decomposition Pathway of Tantalum Pentaiodide

The thermal decomposition of tantalum pentaiodide is a critical process, notably utilized in the van Arkel-de Boer process for the production of high-purity tantalum metal. At elevated temperatures, TaI5 undergoes decomposition to yield elemental tantalum and gaseous iodine.

The overall decomposition reaction is as follows:

2TaI₅(g) → 2Ta(s) + 5I₂(g)

While the overarching process is the complete decomposition to tantalum metal, the pathway can involve the formation of lower tantalum iodides as intermediates, particularly in non-vacuum conditions or in the presence of a tantalum surface. The stability of these lower iodides is dependent on temperature and pressure.

A potential stepwise decomposition can be visualized as a series of equilibria:

TaI₅ ↔ TaI₄ + ½I₂ TaI₄ ↔ TaI₃ + ½I₂ TaI₃ ↔ TaI₂ + ½I₂ TaI₂ ↔ Ta + I₂

The formation of lower iodides such as tantalum tetraiodide (TaI4) has been noted in the literature[2]. However, detailed quantitative data on the specific temperature ranges for each decomposition step of pure TaI5 under controlled thermal analysis conditions are not extensively available in the reviewed literature. The process is generally understood to proceed to completion, yielding pure tantalum at sufficiently high temperatures.

The following diagram illustrates the generalized thermal decomposition pathway of TaI5.

G Decomposition Pathway of TaI5 TaI5 Tantalum Pentaiodide (TaI₅) Intermediates Lower Tantalum Iodides (e.g., TaI₄) TaI5->Intermediates Heat Products Tantalum (Ta) + Iodine (I₂) Intermediates->Products Further Heating

Caption: Generalized thermal decomposition pathway of TaI5.

Experimental Analysis of Thermal Stability

The thermal stability and decomposition of TaI5 are primarily investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). These methods provide quantitative data on mass loss, thermal events (like melting and decomposition), and the identity of evolved gases as a function of temperature.

Experimental Protocols

A general experimental workflow for the thermal analysis of a metal halide like TaI5 is outlined below. Due to the limited specific data for TaI5, this protocol is based on standard methodologies for similar compounds.

Thermogravimetric Analysis (TGA):

  • Instrument: A thermogravimetric analyzer capable of reaching at least 600°C.

  • Sample Preparation: A small, representative sample of TaI5 (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature.

Differential Scanning Calorimetry (DSC):

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of TaI5 (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Atmosphere: An inert atmosphere is maintained within the DSC cell.

  • Heating Program: The sample and reference are heated at a constant rate, often the same as in the TGA experiment, to observe thermal transitions.

  • Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. The DSC curve reveals endothermic (e.g., melting) and exothermic (e.g., some decompositions) events.

Mass Spectrometry (MS) of Evolved Gases:

  • Coupling: A mass spectrometer is often coupled to the outlet of the TGA furnace (TGA-MS).

  • Analysis: As the sample is heated in the TGA, any evolved gases are transferred to the mass spectrometer for real-time analysis.

  • Data: The mass-to-charge ratio of the gaseous species is recorded, allowing for the identification of decomposition products like I₂.

The following diagram illustrates a typical experimental workflow for thermal analysis.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh TaI5 Sample load Load into Crucible/Pan weigh->load tga TGA (Inert Atmosphere, Constant Heating Rate) load->tga dsc DSC (Inert Atmosphere, Constant Heating Rate) load->dsc ms Evolved Gas Analysis (MS) tga->ms tga_curve TGA Curve (Mass vs. Temperature) tga->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temperature) dsc->dsc_curve ms_spectra Mass Spectra of Evolved Gases ms->ms_spectra

References

Solvothermal Synthesis of Tantalum-Based Nanostructures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the solvothermal synthesis of tantalum iodide (TaIₓ) nanostructures. This guide, therefore, provides a foundational understanding of the solvothermal method and its successful application in synthesizing other critical tantalum-based nanomaterials, namely tantalum oxide (Ta₂O₅) and tantalum carbide (TaC). The principles and protocols outlined herein are intended to serve as a valuable resource for researchers venturing into the synthesis of this compound nanostructures via this versatile technique.

Introduction to Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing a wide array of materials, including metals, semiconductors, and ceramics, in the form of nanocrystals, thin films, or bulk powders.[1] The process involves a chemical reaction in a solvent at temperatures above its boiling point, conducted in a sealed vessel known as an autoclave, leading to elevated pressures.[1] This technique offers exceptional control over the size, shape, and crystallinity of the resulting nanoparticles by manipulating parameters such as temperature, pressure, solvent type, and precursor concentration.[1] A key advantage of solvothermal synthesis is its ability to create both thermodynamically stable and metastable phases, including novel materials that are not accessible through other synthetic routes.[1]

Experimental Protocols for Tantalum-Based Nanostructures

While specific protocols for this compound are not available, the methodologies for tantalum oxide and tantalum carbide provide a strong starting point for experimental design.

Solvothermal Synthesis of Tantalum Oxide (Ta₂O₅) Nanoparticles

A common approach for synthesizing tantalum oxide nanoparticles involves the controlled hydrolysis and condensation of a tantalum alkoxide precursor in an organic solvent.

Detailed Experimental Protocol:

  • Precursor: Tantalum (V) pentabutoxide (TPB) is utilized as the source of tantalum.[2][3]

  • Solvent: Toluene is a frequently used solvent for this reaction.[2][3]

  • Reaction Mixture: The TPB precursor is dissolved in toluene within a Teflon-lined stainless-steel autoclave. The presence of water is crucial for the hydrolysis reaction.[2][3]

  • Reaction Conditions: The sealed autoclave is heated to a temperature range of 473–573 K (200–300 °C) and maintained for a specific duration.[3]

  • Post-Processing: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate (Ta₂O₅) is collected, washed with an appropriate solvent like ethanol to remove any unreacted precursors or byproducts, and subsequently dried.

Modified Solvothermal Synthesis of Tantalum Carbide (TaC) Nanoparticles

The synthesis of tantalum carbide nanoparticles can be achieved through a modified solvothermal method, which may involve a carbothermal reduction process.

Detailed Experimental Protocol:

  • Precursors: A tantalum source (e.g., tantalum pentachloride, TaCl₅) and a carbon source (e.g., phenolic resin) are used.

  • Reaction Environment: The reaction is typically carried out in a sealed vessel under an inert atmosphere to prevent oxidation.

  • Dopants: To control the morphology of the final TaC nanoparticles, metallic dopants such as nickel, iron, or cobalt can be introduced into the reaction mixture.[4] This has been shown to guide the crystal growth, leading to shapes like cubes and cuboctahedrons.[4]

  • Reaction and Post-Processing: The reaction is initiated by heating, which can sometimes be self-igniting depending on the specific reactants.[5] The resulting product is then subjected to a thorough washing procedure, often involving deionized water, hydrochloric acid (to remove metal dopants and other impurities), and finally ethanol, followed by drying.[5]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters and outcomes for the solvothermal synthesis of tantalum oxide and the modified solvothermal synthesis of tantalum carbide.

ParameterTantalum Oxide (Ta₂O₅)Tantalum Carbide (TaC)
Precursor(s) Tantalum (V) pentabutoxide (TPB)[2][3]Tantalum source (e.g., TaCl₅), Carbon source (e.g., phenolic resin)
Solvent(s) Toluene[2][3]Not explicitly stated, method is a modified solvothermal approach
Temperature 473–573 K (200–300 °C)[3]High temperatures, sufficient for carbothermal reduction
Additives/Dopants Water (for hydrolysis)[2][3]Ni, Fe, Co, Y, Ni-Ti (for morphology control)[4]
Resulting Nanostructure Amorphous or crystalline β-phase Ta[3]Highly crystalline TaC[4]
Particle Size ~2 nm (hydrodynamic size)[6]~50 nm (average)[3]
Morphology NanoparticlesRound/irregular, cubes, cuboctahedrons (dopant-dependent)[4]
Surface Area >200 m²/g (for amorphous Ta₂O₅)[2]Not specified

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the solvothermal synthesis of tantalum-based nanostructures.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization precursors Tantalum Precursor(s) (e.g., TPB, TaCl₅) autoclave Mix & Seal in Autoclave precursors->autoclave solvent Solvent (e.g., Toluene) solvent->autoclave additives Additives/Dopants (e.g., Water, Ni, Fe) additives->autoclave heating Heating (200-300°C or higher) autoclave->heating High T & P cooling Cooling to Room Temp. heating->cooling washing Washing (e.g., Ethanol, HCl) cooling->washing drying Drying washing->drying analysis Nanostructure Analysis (TEM, XRD, etc.) drying->analysis

A generalized workflow for solvothermal synthesis.

Proposed Pathway for Solvothermal Synthesis of this compound Nanostructures

Leveraging the principles demonstrated in the synthesis of tantalum oxides and carbides, a hypothetical solvothermal route for this compound nanostructures can be proposed. This pathway remains theoretical and requires experimental validation.

Logical Framework:

Tantalum_Iodide_Synthesis_Logic cluster_precursors Precursor Selection cluster_solvent Solvent System cluster_conditions Reaction Conditions cluster_outcome Expected Outcome TaI5 Tantalum (V) Iodide (TaI₅) non_aqueous Anhydrous Non-Aqueous Solvent (to prevent oxide formation) TaI5->non_aqueous TaI4 Tantalum (IV) Iodide (TaI₄) TaI4->non_aqueous coordinating Coordinating vs. Non-coordinating (e.g., Toluene, Acetonitrile) non_aqueous->coordinating temperature Temperature Gradient Study (e.g., 150-250°C) coordinating->temperature pressure Autogenous Pressure temperature->pressure surfactant Optional: Surfactant/Capping Agent (for size/shape control) pressure->surfactant nanostructures This compound Nanostructures (TaIₓ NPs) surfactant->nanostructures

A proposed logical pathway for this compound synthesis.

Experimental Considerations:

  • Precursors: Tantalum (V) iodide (TaI₅) or Tantalum (IV) iodide (TaI₄) would be logical starting materials. The stability and solubility of these precursors in the chosen solvent are critical.

  • Solvent: Anhydrous, non-aqueous solvents are essential to prevent the formation of tantalum oxides. Solvents with varying coordinating abilities, such as toluene (non-coordinating) or acetonitrile (coordinating), could be explored to influence the reaction kinetics and nanostructure morphology.

  • Temperature and Pressure: A systematic study of reaction temperatures, likely in the range of 150–250°C, would be necessary to determine the optimal conditions for crystallization. The pressure will be autogenous, developing as the solvent is heated in the sealed autoclave.

  • Additives: The use of surfactants or capping agents could be investigated to control particle size and prevent agglomeration, similar to their role in the synthesis of other nanomaterials.

This guide provides a comprehensive overview based on the available scientific literature. The provided protocols and data for tantalum oxide and carbide should serve as a robust framework for the development of a successful solvothermal synthesis route for this compound nanostructures.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of Tantalum Pentaiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of tantalum pentaiodide (TaI₅). The information is curated for professionals in research and development, with a focus on quantitative data, experimental procedures, and visual representations of key processes.

Core Chemical and Physical Properties

Tantalum pentaiodide is an inorganic compound that exists as a black, crystalline solid.[1][2][3][4] Its empirical formula is TaI₅, but it exists as a dimer with the formula Ta₂I₁₀.[1] The structure is an edge-shared bioctahedral, where two TaI₅ units are linked by iodide bridges.[1] The oxidation state of tantalum in this compound is +5.[3]

Table 1: Physical and Chemical Properties of Tantalum Pentaiodide

PropertyValueSource(s)
Molecular FormulaTaI₅ (empirical), Ta₂I₁₀ (dimer)[1][2][3]
Molar Mass815.47 g/mol (for TaI₅)[2][3][4]
AppearanceBlack crystalline solid/powder[1][2][3][4]
Density5.8 g/cm³ at 25 °C[1][2][3]
Melting Point496 °C (sublimes)[2][3]
Boiling Point543 °C[2][3]
Crystal StructureOrthorhombic[2]

Reactivity Profile

Tantalum pentaiodide exhibits distinct reactivity, particularly with water and upon heating. It is considered one of the more stable tantalum compounds but requires careful handling due to its sensitivity.[2]

2.1. Hydrolysis Tantalum pentaiodide readily hydrolyzes upon contact with water or moisture in the air.[1][2] This reaction is rapid and results in the formation of tantalum pentoxide (Ta₂O₅), a white, insoluble solid.[2][5] This reactivity necessitates handling the compound in anhydrous conditions.[4]

2.2. Thermal Decomposition At high temperatures, tantalum pentaiodide undergoes thermal decomposition.[2] This process breaks the compound down into its constituent elements: metallic tantalum and elemental iodine.[2] This property is leveraged in processes to produce high-purity tantalum metal through chemical vapor deposition.[2]

2.3. Redox Reactions Lower iodides of tantalum can be formed by reducing the pentaiodide form. For example, reacting tantalum pentaiodide with tantalum metal at elevated temperatures (575-630 °C) can produce lower valence iodides.[6]

2.4. Lewis Acidity Similar to other tantalum pentahalides like TaCl₅, tantalum pentaiodide is expected to be electrophilic and act as a Lewis acid, forming adducts with various Lewis bases.[7]

G TaI5 Tantalum Pentaiodide (TaI₅) Ta2O5 Tantalum Pentoxide (Ta₂O₅) TaI5->Ta2O5 Hydrolysis Ta_I2 Tantalum Metal (Ta) + Iodine (I₂) TaI5->Ta_I2 Thermal Decomposition H2O Water/Moisture (H₂O) Heat High Temperature

Caption: Reactivity pathways of Tantalum Pentaiodide.

Experimental Protocols

3.1. Synthesis of Tantalum Pentaiodide

A common method for synthesizing tantalum pentaiodide involves the reaction of tantalum pentoxide with aluminum triiodide.[1]

  • Reaction Equation: 3 Ta₂O₅ + 10 AlI₃ → 6 TaI₅ + 5 Al₂O₃[1]

  • Methodology:

    • Reactant Preparation: Ensure tantalum pentoxide (Ta₂O₅) is dry. Aluminum triiodide (AlI₃) is highly hygroscopic and should be handled in an inert atmosphere (e.g., a glovebox).

    • Reaction Setup: The reactants are typically mixed in a sealed, evacuated reaction vessel (e.g., a quartz ampoule) to prevent exposure to air and moisture.

    • Heating: The vessel is heated to induce the reaction. While the exact temperature is not specified in the available literature, such solid-state reactions typically require elevated temperatures to proceed.

    • Purification: The resulting tantalum pentaiodide can be purified from the aluminum oxide byproduct by sublimation, leveraging the volatility of TaI₅.[2][8]

Another preparative route involves the direct reaction of tantalum metal with iodine gas upon warming.[9][10]

  • Reaction Equation: 2 Ta + 5 I₂ → 2 TaI₅[10]

G cluster_reactants Reactants cluster_products Products Ta2O5 Tantalum Pentoxide (Ta₂O₅) Process Solid-State Reaction (Heated, Sealed Vessel) Ta2O5->Process AlI3 Aluminum Triiodide (AlI₃) AlI3->Process TaI5 Tantalum Pentaiodide (TaI₅) Purification Purification (Sublimation) TaI5->Purification Al2O3 Aluminum Oxide (Al₂O₃) Process->TaI5 Process->Al2O3

Caption: Experimental workflow for the synthesis of TaI₅.

3.2. Safe Handling and Storage

Tantalum pentaiodide is classified as a corrosive and toxic substance.[1] Proper safety protocols are mandatory.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use only in a well-ventilated area, preferably within a fume hood or glovebox.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[11] For operations that may generate dust, a full-face respirator may be necessary.[11]

  • Exposure Response:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[11]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[11]

    • In all cases of exposure, consult a doctor.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[11] Keep away from moisture and incompatible materials.[11]

Applications in Research and Development

While specific applications in drug development are not prominent in the literature, the properties of tantalum compounds suggest potential areas of interest.

  • Catalysis: Tantalum oxides, derived from precursors like TaI₅, are used as catalysts or catalyst supports in various organic reactions, including oxidation and dehydration.[12][13] The Lewis acidic nature of tantalum pentahalides can be exploited in reactions like Friedel-Crafts.[7]

  • Materials Science: The primary industrial use of TaI₅ is in the production of high-purity tantalum metal via chemical vapor deposition for electronics and high-temperature alloys.[2][12] Tantalum and its oxides are used extensively in capacitors, high-power electron tubes, and corrosion-resistant chemical process equipment.[12] The biocompatibility of tantalum also makes it suitable for medical implants.[14]

References

An In-depth Technical Guide to the Tantalum-Iodine System

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the tantalum-iodine system, with a focus on its phase diagram, the properties of its constituent compounds, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science and chemical synthesis.

Introduction to the Tantalum-Iodine System

The tantalum-iodine system is characterized by the formation of several stable and well-defined tantalum iodide compounds. These compounds exhibit a range of oxidation states for tantalum, from +5 down to lower, cluster-type species. The study of this system is crucial for understanding the high-temperature chemistry of tantalum in halogen environments, which has implications for processes such as chemical vapor transport and the synthesis of novel tantalum-containing materials.

Phases and Compounds in the Tantalum-Iodine System

The known compounds in the tantalum-iodine system include tantalum(V) iodide (TaI5), tantalum(IV) iodide (TaI4), and a lower halide phase with the stoichiometry TaI2.33, which is more accurately represented as a cluster compound, (Ta6I12)I2.[1]

Tantalum(V) Iodide (TaI5)

Tantalum(V) iodide, also known as tantalum pentaiodide, is a black crystalline solid.[2][3] It is the highest iodide of tantalum and serves as a common starting material for the synthesis of other tantalum iodides. In the solid state, it adopts a dimeric structure, Ta2I10, where two TaI5 units are connected through iodide bridges.[2]

Tantalum(IV) Iodide (TaI4)

Tantalum(IV) iodide is a black solid that can be prepared by the reduction of tantalum(V) iodide.[4] It is sensitive to air and moisture, dissolving in water to form a green solution that eventually precipitates a white solid upon exposure to air.[4] The crystal structure of TaI4 is triclinic and consists of tetrameric units formed by the bridging of TaI6 octahedra.[4]

Tantalum Cluster Iodides (e.g., [Ta6I12]2+)

Lower iodides of tantalum exist as cluster compounds. The phase with the empirical formula TaI2.33 is formulated as (Ta6I12)I2, containing the [Ta6I12]2+ cluster cation.[1] This cluster consists of an octahedron of six tantalum atoms, with twelve iodide ligands bridging the edges. These cluster compounds are of significant interest due to their unique structures and bonding.

Phase Diagram of the Tantalum-Iodine System

The equilibrium phase diagram for the tantalum-tantalum iodide system has been investigated, revealing the stability regions of the different iodide phases.[1] A simplified representation of the phase relationships is described below.

  • TaI5: Melts at 496 °C.[3] Another source reports a melting point of 382 °C.[1]

  • Eutectic: A eutectic exists between Ta and TaI5 at 365 °C with a composition of TaI4.87.[1]

  • TaI4: Decomposes in the temperature range of 395-402 °C into an iodine-rich liquid and the lower iodide phase, TaI2.33.[1]

Quantitative Data

The following tables summarize the key quantitative data for the main compounds in the tantalum-iodine system.

Table 1: Physical Properties of Tantalum Iodides

CompoundFormulaMolar Mass ( g/mol )ColorMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Tantalum(V) IodideTaI5815.47Black496[3] / 382[1]543[3]5.8[2]
Tantalum(IV) IodideTaI4688.57Black398 (decomposes)[4]--

Table 2: Crystallographic Data for Tantalum Iodides

CompoundCrystal SystemSpace Groupa (pm)b (pm)c (pm)α (°)β (°)γ (°)
Tantalum(IV) IodideTriclinicP1707.361064.641074.99100.44089.824104.392

Data for TaI4 from a single crystal study.[4]

Experimental Protocols

The determination of the tantalum-iodine phase diagram and the synthesis of its constituent compounds involve high-temperature techniques and handling of air-sensitive materials.

General Method for Phase Diagram Determination

The investigation of the Ta-TaI5 system is typically carried out using techniques such as differential thermal analysis (DTA) and quenching experiments followed by X-ray diffraction (XRD) analysis.[5][6]

  • Sample Preparation: Mixtures of high-purity tantalum metal and iodine are prepared in various compositions inside sealed, evacuated quartz ampoules.

  • Equilibration: The ampoules are heated to specific temperatures for extended periods to allow the system to reach equilibrium.

  • Thermal Analysis (DTA): The samples are heated and cooled at a controlled rate, and the temperature difference between the sample and a reference material is recorded. Phase transitions are identified by endothermic or exothermic peaks.

  • Quenching and XRD: Samples are rapidly cooled (quenched) from their equilibration temperature to room temperature to preserve the high-temperature phase assemblage. The phases present are then identified using powder X-ray diffraction.

Synthesis of Tantalum(V) Iodide (TaI5)

Tantalum(V) iodide can be synthesized by the direct reaction of tantalum metal with excess iodine at elevated temperatures.

  • Reaction: 2 Ta + 5 I2 → 2 TaI5

  • Procedure: A mixture of tantalum powder and iodine is heated in a sealed, evacuated quartz tube. An exothermic reaction is observed to start at around 370 °C.[7] The product, TaI5, can be purified by sublimation.

Another reported synthesis involves the reaction of tantalum pentoxide with aluminum triiodide.[2]

  • Reaction: 3 Ta2O5 + 10 AlI3 → 6 TaI5 + 5 Al2O3[2]

Synthesis of Tantalum(IV) Iodide (TaI4)

Tantalum(IV) iodide is prepared by the reduction of TaI5.

  • Reduction by Tantalum: TaI5 is reacted with tantalum metal in a sealed, evacuated ampoule at an appropriate temperature gradient.[4]

    • Reaction: 4 TaI5 + Ta → 5 TaI4

  • Reduction by Other Metals: TaI5 can also be reduced by metals like aluminum, magnesium, or calcium at around 380 °C.[4] This method may also produce the cluster compound Ta6I14.[4]

    • Reaction: 3 TaI5 + Al → 3 TaI4 + AlI3[4]

Visualizations

The following diagrams illustrate the synthesis pathways for the different this compound compounds.

SynthesisPathways Ta Tantalum (Ta) TaI5 Tantalum(V) Iodide (TaI5) Ta->TaI5 Direct Reaction (Heat) TaI4 Tantalum(IV) Iodide (TaI4) Ta->TaI4 Reduction (High T) I2 Iodine (I2) I2->TaI5 Direct Reaction (Heat) TaI5->TaI4 Reduction (High T) TaI5->TaI4 Reduction (~380 °C) Ta6I14 Tantalum Cluster Iodide ([Ta6I12]I2) TaI4->Ta6I14 Decomposition (395-402 °C) Al Aluminum (Al) Al->TaI4 Reduction (~380 °C) Ta2O5 Tantalum(V) Oxide (Ta2O5) Ta2O5->TaI5 Reaction AlI3 Aluminum Iodide (AlI3) AlI3->TaI5 Reaction PhaseTransitions Liquid Liquid Phase TaI5_solid Solid TaI5 Liquid->TaI5_solid Melting/Freezing (496 °C or 382 °C) Eutectic Eutectic Liquid (TaI4.87) Liquid->Eutectic Eutectic Point (365 °C) TaI4_solid Solid TaI4 TaI4_solid->Liquid Decomposition (395-402 °C) TaI233_solid Solid TaI2.33 ([Ta6I12]I2) TaI4_solid->TaI233_solid Decomposition (395-402 °C) Eutectic->TaI5_solid Eutectic->TaI4_solid

References

Magnetic Properties of Mixed-Valence Tantalum Sulfide Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the magnetic properties of the mixed-valence tantalum sulfide iodide, Ta₄SI₁₁. To date, this is the only reported compound in this specific material class. This document summarizes the known magnetic data, outlines the experimental protocols for its characterization, and presents a logical workflow for such investigations.

Introduction to Mixed-Valence Tantalum Sulfide Iodide

The ternary tantalum sulfide iodide, Ta₄SI₁₁, is a novel material synthesized through the direct reaction of the constituent elements.[1][2][3][4] Its structure is characterized by a disordered arrangement involving two distinct tantalum sites with 50% occupancy and a mixed sulfur/iodine anionic site.[1][3] This structural complexity gives rise to a mixed-valence state for tantalum, which is crucial in determining its magnetic properties. The proposed formulation for this compound is (Ta₃)⁹⁺(Ta⁴⁺)(S²⁻)(I⁻)₁₁, indicating the presence of both Ta³⁺ in trinuclear clusters and isolated Ta⁴⁺ ions.[2][3] The magnetic behavior of Ta₄SI₁₁ is attributed to the presence of unpaired electrons associated with these tantalum ions.

Quantitative Magnetic Data

The primary quantitative magnetic property reported for Ta₄SI₁₁ is its effective magnetic moment (µeff). This value provides insight into the number of unpaired electrons per formula unit and is a key parameter in understanding the magnetic nature of the material.

Compound FormulaEffective Magnetic Moment (µeff)Temperature RangeMethod
Ta₄SI₁₁1.53 µB> 100 KMagnetic Susceptibility Measurement

Note: The effective magnetic moment of 1.53 µB is consistent with the presence of one unpaired electron per formula unit.[3][4][5]

Experimental Protocols

A detailed experimental protocol for the magnetic characterization of Ta₄SI₁₁ has not been extensively published. However, a standard procedure for measuring the magnetic susceptibility of a powder sample, such as Ta₄SI₁₁, using a Superconducting Quantum Interference Device (SQUID) magnetometer is described below.

Synthesis of Ta₄SI₁₁

Single crystals of Ta₄SI₁₁ are synthesized by reacting stoichiometric amounts of tantalum powder, sulfur powder, and iodine in an evacuated and sealed quartz tube. The reaction is typically carried out in a tube furnace at 430 °C for a duration of two weeks to ensure complete reaction and crystal growth.[2][4]

Magnetic Susceptibility Measurement using a SQUID Magnetometer

A SQUID magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials. The following protocol outlines the general steps for measuring the temperature-dependent and field-dependent magnetization of a powder sample.

  • Sample Preparation: A polycrystalline sample of Ta₄SI₁₁ is finely ground into a powder to minimize anisotropic effects. The powdered sample is then weighed and encapsulated in a gelatin capsule or a similar non-magnetic sample holder.

  • Mounting the Sample: The encapsulated sample is mounted onto the sample rod of the SQUID magnetometer.

  • Temperature-Dependent Magnetization (M vs. T):

    • The sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • A small DC magnetic field (e.g., 1000 Oe) is applied.

    • The magnetic moment of the sample is measured as the temperature is increased from the lowest to the highest desired temperature (e.g., 2 K to 300 K).

    • The sample is then cooled back down to the lowest temperature in the presence of the same magnetic field (Field-Cooled, FC), and the magnetic moment is measured again as the temperature is increased.

  • Field-Dependent Magnetization (M vs. H):

    • The temperature is stabilized at a desired value (e.g., 2 K, 100 K, or 300 K).

    • The applied magnetic field is swept from a large positive value to a large negative value and back to the positive value (e.g., -5 T to 5 T to -5 T) while the magnetic moment is continuously measured.

  • Data Analysis:

    • The raw data of magnetic moment is converted to magnetization (M) by normalizing for the sample mass or volume.

    • The magnetic susceptibility (χ) is calculated as M/H, where H is the applied magnetic field.

    • For paramagnetic materials, the inverse susceptibility (1/χ) is plotted against temperature (T), and the data in the high-temperature linear region is fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ).

    • The effective magnetic moment (µeff) is calculated from the Curie constant.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of the magnetic properties of a novel mixed-valence material like tantalum sulfide iodide.

Magnetic_Characterization_Workflow cluster_synthesis Material Synthesis cluster_magnetic_measurement Magnetic Property Measurement cluster_data_analysis Data Analysis & Interpretation cluster_advanced_characterization Advanced Characterization (Optional) Synthesis Synthesis of Ta₄SI₁₁ Structural_Characterization Structural & Compositional Characterization (XRD, EDX) Synthesis->Structural_Characterization Verify Phase Purity SQUID_Measurement SQUID Magnetometry (M vs. T, M vs. H) Structural_Characterization->SQUID_Measurement Characterize Magnetic Properties Susceptibility_Analysis Magnetic Susceptibility Analysis (χ vs. T) SQUID_Measurement->Susceptibility_Analysis Magnetization_Analysis Magnetization Curve Analysis (M vs. H) SQUID_Measurement->Magnetization_Analysis Curie_Weiss_Fit Curie-Weiss Law Fitting Susceptibility_Analysis->Curie_Weiss_Fit Effective_Moment Calculation of Effective Magnetic Moment (µeff) Curie_Weiss_Fit->Effective_Moment Neutron_Diffraction Neutron Diffraction (Magnetic Structure) Effective_Moment->Neutron_Diffraction Further Investigation of Magnetic Ordering Magnetization_Analysis->Neutron_Diffraction Probe Field-Induced Transitions

Workflow for Magnetic Characterization

Conclusion and Future Outlook

The study of mixed-valence tantalum sulfide iodide is currently limited to the compound Ta₄SI₁₁. Its magnetic properties are primarily understood through its effective magnetic moment, which suggests the presence of a single unpaired electron per formula unit, likely localized on the Ta⁴⁺ ion. To gain a more comprehensive understanding, further experimental investigations are necessary.

Future research should focus on:

  • Detailed Temperature and Field-Dependent Magnetic Studies: Performing comprehensive SQUID magnetometry to explore potential magnetic ordering at low temperatures and to fully characterize the paramagnetic state.

  • Neutron Diffraction Studies: Employing neutron diffraction to determine the precise magnetic structure and understand the nature of any magnetic ordering.

  • Synthesis of New Analogues: Exploring the synthesis of other mixed-valence tantalum sulfide iodides with different stoichiometries or related compositions to build a broader understanding of the structure-property relationships in this class of materials.

Such studies will be crucial in uncovering the full potential of these novel materials for applications in areas such as spintronics and quantum computing, where materials with tunable magnetic properties are of significant interest.

References

In-Depth Technical Guide to the Theoretical Calculation of Tantalum Iodide Band Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the electronic band structure of tantalum iodide compounds. The content is geared towards professionals in research and development who are interested in the fundamental electronic properties of these materials.

Data Presentation: Tantalum Tetraiodide (TaI₄)

Due to a limited number of dedicated theoretical studies on tantalum iodides in publicly accessible literature, this guide focuses on the data available for Tantalum Tetraiodide (TaI₄) from the Materials Project, a leading open-access database for computational materials science. The following table summarizes the key computed properties for TaI₄ (mp-567537).

PropertyValue
Chemical Formula TaI₄
Crystal System Triclinic
Space Group P-1
Calculated Band Gap 0.8 eV
Band Gap Type Indirect
Computational Method Density Functional Theory (DFT)
Exchange-Correlation Functional Generalized Gradient Approximation (GGA)

Experimental Protocols: A Representative DFT-Based Methodology

The determination of the electronic band structure of crystalline solids such as this compound is predominantly achieved through ab initio quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method. The following protocol outlines a typical workflow for such a calculation, consistent with the methodologies used in large-scale computational materials databases.

1. Crystal Structure Optimization: The first step involves obtaining an accurate representation of the crystal structure. This can be sourced from experimental data (e.g., X-ray diffraction) or predicted using computational structure prediction methods. A geometry optimization is then performed to relax the atomic positions and lattice parameters to their lowest energy configuration. This is achieved by calculating the forces on the atoms and the stress on the unit cell and adjusting the structure until these are minimized below a certain threshold.

2. Self-Consistent Field (SCF) Calculation: With the optimized crystal structure, a self-consistent field (SCF) calculation is performed. This iterative process solves the Kohn-Sham equations of DFT to determine the ground-state electron density of the system. A uniform mesh of k-points (points in the reciprocal space of the crystal lattice) is used to sample the Brillouin zone. The output of this step is the total energy of the system and, crucially, the ground-state charge density.

3. Non-Self-Consistent Field (NSCF) Calculations: The charge density obtained from the SCF calculation is then used as a fixed input for two subsequent non-self-consistent calculations:

  • Density of States (DOS): A calculation is run with a denser, uniform k-point mesh to obtain the electronic density of states. The DOS provides information about the number of available electronic states at each energy level.

  • Band Structure: A separate calculation is performed to determine the electronic band structure. For this, the energy eigenvalues are calculated at a series of k-points along high-symmetry lines in the Brillouin zone. The resulting plot of energy versus k-point path visualizes the electronic bands.

4. Post-Processing and Analysis: The outputs from the NSCF calculations are then analyzed. The band structure plot is used to determine the band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band.[1] The nature of the band gap (direct or indirect) is also determined from this plot. The DOS plot provides insights into the contributions of different atomic orbitals to the electronic bands.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the theoretical calculation of this compound band structure.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis crystal_structure Crystal Structure (TaI₄) geom_opt Geometry Optimization crystal_structure->geom_opt scf Self-Consistent Field (SCF) Calculation geom_opt->scf charge_density Ground-State Charge Density scf->charge_density nscf_dos Non-Self-Consistent (NSCF) DOS Calculation dos Density of States (DOS) nscf_dos->dos nscf_bs Non-Self-Consistent (NSCF) Band Structure Calculation band_structure Band Structure nscf_bs->band_structure charge_density->nscf_dos charge_density->nscf_bs band_gap Band Gap Analysis band_structure->band_gap Signaling_Pathway input Input Parameters Crystal Structure Pseudopotentials Exchange-Correlation Functional k-point mesh Energy Cutoff dft_engine DFT Engine (e.g., VASP, Quantum Espresso) input->dft_engine output Primary Outputs Total Energy Forces & Stress Electron Density Eigenvalues (Bands) dft_engine->output analysis Post-Processing & Analysis Band Structure Plotting Density of States Plotting Band Gap Determination output->analysis

References

Hydrolysis and Atmospheric Degradation of Tantalum Iodide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and projected pathways for the hydrolysis and atmospheric degradation of tantalum iodide compounds, with a primary focus on tantalum pentaiodide (TaI₅). Due to the limited direct experimental data on this compound's reactivity with water and atmospheric components, this document leverages established principles of inorganic chemistry and draws analogies from the well-studied behavior of other tantalum halides, particularly tantalum pentachloride (TaCl₅). The information presented herein is intended to serve as a foundational resource for researchers, enabling the design of further experimental investigations and providing a predictive framework for the environmental fate of these compounds.

Hydrolysis of Tantalum Pentaiodide

Tantalum pentaiodide (TaI₅) is expected to be highly susceptible to hydrolysis upon contact with water, a reaction characteristic of many metal halides with high oxidation states. The process is anticipated to be rapid and exothermic.

Proposed Hydrolysis Pathway

The hydrolysis of TaI₅ is likely to proceed in a stepwise manner, initially forming tantalum oxyiodide (TaOI₃) and ultimately yielding amorphous, hydrated tantalum pentoxide (Ta₂O₅·nH₂O). This proposed mechanism is analogous to the documented hydrolysis of tantalum pentachloride (TaCl₅), which reacts vigorously with water to form tantalum(V) oxychloride and subsequently tantalum pentoxide.[1][2][3] The overall reaction can be summarized as follows:

2 TaI₅(s) + 5 H₂O(l) → Ta₂O₅(s) + 10 HI(aq)

The reaction likely involves intermediate species where iodide ligands are sequentially replaced by hydroxyl groups, which then undergo condensation to form Ta-O-Ta bridges.

A diagram illustrating the proposed hydrolysis pathway is presented below.

Hydrolysis_Pathway TaI5 Tantalum Pentaiodide (TaI₅) Intermediate Hydroxo-Iodo-Tantalum Intermediates [Ta(OH)xIy] TaI5->Intermediate + H₂O - HI H2O Water (H₂O) TaOI3 Tantalum Oxyiodide (TaOI₃) Intermediate->TaOI3 + H₂O - HI Ta2O5 Hydrated Tantalum Pentoxide (Ta₂O₅·nH₂O) TaOI3->Ta2O5 + H₂O - HI HI Hydroiodic Acid (HI)

Caption: Proposed hydrolysis pathway of Tantalum Pentaiodide.

Hydrolysis Products and Intermediates

The expected products and key intermediates of TaI₅ hydrolysis are summarized in the table below.

Compound NameChemical FormulaRolePhysical State (Expected)
Tantalum PentaiodideTaI₅ReactantSolid
WaterH₂OReactantLiquid
Hydroxo-Iodo-Tantalum Species[Ta(OH)ₓIᵧ]IntermediateAqueous
Tantalum OxyiodideTaOI₃IntermediateSolid/Aqueous
Hydrated Tantalum PentoxideTa₂O₅·nH₂OProductSolid (Amorphous)
Hydroiodic AcidHIProductAqueous
Experimental Protocol for Studying Tantalum Pentaiodide Hydrolysis

This section outlines a detailed methodology for the controlled study of TaI₅ hydrolysis. Due to the high reactivity of TaI₅ with moisture, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[3][4]

Objective: To characterize the products and intermediates of TaI₅ hydrolysis and to obtain qualitative kinetic information.

Materials and Equipment:

  • Tantalum pentaiodide (TaI₅, anhydrous)

  • Deionized, degassed water

  • Anhydrous, non-protic solvent (e.g., acetonitrile)

  • Inert gas supply (Argon or Nitrogen, high purity)

  • Glovebox or Schlenk line

  • Schlenk flasks and other appropriate glassware

  • Magnetic stirrer and stir bars

  • Cannula for liquid transfers

  • Infrared (IR) Spectrometer with an inert atmosphere cell

  • Raman Spectrometer

  • X-ray Diffractometer (XRD) for powder analysis

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • pH meter

Procedure:

  • Preparation: All glassware should be oven-dried at >120°C for at least 12 hours and cooled under vacuum or in a desiccator before being transferred to the glovebox. All solvents must be rigorously dried and degassed.

  • Reaction Setup: Inside the glovebox, a known mass of TaI₅ is placed in a Schlenk flask equipped with a magnetic stir bar. A specific volume of anhydrous acetonitrile is added to dissolve or suspend the TaI₅.

  • Initiation of Hydrolysis: A stoichiometric amount of deionized, degassed water is added dropwise to the stirred TaI₅ suspension/solution at a controlled temperature (e.g., 0°C to mitigate the exothermic reaction).

  • Monitoring the Reaction:

    • Aliquots of the reaction mixture are taken at different time intervals using a cannula.

    • For soluble species, the solvent is removed under vacuum, and the residue is analyzed by IR and Raman spectroscopy.

    • For solid precipitates, the solid is isolated by filtration, washed with anhydrous solvent, dried under vacuum, and analyzed by powder XRD, IR, and Raman spectroscopy.

  • Product Characterization: The final solid product is thoroughly characterized to confirm the formation of tantalum pentoxide. The pH of the aqueous phase (if applicable, after reaction completion and exposure to air) can be measured to confirm the production of HI.

A workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis prep_glass Oven-dry glassware prep_solvents Dry and degas solvents prep_reagents Prepare TaI₅ and H₂O setup Set up reaction in Schlenk flask prep_reagents->setup add_water Add H₂O dropwise to TaI₅ solution setup->add_water stir Stir at controlled temperature add_water->stir sampling Take aliquots at time intervals stir->sampling separation Separate solid and liquid phases sampling->separation analysis_solid Analyze solid: XRD, IR, Raman separation->analysis_solid analysis_liquid Analyze liquid: IR, Raman, NMR separation->analysis_liquid

Caption: Experimental workflow for studying TaI₅ hydrolysis.

Atmospheric Degradation of Tantalum Pentaiodide

The atmospheric fate of this compound compounds is of interest, particularly if they have any volatility or are released as aerosols. The degradation process in the atmosphere is expected to be initiated by hydrolysis with atmospheric water vapor.

Proposed Atmospheric Degradation Pathway

The primary and most rapid atmospheric degradation pathway for TaI₅ is expected to be its reaction with water vapor. This gas-phase or aerosol-phase hydrolysis would lead to the formation of tantalum pentoxide and hydroiodic acid (HI).

Following the initial hydrolysis, the hydroiodic acid released can undergo further atmospheric reactions. HI is susceptible to oxidation by atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃), which can lead to the formation of iodine atoms (I•). These iodine atoms can then participate in catalytic cycles that affect atmospheric ozone concentrations and can lead to the formation of new particles.

The tantalum pentoxide formed is a stable, non-volatile solid and is expected to exist as particulate matter (aerosol) in the atmosphere. This aerosol can then be removed from the atmosphere through dry or wet deposition.

The proposed atmospheric degradation pathway is visualized below.

Atmospheric_Degradation TaI5 TaI₅ (gas/aerosol) Ta2O5_aerosol Ta₂O₅ (aerosol) TaI5->Ta2O5_aerosol Hydrolysis HI_gas HI (gas) TaI5->HI_gas Hydrolysis H2O_atm Atmospheric H₂O H2O_atm->TaI5 Deposition Wet/Dry Deposition Ta2O5_aerosol->Deposition I_atom I• radical HI_gas->I_atom Oxidation OH_radical •OH, O₃ OH_radical->HI_gas Ozone_chem Ozone Chemistry & New Particle Formation I_atom->Ozone_chem

Caption: Proposed atmospheric degradation pathway for TaI₅.

Potential Atmospheric Reactants and Products

The table below summarizes the key species involved in the proposed atmospheric degradation of TaI₅.

Compound/Species NameChemical FormulaRole
Tantalum PentaiodideTaI₅Initial Pollutant
Water VaporH₂OAtmospheric Reactant (Hydrolysis)
Tantalum PentoxideTa₂O₅Particulate Matter Product
Hydroiodic AcidHIGaseous Product
Hydroxyl Radical•OHAtmospheric Oxidant
OzoneO₃Atmospheric Oxidant
Iodine AtomI•Reactive Intermediate
Iodine Monoxide RadicalIO•Key species in ozone chemistry

Conclusion and Future Work

This technical guide has outlined the probable pathways for the hydrolysis and atmospheric degradation of this compound compounds based on established chemical principles and analogies with related compounds. It is evident that TaI₅ is likely a highly reactive compound that readily hydrolyzes to form stable tantalum pentoxide and reactive hydroiodic acid. In the atmosphere, this hydrolysis is expected to be the dominant degradation process, with subsequent atmospheric chemistry being driven by the oxidation of the released HI.

A significant knowledge gap exists regarding the quantitative aspects of these reactions. Therefore, future research should focus on:

  • Kinetic Studies: Experimentally determining the rate constants for the hydrolysis of TaI₅ under various conditions (temperature, pH, solvent).

  • Thermodynamic Analysis: Measuring the enthalpy and entropy of the hydrolysis reaction.

  • Intermediate Identification: Utilizing advanced spectroscopic techniques to identify and characterize the transient intermediate species proposed in the hydrolysis pathway.

  • Atmospheric Chamber Studies: Performing controlled experiments in atmospheric simulation chambers to validate the proposed atmospheric degradation mechanism and to quantify the products formed.

The data generated from these future studies will be invaluable for accurately modeling the environmental fate and impact of this compound compounds and will provide a more complete picture for researchers and professionals in related fields.

References

Methodological & Application

Application Note: Tantalum Iodide as a Precursor for Atomic Layer Deposition of Ta₂O₅

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum pentoxide (Ta₂O₅) thin films are of significant interest for a variety of applications, including as high-k dielectrics in microelectronics, anti-reflection coatings in optical devices, and biocompatible layers for medical implants. Atomic Layer Deposition (ALD) is a desirable technique for depositing Ta₂O₅ films due to its precise thickness control at the atomic level, excellent conformality, and uniformity over large areas. While various precursors exist for Ta₂O₅ ALD, tantalum iodide (TaI₅) presents a halogen-based alternative to commonly used metal-organic precursors. This application note details the use of TaI₅ as a precursor for the ALD of Ta₂O₅, summarizing key experimental parameters and resulting film properties. Two primary co-reactants are discussed: a water-hydrogen peroxide mixture (H₂O-H₂O₂) and oxygen (O₂).

Data Presentation

The following tables summarize the quantitative data for the ALD of Ta₂O₅ using TaI₅ with different co-reactants.

Table 1: ALD of Ta₂O₅ using TaI₅ and H₂O-H₂O₂

ParameterValueReference
PrecursorThis compound (TaI₅)[1]
Co-reactantH₂O-H₂O₂[1]
Deposition Temperature240 - 400 °C[1]
TaI₅ Evaporation Temperature235 - 245 °C[1]
Self-Limiting GrowthUp to 325 °C[1]
Growth RateDecreased linearly with substrate temperature[1][2]
Refractive IndexUp to 2.24[1][3]
Film PurityFree from iodine residues (as per XPS)[1][4]
Film CrystallinityAmorphous or polycrystalline depending on temperature[1]

Table 2: ALD of Ta₂O₅ using TaI₅ and O₂

ParameterValueReference
PrecursorThis compound (TaI₅)[4][5]
Co-reactantOxygen (O₂)[4][5]
Deposition Temperature400 - 700 °C[4][5]
Growth RateMaximum of 0.17 nm/cycle at 600 °C[4][5]
Film PurityIodine-free above 450 °C[4][5]
Film CrystallinityPolycrystalline orthorhombic β-Ta₂O₅[4][5]
Dielectric Constant25.8 (for a film deposited at 600 °C)[4]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Ta₂O₅ using TaI₅ and H₂O-H₂O₂

This protocol is based on the findings by Kukli et al.[1].

  • Substrate Preparation: Prepare the desired substrate (e.g., Si(100)) by appropriate cleaning procedures to remove organic and native oxide contaminants.

  • Precursor and Co-reactant Setup:

    • Load solid TaI₅ into a heated evaporator.

    • Prepare an aqueous solution of H₂O₂ as the oxygen source.

  • Deposition Parameters:

    • Set the substrate deposition temperature within the ALD window, ideally between 240 °C and 325 °C to ensure self-limiting growth.[1]

    • Heat the TaI₅ source to a temperature of approximately 245 °C to achieve a stable vapor pressure.[1]

  • ALD Cycle: The ALD cycle consists of four steps:

    • TaI₅ Pulse: Introduce TaI₅ vapor into the reactor chamber for a duration sufficient to achieve surface saturation. A pulse length of 1 second has been shown to be effective.[1]

    • Purge 1: Purge the reactor with an inert gas (e.g., N₂) to remove unreacted TaI₅ and any gaseous byproducts.

    • H₂O-H₂O₂ Pulse: Introduce the H₂O-H₂O₂ vapor into the chamber to react with the chemisorbed tantalum species on the substrate surface.

    • Purge 2: Purge the reactor with the inert gas to remove unreacted H₂O-H₂O₂ and gaseous reaction byproducts.

  • Film Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The growth rate is dependent on the substrate temperature.[1]

  • Post-Deposition Analysis: Characterize the deposited films for thickness, refractive index, composition, and crystallinity using appropriate techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD).

Protocol 2: Atomic Layer Deposition of Ta₂O₅ using TaI₅ and O₂

This protocol is based on the findings by Sundqvist et al.[4][5].

  • Substrate Preparation: Prepare Si(100) or other suitable substrates using standard cleaning methods.

  • Precursor and Co-reactant Setup:

    • Load solid TaI₅ into a suitable source container within the ALD reactor.

    • Use high-purity oxygen (O₂) as the co-reactant.

  • Deposition Parameters:

    • Set the substrate deposition temperature in the range of 400 °C to 700 °C. A temperature above 450 °C is necessary to obtain iodine-free films.[4][5]

  • ALD Cycle:

    • TaI₅ Pulse: Pulse the vaporized TaI₅ into the reactor.

    • Purge 1: Purge the chamber with an inert carrier gas.

    • O₂ Pulse: Introduce O₂ gas into the chamber.

    • Purge 2: Purge the chamber with the inert gas.

  • Film Deposition: Repeat the ALD cycle to grow the Ta₂O₅ film. The growth rate is highly dependent on the deposition temperature, with a maximum of approximately 0.17 nm/cycle observed at 600 °C.[4][5]

  • Post-Deposition Analysis: Analyze the film properties, including thickness, crystallinity (expected to be orthorhombic β-Ta₂O₅), and electrical properties such as the dielectric constant.[4][5]

Visualizations

ALD_Cycle_TaI5 cluster_0 ALD Cycle for Ta₂O₅ using TaI₅ cluster_1 Surface Chemistry (Simplified) Step1 Step 1: TaI₅ Pulse (Surface Adsorption) Step2 Step 2: N₂ Purge (Remove Excess TaI₅) Step1->Step2 Step3 Step 3: Oxidizer Pulse (e.g., H₂O-H₂O₂ or O₂) (Surface Reaction) Step2->Step3 Step4 Step 4: N₂ Purge (Remove Byproducts) Step3->Step4 Step4->Step1 Repeat Cycle Surface_Initial Initial Surface (-OH groups) Surface_After_TaI5 After TaI₅ Pulse (-O-TaIₓ fragments) Surface_Initial->Surface_After_TaI5 TaI₅ reacts Surface_After_Oxidizer After Oxidizer Pulse (Ta₂O₅ layer with -OH groups) Surface_After_TaI5->Surface_After_Oxidizer Oxidizer reacts Surface_After_Oxidizer->Surface_Initial Surface regenerated

Caption: ALD cycle for Ta₂O₅ deposition using TaI₅ precursor.

References

Application Notes and Protocols for Chemical Vapor Deposition of Tantalum Nitride Films Using TaI₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of tantalum nitride (TaN) films utilizing tantalum pentaiodide (TaI₅) as a precursor. While direct experimental data for TaI₅ is limited in publicly available literature, this guide leverages established protocols for other tantalum halides (TaCl₅ and TaBr₅) to provide a robust starting point for process development. The protocols and data presented herein are intended for research and development purposes and may require optimization for specific applications.

Introduction

Tantalum nitride (TaN) thin films are of significant interest across various fields, including microelectronics as diffusion barriers and in the biomedical field for coatings on medical implants due to their high hardness, chemical inertness, and biocompatibility. Chemical vapor deposition (CVD) is a versatile technique for producing high-quality, conformal TaN films. The use of inorganic precursors, such as tantalum halides, can offer advantages in terms of film purity by avoiding carbon incorporation that can occur with organometallic precursors.[1]

Tantalum pentaiodide (TaI₅) is a solid precursor with a melting point of 496 °C and a boiling point of 543 °C. Its volatility allows for its use in CVD processes. This document outlines the essential parameters, a hypothetical reaction pathway, and a detailed experimental protocol for the deposition of TaN films using TaI₅.

Proposed Chemical Reaction Pathway

The chemical vapor deposition of tantalum nitride from tantalum pentaiodide and ammonia (NH₃) is expected to proceed via a thermal decomposition and reaction process on the heated substrate surface. The primary reaction is hypothesized to be:

2 TaI₅(g) + 10 NH₃(g) → 2 TaN(s) + 10 NH₄I(g) + 3 H₂(g)

In this reaction, gaseous TaI₅ and NH₃ react at the substrate surface to form solid tantalum nitride (TaN). Ammonium iodide (NH₄I) and hydrogen gas (H₂) are expected to be the primary byproducts, which are removed from the reaction chamber by the carrier gas flow.

Chemical_Reaction_Pathway TaI5 TaI₅ (g) Surface Heated Substrate Surface TaI5->Surface NH3 NH₃ (g) NH3->Surface TaN TaN (s) (Film) Surface->TaN NH4I NH₄I (g) (Byproduct) Surface->NH4I H2 H₂ (g) (Byproduct) Surface->H2

Caption: Proposed reaction pathway for TaN CVD using TaI₅.

Experimental Protocols

This section details the necessary equipment, materials, and procedures for the CVD of TaN films using TaI₅.

Equipment and Materials
  • CVD Reactor: A hot-wall or cold-wall CVD reactor equipped with:

    • Mass flow controllers (MFCs) for precise gas delivery.

    • A precursor delivery system capable of heating the TaI₅ source to achieve sufficient vapor pressure. This typically involves a heated bubbler or a direct vaporization source.

    • A heated substrate holder capable of reaching temperatures up to 600 °C.

    • A vacuum system to control the deposition pressure.

  • Precursor: Tantalum pentaiodide (TaI₅, 99.9% purity or higher).

  • Reactant Gas: Anhydrous ammonia (NH₃, 99.999% purity).

  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar) gas.

  • Substrates: Silicon wafers, quartz, or other suitable substrates.

  • Substrate Cleaning: Standard solvents (acetone, isopropanol, deionized water) and equipment for substrate cleaning (e.g., ultrasonic bath, plasma cleaner).

Experimental Workflow

The following diagram illustrates the general workflow for the CVD of TaN films.

Experimental_Workflow A Substrate Preparation (Cleaning) B Load Substrate into CVD Reactor A->B C Pump Down and Leak Check B->C D Heat Reactor and Substrate C->D E Precursor Heating and Stabilization D->E F Introduce Carrier Gas and Reactant Gas (NH₃) D->F G Introduce TaI₅ Vapor (Start Deposition) F->G H Deposition Process G->H I Stop Precursor Flow (End Deposition) H->I J Cool Down Reactor and Substrate I->J K Unload Sample J->K L Film Characterization K->L

References

Application Notes and Protocols for Tantalum Iodide in 2D Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality, single-crystal two-dimensional (2D) materials is paramount for advancing fundamental research and enabling their integration into next-generation electronic, optoelectronic, and sensing devices. Chemical Vapor Transport (CVT) is a widely adopted technique for growing a diverse range of single-crystal materials, including the fascinating class of transition metal dichalcogenides (TMDs). The choice of a suitable transport agent is a critical parameter in the CVT process, directly influencing the growth rate, crystal quality, and even the resulting polymorph of the material.

This document provides detailed application notes and experimental protocols for the use of iodine-based transport, with a specific focus on tantalum iodide, for the chemical vapor transport growth of 2D tantalum disulfide (TaS₂) and tantalum diselenide (TaSe₂). While the direct use of tantalum(V) iodide (TaI₅) as the starting transport agent is not extensively documented, the underlying chemical principles are analogous to the more common use of elemental iodine (I₂), which reacts in-situ to form volatile this compound species. The protocols provided are based on established methods for iodine-assisted CVT of tantalum-based TMDs.

Principle of Chemical Vapor Transport

Chemical Vapor Transport is a process where a non-volatile solid material reacts with a gaseous transport agent to form a volatile species. This gaseous compound then diffuses across a temperature gradient within a sealed ampoule and decomposes at a different temperature zone, depositing the original material in a crystalline form.

In the context of growing tantalum-based 2D materials with an iodine-based transport agent, the general reversible reaction can be described as:

TaX₂(s) + 2I₂(g) ⇌ TaI₄(g) + X₂(g) (where X = S, Se)[1]

The solid TaX₂ at the hotter end of the ampoule (source zone) reacts with iodine gas to form gaseous tantalum tetraiodide (TaI₄) and chalcogen gas. These gaseous products then migrate to the cooler end (growth zone), where the equilibrium shifts to the left, causing the decomposition of TaI₄ and the deposition of TaX₂ single crystals.

Application: Growth of 2D Tantalum Disulfide (TaS₂) and Tantalum Diselenide (TaSe₂)

Tantalum disulfide and tantalum diselenide are TMDs known for their rich phase diagrams, exhibiting phenomena such as charge density waves (CDWs) and superconductivity. The ability to synthesize high-quality single crystals of these materials is crucial for investigating their fundamental properties and exploring their potential in advanced electronic devices. CVT with an iodine-based transport agent is a reliable method for obtaining such crystals.

Experimental Protocols

The following protocols are derived from established procedures for the CVT growth of TaS₂ and TaSe₂ using elemental iodine as the transport agent. These can be adapted for the use of TaI₅, recognizing that TaI₅ will serve as the direct source of the volatile this compound species.

Protocol 1: Chemical Vapor Transport of Tantalum Disulfide (1T-TaS₂)

This protocol is adapted from methodologies for growing the 1T polymorph of TaS₂.

Materials and Equipment:

  • High-purity tantalum powder (99.9% or higher)

  • High-purity sulfur powder (99.999% or higher)

  • Elemental iodine (99.99+% or Tantalum(V) iodide (TaI₅))

  • Quartz ampoule (e.g., 10-20 mm inner diameter, 15-25 cm length)

  • Two-zone tube furnace

  • Vacuum pumping system capable of reaching < 10⁻⁵ Torr

  • Quartz rod and wool for sealing

  • Balance with at least 0.1 mg precision

  • Glovebox (optional, for handling air-sensitive materials)

Procedure:

  • Precursor Preparation:

    • Weigh stoichiometric amounts of tantalum and sulfur powder. For example, for 1 gram of TaS₂, use approximately 0.738 g of Ta and 0.262 g of S.

    • Weigh the transport agent. A typical concentration for iodine is in the range of 2-5 mg/cm³ of the ampoule volume. If using TaI₅, a similar molar concentration of iodine should be targeted.

  • Ampoule Loading:

    • Thoroughly clean and dry the quartz ampoule.

    • Place the weighed tantalum powder, sulfur powder, and the transport agent at one end of the ampoule.

  • Evacuation and Sealing:

    • Connect the ampoule to the vacuum system and evacuate to a pressure of < 10⁻⁵ Torr.

    • During evacuation, gently heat the ampoule with a heat gun to remove any adsorbed moisture.

    • Once the desired vacuum is reached, seal the ampoule using a hydrogen-oxygen torch while maintaining the vacuum.

  • Crystal Growth:

    • Place the sealed ampoule in a two-zone tube furnace.

    • Position the end of the ampoule containing the precursors (the source zone) in the hotter zone of the furnace.

    • Set the temperature profile. For 1T-TaS₂, a common temperature gradient is to have the source zone at approximately 577°C (850 K) and the growth zone at approximately 477°C (750 K).[2][3]

    • Allow the growth to proceed for a period of 7 to 14 days.

  • Cooling and Crystal Harvesting:

    • After the growth period, cool the furnace down to room temperature. To preserve the 1T phase, the ampoule can be quenched in cold water.[3]

    • Carefully break open the ampoule to retrieve the grown TaS₂ crystals from the colder end.

Protocol 2: Chemical Vapor Transport of Tantalum Disulfide (2H-TaS₂) and Tantalum Diselenide (2H-TaSe₂)

This protocol outlines the general conditions for the growth of the 2H polymorph of TaS₂ and TaSe₂.

Materials and Equipment:

  • Same as Protocol 1, with the substitution of sulfur with high-purity selenium powder (99.999% or higher) for TaSe₂ growth.

Procedure:

  • Precursor Preparation:

    • For TaS₂: Use stoichiometric amounts of tantalum and sulfur.

    • For TaSe₂: Use stoichiometric amounts of tantalum and selenium.

    • Add the iodine transport agent (typically 100 mg for a 25 cm long, 5 mm inner diameter ampoule).[4]

  • Ampoule Loading, Evacuation, and Sealing:

    • Follow steps 2 and 3 from Protocol 1.

  • Crystal Growth:

    • Place the sealed ampoule in a two-zone tube furnace.

    • Set the temperature profile. For TaS₂ and TaSe₂, a typical temperature gradient is to have the source zone at 950°C and the growth zone at 850°C.[4]

    • The growth duration is typically 7-14 days.

  • Cooling and Crystal Harvesting:

    • After the growth period, slowly cool the furnace to room temperature.

    • Carefully retrieve the grown crystals. The crystals should be washed with acetone and isopropyl alcohol to remove any residual iodine.[4]

Data Presentation

The following tables summarize the key experimental parameters for the CVT growth of tantalum-based 2D materials using an iodine-based transport agent.

2D MaterialPolymorphSource Zone Temperature (°C)Growth Zone Temperature (°C)Transport AgentPrecursorsTypical Growth Duration (days)Reference
TaS₂ 1T~577~477IodineTantalum, Sulfur7-14[2][3]
TaS₂ 2H950850IodineTantalum, Sulfur7-14[4]
TaSe₂ 2H950850IodineTantalum, Selenium7-14[4]

Visualizations

Chemical Vapor Transport Workflow

The following diagram illustrates the general workflow for the Chemical Vapor Transport (CVT) process.

CVT_Workflow cluster_preparation Preparation cluster_sealing Sealing cluster_growth Crystal Growth cluster_harvesting Harvesting Precursors Weigh Precursors (Ta, S/Se, I₂/TaI₅) Loading Load into Quartz Ampoule Precursors->Loading Evacuation Evacuate Ampoule (< 10⁻⁵ Torr) Loading->Evacuation Sealing Seal Ampoule Evacuation->Sealing Furnace Place in Two-Zone Furnace Sealing->Furnace Gradient Apply Temperature Gradient Furnace->Gradient Growth Crystal Growth (7-14 days) Gradient->Growth Cooling Cool to Room Temperature Growth->Cooling Harvest Harvest Crystals Cooling->Harvest

Caption: General workflow for Chemical Vapor Transport growth of 2D materials.

Logical Relationship in CVT

This diagram illustrates the logical relationship of the key stages in the CVT process.

CVT_Logic Start Start: Precursors in Ampoule HotZone Hot Zone (T₂): Solid + Gas → Volatile Species Start->HotZone Transport Vapor Phase Transport (Diffusion) HotZone->Transport ΔT = T₂ - T₁ > 0 ColdZone Cold Zone (T₁): Volatile Species → Solid Crystal + Gas Transport->ColdZone End End: Single Crystals ColdZone->End

Caption: Logical flow of the Chemical Vapor Transport process.

Safety Precautions

  • Always handle high-purity powders in a well-ventilated area or a glovebox to avoid inhalation.

  • The process of sealing quartz ampoules with a hydrogen-oxygen torch should be performed by trained personnel with appropriate safety shielding.

  • The high temperatures involved in the CVT process require a properly functioning and calibrated tube furnace.

  • Opening the sealed ampoule can pose a risk of implosion or exposure to residual iodine vapor. This should be done carefully, preferably in a fume hood, while wearing appropriate personal protective equipment (safety glasses, gloves).

  • Tantalum(V) iodide is corrosive and reacts with water. Handle it in a dry environment and take necessary precautions to avoid contact with skin and eyes.

Conclusion

Chemical Vapor Transport using an iodine-based transport agent is a robust and effective method for synthesizing high-quality single crystals of 2D tantalum dichalcogenides. The protocols and data presented here provide a comprehensive guide for researchers to successfully grow TaS₂ and TaSe₂. While direct use of TaI₅ is less common, the principles outlined can be readily adapted. Careful control over precursor stoichiometry, transport agent concentration, and temperature gradients are key to achieving desired crystal size, quality, and polymorphism. These high-quality crystals are essential for advancing our understanding of 2D materials and for the development of innovative technological applications.

References

Application of tantalum iodide in resistive random-access memory (ReRAM)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Material Specification: Initial searches for "tantalum iodide" in the context of resistive random-access memory (ReRAM) did not yield significant results detailing its application. However, there is extensive research on the use of tantalum oxide (TaOₓ) , a prominent material in the field of ReRAM. This document will proceed under the assumption that the intended material of interest is tantalum oxide and will provide detailed application notes and protocols based on the wealth of available literature for TaOₓ-based ReRAM.

Introduction

Resistive Random-Access Memory (ReRAM) is a non-volatile memory technology that operates by changing the resistance of a dielectric material.[1] Among the various materials explored for ReRAM applications, tantalum oxide (TaOₓ) has emerged as a leading candidate due to its excellent performance characteristics, including high endurance, fast switching speeds, and compatibility with CMOS fabrication processes.[2][3] This document provides an in-depth overview of the application of tantalum oxide in ReRAM, detailing device fabrication, experimental protocols for characterization, and key performance metrics.

Tantalum oxide-based ReRAM devices typically consist of a simple metal-insulator-metal (MIM) structure where a thin film of TaOₓ is sandwiched between two electrodes.[3] The resistance of the TaOₓ layer can be switched between a high-resistance state (HRS or OFF state) and a low-resistance state (LRS or ON state) by applying appropriate electrical stimuli. This switching behavior is generally attributed to the formation and rupture of conductive filaments within the oxide layer, a process driven by the migration of oxygen vacancies.[3][4]

Performance Characteristics

Tantalum oxide-based ReRAM devices exhibit a range of performance metrics that make them suitable for next-generation memory applications. The following table summarizes key quantitative data from various studies.

Performance MetricTypical Value RangeDevice Structure ExampleReference
ON/OFF Ratio 10 - 10³Pt/Ta₂O₅₋ₓ/TaOᵧ/Pd[5]
>100HfO₂/Al₂O₃ dual-layer[3]
Endurance > 2000 cyclesPd/Ta₂O₅₋ₓ/TaOᵧ/Pd[5]
> 10⁵ cyclesTa/TaOₓ:N/Pt[6]
> 10¹² cycles (target)-[2]
Retention Time > 3600 sPd/Ta₂O₅₋ₓ/TaOᵧ/Pd[5]
> 10 years (target)-[2][3]
Switching Speed < 1 ns-[5]
< 10 nsHfO₂ with Ti buffer[1]
Set Voltage (V_set) ~ -0.9 VPd/Ta₂O₅₋ₓ/TaOᵧ/Pd[5]
1.3 - 1.9 VPt/NbOₓ/Pt[6]
~ -0.7 VTi/TiO₂/Ta₂O₅/Au[7]
Reset Voltage (V_reset) ~ 1.1 VPd/Ta₂O₅₋ₓ/TaOᵧ/Pd[5]
~ 0.7 VTi/TiO₂/Ta₂O₅/Au[7]
-1.7 VTa/TaOₓ:N/Pt[6]
Operating Current < 30 µAHfO₂ with Ti buffer[1]

Experimental Protocols

Device Fabrication

The fabrication of tantalum oxide-based ReRAM devices is compatible with standard CMOS manufacturing processes.[8] A typical fabrication workflow involves the deposition of a bottom electrode, the tantalum oxide switching layer, and a top electrode.

Protocol for a Pt/Ta₂O₅/Ta/Pt Device:

  • Substrate Preparation: Begin with a commercial SiO₂/Si substrate.

  • Bottom Electrode Deposition: Deposit a Ti adhesion layer followed by a Pt bottom electrode using radio-frequency (RF) sputtering. A common gas flow is 20 sccm of Argon.

  • Resistive Switching Layer Deposition: Deposit the Ta₂O₅ layer via RF sputtering from a ceramic Ta₂O₅ target. A low power of around 30 W is often used.[9]

  • Oxygen Scavenger Layer (Optional but common): Deposit a thin layer of Ta metal on top of the Ta₂O₅. This layer can act as an oxygen reservoir, improving switching stability.[9]

  • Top Electrode Deposition: Use photolithography and a lift-off process to pattern the top electrodes. Deposit Ta and then Pt using RF magnetron sputtering to form the top electrode.[9]

Another common method for depositing the tantalum oxide layer is reactive sputtering from a metallic tantalum target in an argon and oxygen gas mixture. The stoichiometry of the tantalum oxide can be controlled by varying the oxygen partial pressure during deposition.

Electrical Characterization

Electrical characterization is performed to evaluate the resistive switching behavior and performance metrics of the fabricated devices.

Protocol for I-V Characterization:

  • Instrumentation: Use a semiconductor parameter analyzer (e.g., Keithley 4200).

  • Probing: Contact the top and bottom electrodes of the device using microprobes. The bias voltage is typically applied to the top electrode while the bottom electrode is grounded.[5]

  • Electroforming (Initial Step): For some devices, an initial high voltage stress, known as electroforming, is required to create the initial conductive filament. This is often a one-time process. Some devices are "forming-free".[8]

  • DC Sweeps: Apply a DC voltage sweep to the device and measure the corresponding current.

    • Set Process: To switch the device from HRS to LRS, apply a voltage sweep from 0V to a specific set voltage (V_set). A compliance current is typically used to prevent permanent breakdown of the device.

    • Reset Process: To switch the device from LRS to HRS, apply a voltage sweep of the opposite polarity to a specific reset voltage (V_reset).

  • Data Acquisition: Record the current-voltage (I-V) curves to observe the hysteresis characteristic of resistive switching. The resistance states can be read at a low voltage (e.g., 0.2 V).[6]

Protocol for Endurance and Retention Testing:

  • Endurance: Apply alternating set and reset voltage pulses to the device for a large number of cycles (e.g., 10⁵ or more).[6] Measure the resistance in the LRS and HRS after each cycle to assess the stability of the switching behavior.

  • Retention: Program the device to either the LRS or HRS and monitor the resistance over an extended period at a specific temperature to determine how long the state is retained.

Resistive Switching Mechanism and Experimental Workflow

The diagrams below illustrate the proposed resistive switching mechanism in tantalum oxide-based ReRAM and a typical experimental workflow for device characterization.

G cluster_0 High Resistance State (HRS) cluster_1 Low Resistance State (LRS) HRS Pristine State / Reset State LRS Set State HRS->LRS SET (+V / -V) Oxygen Vacancy Migration Top_HRS Top Electrode TaOx_HRS TaOx Layer (Intact Dielectric) Bottom_HRS Bottom Electrode LRS->HRS RESET (-V / +V) Filament Rupture Top_LRS Top Electrode Filament Conductive Filament (Oxygen Vacancies) Top_LRS->Filament Bottom_LRS Bottom Electrode TaOx_LRS TaOx Layer Filament->Bottom_LRS G cluster_fab Device Fabrication cluster_char Electrical Characterization cluster_ana Data Analysis sub Substrate Preparation be Bottom Electrode Deposition sub->be taox TaOx Layer Deposition be->taox te Top Electrode Deposition taox->te form Electroforming (if required) te->form iv I-V Sweeps (Set/Reset) form->iv endurance Endurance Testing iv->endurance retention Retention Testing endurance->retention metrics Extract Performance Metrics retention->metrics model Modeling of Switching Behavior metrics->model

References

Application Notes and Protocols: The Role of Tantalum Compounds in Perovskite Solar Cell Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-732 | Rev. 1.0

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE). A critical area of research within PSC development is the optimization of charge transport layers to enhance efficiency and stability. While investigations into various dopants and additives are prevalent, the specific use of tantalum iodide (TaI₅) in the synthesis of the perovskite absorber layer is not well-documented in current scientific literature. However, research has extensively explored the application of other tantalum compounds, namely elemental tantalum (Ta) as a dopant and tantalum oxide (Ta₂O₅) as an electron transport layer (ETL), to improve PSC performance.

This document provides detailed application notes and protocols on the utilization of tantalum and tantalum oxide in the fabrication of perovskite solar cells, summarizing key findings and experimental methodologies for researchers and scientists in the field.

Data Presentation: Performance Enhancement with Tantalum Compounds

The incorporation of tantalum into the electron transport layer of perovskite solar cells has demonstrated significant improvements in device performance. The data below, compiled from published studies, highlights these enhancements.

Device StructureKey Tantalum CompoundPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)Reference
FTO/Ta-doped c-TiO₂/CH₃NH₃PbI₃/P3HT/AgTantalum (Ta)9.94%---[1]
FTO/amorphous Ta₂O₅/Perovskite/Spiro-OMeTAD/AuTantalum Oxide (Ta₂O₅)~14%---[2][3]

Note: Specific values for VOC, JSC, and FF were not fully detailed in the abstracts of the provided search results.

Experimental Protocols

Protocol 1: Fabrication of Tantalum-Doped TiO₂ Compact Layer

This protocol describes the synthesis of a tantalum-doped titanium dioxide compact layer for use in planar perovskite solar cells. Tantalum doping has been shown to enhance the electrical conductivity of the TiO₂ layer, leading to improved charge transport and a reduction in series resistance.[1]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium isopropoxide (TTIP)

  • Tantalum (V) ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO substrates by sonication in a detergent solution, followed by deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen stream.

  • Precursor Solution Preparation:

    • Prepare a stock solution of titanium isopropoxide in ethanol.

    • Prepare a separate stock solution of tantalum (V) ethoxide in ethanol.

    • To create the doping precursor, add the desired atomic percentage of the tantalum ethoxide solution to the titanium isopropoxide solution. For example, for a 3.0% Ta-doping, the appropriate volumetric ratio should be calculated and mixed.

    • Add a small amount of HCl to the final solution as a stabilizer.

  • Layer Deposition:

    • Deposit the Ta-doped TiO₂ precursor solution onto the cleaned FTO substrates using spin coating. A typical two-step program involves a low-speed spin (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 30s) to achieve the desired thickness.

  • Annealing: Anneal the coated substrates in air at 500°C for 1 hour to form the compact, crystalline Ta-doped TiO₂ layer.

  • Perovskite Deposition: Proceed with the deposition of the perovskite absorber layer, hole transport layer, and metal electrode as per standard fabrication procedures.

Protocol 2: Deposition of Amorphous Tantalum Oxide (Ta₂O₅) Electron Transport Layer

This protocol outlines the solution-processed deposition of an amorphous Ta₂O₅ layer as an alternative electron transport material in perovskite solar cells. Amorphous Ta₂O₅ offers favorable band alignment for efficient electron extraction.[2][3]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Tantalum (V) ethoxide (99.98%)

  • Ethanol (anhydrous)

Procedure:

  • Substrate Cleaning: Clean FTO substrates as described in Protocol 1.

  • Precursor Solution Preparation:

    • Inside a nitrogen-filled glovebox, prepare solutions of tantalum (V) ethoxide in ethanol at various concentrations (e.g., 0.02 M, 0.05 M, 0.1 M, 0.2 M) to optimize the film thickness.[2][3]

  • Layer Deposition:

    • Spin-coat the tantalum ethoxide precursor solution onto the FTO substrates. A typical spin-coating recipe is a two-step process: 1000 rpm for 30 seconds, followed by 3000 rpm for 30 seconds.[2][3]

  • Annealing:

    • Heat the films at 100°C for 10 minutes.

    • Follow with a high-temperature anneal at 500°C for 1 hour in air to form the amorphous Ta₂O₅ film.[2][3]

  • Device Fabrication: Complete the solar cell fabrication by sequentially depositing the perovskite layer, hole transport material, and the metal back contact.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_active_layers Active Layer & Contact Deposition FTO FTO Glass Cleaning Substrate Cleaning (Sonication) FTO->Cleaning Precursor Ta-Compound Precursor (Ta-doped TiO₂ or Ta₂O₅) Cleaning->Precursor Transfer SpinCoat Spin Coating Precursor->SpinCoat Annealing Annealing (500°C) SpinCoat->Annealing Perovskite Perovskite Deposition Annealing->Perovskite Transfer HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode (e.g., Au, Ag) HTL->Electrode Measurement Measurement Electrode->Measurement mechanism_diagram cluster_mechanism Proposed Mechanism of Ta-Doping in TiO₂ ETL Ta_Doping Tantalum Doping in TiO₂ Conductivity Increased Electrical Conductivity Ta_Doping->Conductivity Fermi_Shift Downward Shift of Fermi Level Ta_Doping->Fermi_Shift Series_Resistance Decreased Series Resistance (Rs) Conductivity->Series_Resistance Charge_Transport Improved Charge Transport Conductivity->Charge_Transport Electron_Transfer Enhanced Electron Transfer from Perovskite Fermi_Shift->Electron_Transfer Device_Performance Improved Device Performance Series_Resistance->Device_Performance Charge_Transport->Device_Performance Electron_Transfer->Device_Performance

References

Application Notes and Protocols: Single-Crystal Growth of Tantalum Iodide via Vapor Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of single-crystal tantalum iodide utilizing the chemical vapor transport (CVT) method. While specific literature detailing the CVT growth of binary tantalum iodides (e.g., TaI₄, TaI₅) is limited, this guide synthesizes established protocols for related tantalum chalcogenides and other materials grown with iodine as a transport agent to provide a robust starting point for experimental design.

Introduction to Chemical Vapor Transport

Chemical Vapor Transport (CVT) is a highly effective technique for synthesizing and growing high-purity single crystals of inorganic solid-state materials.[1][2] The process relies on a reversible chemical reaction in a sealed, evacuated ampoule, typically made of quartz, placed in a temperature gradient. A transport agent, commonly a halogen like iodine, reacts with the polycrystalline source material at one end of the ampoule (the "source" zone, T₂) to form a volatile gaseous species.[3][4] This gaseous intermediate then diffuses to the other end of the ampoule (the "sink" zone, T₁), which is maintained at a different temperature.[4] At the sink, the reverse reaction occurs, leading to the deposition of the material in the form of single crystals, and the transport agent is liberated to diffuse back to the source zone to continue the cycle.[4]

The direction of transport (from hot to cold or cold to hot) depends on the thermodynamics of the transport reaction (i.e., whether the reaction is endothermic or exothermic).[4] For many transition metal chalcogenides and halides, transport occurs from a hotter zone to a cooler zone.[2]

Experimental Protocols

The following protocol is a generalized procedure for the single-crystal growth of tantalum-based compounds using iodine vapor transport, adapted for this compound. Researchers should consider this a foundational method to be optimized for their specific this compound stoichiometry.

2.1. Materials and Equipment

  • Precursors: High-purity tantalum powder or foil and elemental iodine.

  • Ampoule: Fused silica (quartz) tube.

  • Equipment:

    • High-vacuum pump system with a pressure gauge.

    • Oxy-acetylene or hydrogen-oxygen torch for sealing quartz.

    • Two-zone horizontal tube furnace with programmable temperature controllers.

    • Glovebox or inert atmosphere environment for handling air-sensitive materials.

    • Precision balance.

2.2. Ampoule Preparation

  • Cut a quartz tube to the desired length (typically 15-20 cm with an inner diameter of 10-20 mm).

  • Clean the tube thoroughly. A common procedure involves soaking in a mixture of hydrofluoric and nitric acids (use appropriate personal protective equipment and handling procedures), followed by rinsing with deionized water and drying in an oven at high temperature (e.g., 1000°C) for several hours to remove any residual moisture and contaminants.[5]

  • Seal one end of the quartz tube using a torch to form a flat or slightly rounded bottom.

2.3. Reactant Loading and Ampoule Sealing

  • Transfer the quartz tube into an inert atmosphere glovebox.

  • Weigh the desired stoichiometric amounts of tantalum and iodine and place them inside the ampoule. A typical starting amount for the transport agent (iodine) is on the order of a few milligrams per cubic centimeter of the ampoule volume.

  • Connect the open end of the ampoule to a vacuum pump and evacuate it to a high vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr).

  • While under vacuum, gently heat the ampoule with a heat gun to desorb any volatile species from the reactants and the ampoule walls.

  • Using a torch, seal the ampoule at the necked-down region to the desired length.

2.4. Crystal Growth

  • Place the sealed ampoule into a two-zone tube furnace.

  • Position the end of the ampoule containing the raw materials in the hotter zone (T₂) and the empty end in the cooler zone (T₁).

  • Slowly ramp up the temperatures of both zones to the desired setpoints. A slow ramp rate helps prevent explosions due to the vapor pressure of the transport agent.

  • Maintain the temperature gradient for the duration of the growth period, which can range from several days to a few weeks.

  • After the growth period, cool the furnace down slowly to room temperature to prevent thermal shock to the newly grown crystals.

2.5. Crystal Recovery

  • Once at room temperature, carefully remove the ampoule from the furnace.

  • The single crystals will be located at the cooler end (T₁) of the ampoule.

  • To recover the crystals, score the quartz tube with a diamond scribe and carefully break it open, preferably within a fume hood or glovebox to avoid inhalation of any residual iodine vapor.

Quantitative Data and Growth Parameters

The table below summarizes typical experimental parameters for the chemical vapor transport growth of various tantalum-based single crystals, which can serve as a reference for developing a protocol for this compound.

CompoundTransport AgentSource Temp. (T₂)Sink Temp. (T₁)Growth TimeReference
TaS₂Iodine (I₂)~900 °CNot SpecifiedNot Specified[6]
TaS₂Tantalum Pentachloride (TaCl₅)Not SpecifiedNot SpecifiedNot Specified[7]
TaSe₂Tantalum Pentachloride (TaCl₅)Not SpecifiedNot SpecifiedNot Specified[7]
Ta₄SI₁₁Direct Reaction (not CVT)430 °C (isothermal)430 °C (isothermal)2 weeks[8][9]
Nb₁₋ₓTaₓSe₂Iodine (I₂)Not SpecifiedNot SpecifiedNot Specified[5]

Note: Specific temperature gradients are often proprietary or highly dependent on the specific furnace and ampoule geometry and are therefore not always published. A typical temperature gradient (ΔT = T₂ - T₁) is in the range of 50-100°C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal growth of this compound using the chemical vapor transport method.

CVT_Workflow start Start prep_ampoule Ampoule Preparation (Cleaning & Sealing One End) start->prep_ampoule load_reactants Load Reactants (Ta + I₂) prep_ampoule->load_reactants evacuate_seal Evacuate and Seal Ampoule load_reactants->evacuate_seal furnace_setup Place in Two-Zone Furnace evacuate_seal->furnace_setup heating Heat to T₂ (Source) and T₁ (Sink) Establish Temperature Gradient furnace_setup->heating transport Vapor Transport TaIₓ(g) Formation and Diffusion heating->transport growth Crystal Growth at T₁ Deposition of TaIₙ(s) transport->growth Days to Weeks cooldown Slow Cooling to Room Temperature growth->cooldown recovery Crystal Recovery cooldown->recovery end End recovery->end

Caption: Workflow for this compound Crystal Growth.

Safety Considerations

  • Halogens: Iodine is corrosive and has a high vapor pressure. Handle it in a well-ventilated fume hood or a glovebox.

  • High Temperatures: The use of a tube furnace involves high temperatures. Ensure proper insulation and follow standard laboratory safety procedures for high-temperature equipment.

  • Pressurized Ampoules: Sealed ampoules at high temperatures contain gases under pressure. There is a risk of explosion. Use a blast shield in front of the furnace.

  • Quartz Sealing: Sealing quartz with a torch requires appropriate eye protection (didymium glasses) and training.

  • Acid Handling: The cleaning of quartz tubes may involve strong acids. Use appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

By following these guidelines and adapting the experimental parameters based on the provided data for related compounds, researchers can successfully develop a process for the single-crystal growth of this compound.

References

Characterization of Tantalum Oxide Thin Films from Iodide Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of tantalum oxide (Ta₂O₅) thin films deposited from iodide precursors, such as tantalum pentaiodide (TaI₅). These films are of significant interest for various applications, including optical coatings, dielectric layers in microelectronics, and biocompatible coatings for medical devices, owing to their high refractive index, excellent chemical stability, and high dielectric constant.

Deposition of Tantalum Oxide Thin Films from Iodide Precursors

Tantalum oxide thin films can be deposited using various techniques, with Atomic Layer Deposition (ALD) being a prominent method when employing iodide precursors due to its precise thickness control at the atomic level.

Atomic Layer Deposition (ALD):

ALD of Ta₂O₅ from tantalum pentaiodide (TaI₅) typically involves the sequential exposure of a substrate to the TaI₅ precursor and an oxygen source, such as water (H₂O), a mixture of water and hydrogen peroxide (H₂O-H₂O₂), or oxygen (O₂). The self-limiting nature of the surface reactions in ALD allows for the deposition of highly conformal and uniform films.

A typical ALD cycle for Ta₂O₅ deposition from TaI₅ and an oxygen source consists of four steps:

  • TaI₅ Pulse: Introduction of vaporized TaI₅ into the reactor, which chemisorbs onto the substrate surface.

  • Purge 1: Removal of unreacted TaI₅ and any byproducts from the chamber with an inert gas (e.g., nitrogen or argon).

  • Oxygen Source Pulse: Introduction of the oxygen source (e.g., H₂O, H₂O-H₂O₂, or O₂) to react with the chemisorbed tantalum species on the surface, forming tantalum oxide.

  • Purge 2: Removal of the oxygen source and reaction byproducts from the chamber with an inert gas.

This cycle is repeated to achieve the desired film thickness.

Quantitative Data Summary

The properties of tantalum oxide thin films are highly dependent on the deposition parameters. The following tables summarize key quantitative data obtained from studies on Ta₂O₅ films grown from TaI₅ precursors.

Table 1: Deposition Parameters and Growth Characteristics of Ta₂O₅ Thin Films via ALD.

PrecursorsDeposition Temperature (°C)Growth Rate (nm/cycle)Film StructureReference
TaI₅ and H₂O-H₂O₂240 - 325Decreases linearly with temperatureAmorphous[1]
TaI₅ and H₂O-H₂O₂350 - 400Decreases linearly with temperaturePolycrystalline[1]
TaI₅ and O₂400 - 700Strongly dependent on temperature, max of 0.17 at 600°CPolycrystalline orthorhombic β-Ta₂O₅[2]

Table 2: Optical and Electrical Properties of Ta₂O₅ Thin Films.

Deposition Temperature (°C)Refractive Index (at λ ≈ 580-630 nm)PurityDielectric ConstantReference
240 - 400Up to 2.24Iodine-free (confirmed by XPS)-[1]
450 - 700-Iodine-free (above 450°C)-[2]
200 (Amorphous)2.17-26 ± 1[2]
800 (Annealed, Crystalline)Increased--[2]

Experimental Protocols for Thin Film Characterization

Detailed methodologies for the key experiments cited in the characterization of tantalum oxide thin films are provided below.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystalline structure and phase of the deposited Ta₂O₅ films.

Protocol:

  • Sample Preparation: Mount the Ta₂O₅ thin film on a zero-diffraction sample holder.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Type: θ-2θ scan.

    • Scan Range (2θ): 20° to 60°.

    • Step Size: 0.02°.

    • Dwell Time: 1-2 seconds per step.

  • Data Acquisition: Perform the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions and intensities with standard diffraction patterns for different phases of Ta₂O₅ (e.g., orthorhombic β-Ta₂O₅) from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).

    • Amorphous films will not show sharp diffraction peaks but rather a broad hump.

X-ray Photoelectron Spectroscopy (XPS) for Compositional Analysis

Objective: To determine the elemental composition, chemical states, and purity of the Ta₂O₅ films, specifically to confirm the absence of iodine residues.

Protocol:

  • Sample Preparation: Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).

    • Analyzer: Hemispherical analyzer.

    • Take-off Angle: 90° (normal to the sample surface).

    • Analysis Area: Typically a few hundred micrometers in diameter.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ta 4f, O 1s, and I 3d regions to determine chemical states and quantify elemental concentrations.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and areas of the peaks.

    • The absence of a peak in the I 3d region (around 620-635 eV) confirms the film is iodine-free.[1]

    • The Ta 4f spectrum for stoichiometric Ta₂O₅ should show two peaks, Ta 4f₇/₂ and Ta 4f₅/₂, at approximately 26.5 eV and 28.4 eV, respectively.

Atomic Force Microscopy (AFM) for Surface Morphology

Objective: To visualize the surface topography and determine the surface roughness of the Ta₂O₅ thin films.

Protocol:

  • Sample Preparation: Mount the sample on the AFM stage.

  • Instrument Setup:

    • Imaging Mode: Tapping mode to minimize sample damage.

    • Probe: A sharp silicon tip with a resonant frequency in the range of 150-300 kHz.

    • Scan Size: Start with a larger scan area (e.g., 5 µm x 5 µm) to get an overview and then zoom in to a smaller area (e.g., 1 µm x 1 µm) for high-resolution imaging.

    • Scan Rate: 0.5-1 Hz.

  • Data Acquisition: Engage the tip with the surface and acquire the topographic image.

  • Data Analysis:

    • Use the AFM software to level the image and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness and average roughness (Ra) from the height data of the image.

Spectroscopic Ellipsometry for Optical Properties

Objective: To determine the refractive index (n), extinction coefficient (k), and thickness of the Ta₂O₅ thin films.

Protocol:

  • Sample Preparation: Ensure the sample surface is clean and free of contaminants.

  • Instrument Setup:

    • Wavelength Range: Typically 300-1000 nm.

    • Angle of Incidence: Multiple angles (e.g., 65°, 70°, 75°) are recommended for more accurate modeling.

  • Data Acquisition: Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

  • Data Analysis:

    • Develop an optical model that represents the sample structure (e.g., Substrate / Interfacial Layer / Ta₂O₅ Film / Surface Roughness).

    • Use a dispersion model, such as the Cauchy or Tauc-Lorentz model, to describe the optical constants of the Ta₂O₅ film.

    • Fit the model to the experimental Ψ and Δ data by varying the model parameters (e.g., layer thicknesses, model parameters for n and k) to minimize the difference between the experimental and calculated data.

    • The best-fit parameters will provide the thickness, refractive index, and extinction coefficient of the film.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the characterization of tantalum oxide thin films.

Experimental_Workflow cluster_deposition Film Deposition cluster_characterization Film Characterization cluster_properties Determined Properties Deposition Tantalum Oxide Deposition (e.g., ALD from TaI₅) XRD X-ray Diffraction (XRD) Deposition->XRD XPS X-ray Photoelectron Spectroscopy (XPS) Deposition->XPS AFM Atomic Force Microscopy (AFM) Deposition->AFM SE Spectroscopic Ellipsometry (SE) Deposition->SE Structure Crystallinity & Phase XRD->Structure Composition Elemental Composition & Purity XPS->Composition Morphology Surface Topography & Roughness AFM->Morphology Optical Refractive Index & Thickness SE->Optical

Caption: Experimental workflow for the deposition and characterization of tantalum oxide thin films.

ALD_Cycle A 1. TaI₅ Pulse B 2. N₂ Purge A->B Chemisorption C 3. O₂/H₂O Pulse B->C Remove Excess D 4. N₂ Purge C->D Surface Reaction D->A Remove Byproducts

Caption: A typical Atomic Layer Deposition (ALD) cycle for Ta₂O₅ from a TaI₅ precursor.

References

Application Notes and Protocols for Tantalum-Based Nanoparticles as a Contrast Agent in X-ray Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the initial topic specified "tantalum iodide," a comprehensive review of current scientific literature reveals that tantalum oxide (TaOₓ) nanoparticles are the extensively researched and promising tantalum-based contrast agent for X-ray imaging. Information on this compound for this application is not substantially present in published research. Therefore, these application notes will focus on the significant body of work surrounding tantalum oxide nanoparticles.

Introduction

Tantalum oxide nanoparticles have emerged as a next-generation contrast agent for X-ray computed tomography (CT), offering significant advantages over traditional iodinated contrast agents.[1][2] With a high atomic number (Z=73) and a K-edge energy of 67.4 keV, tantalum provides superior X-ray attenuation, especially at the higher tube voltages (100-140 kVp) used in clinical CT scanners for average to large patients.[3] This results in enhanced image contrast, potentially allowing for reduced radiation or contrast agent dosage.[3] Furthermore, tantalum oxide nanoparticles exhibit excellent biocompatibility and can be formulated for prolonged circulation times, enabling better visualization of vascular structures.[4][5] These notes provide an overview of the properties, synthesis, and application of tantalum oxide nanoparticles in X-ray imaging.

Data Presentation: Physicochemical and Imaging Properties

The following tables summarize the key quantitative data for tantalum oxide nanoparticles from various studies, providing a comparative overview of their characteristics and performance.

Table 1: Physicochemical Properties of Tantalum Oxide Nanoparticles

Nanoparticle FormulationSynthesis MethodCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Tantalum Content (%)
Silane-coated TaOₓSol-gel9-12Not SpecifiedNot Specified78
(2-diethylphosphato-ethyl)triethoxysilane-coated Ta₂O₅Controlled Hydrolysis~6~6Not SpecifiedNot Specified
Carboxybetaine zwitterionic (CZ) coated TaONot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Surfactant-free Ta₂O₅SolvothermalNot Specified2Not SpecifiedNot Specified

Table 2: In Vitro Cytotoxicity of Tantalum Nanoparticles

Cell LineNanoparticle TypeConcentrationAssayResults
THP-1-derived macrophagesTantalum (Ta)>100 µg/mL (24h)CCK-8, LDHNo apparent toxicity
THP-1-derived macrophagesTantalum (Ta)Not SpecifiedROS, TNFα, IL-1βNegligible ROS generation and pro-inflammatory cytokine induction
Human MonocytesTantalum (Ta)Not SpecifiedCytotoxicity TestToxicity level grade 1 (clinically acceptable)

Table 3: Comparative X-ray Attenuation of Tantalum Oxide vs. Iodinated Agents

Contrast AgentMolar ConcentrationX-ray Tube Potential (kVp)Image Contrast Improvement over Iodine (%)
Tantalum OxideEqual to Iodine10024
Tantalum OxideEqual to Iodine12046
Tantalum OxideEqual to Iodine14060
CZ-TaO NPsNot Specified14040-49% improvement in aorta and vena cava
TaCZ240 mg/mL10019% (aorta), 26% (liver)
TaCZ240 mg/mL12046% (aorta), 39% (liver)
TaCZ240 mg/mL14048% (aorta), 47% (liver)

Experimental Protocols

Protocol 1: Synthesis of Silane-Coated Tantalum Oxide Nanocrystals (Sol-Gel Method)

This protocol is adapted from the synthesis of 9-12 nm silane-coated TaOₓ nanocrystals.[6][7]

Materials:

  • Tantalum(V) ethoxide

  • Isobutyric acid

  • Deuterium oxide (D₂O)

  • n-propanol

  • Methyl 3-(triethoxysilyl)propanoate or tert-butyl 3-(triethoxysilyl)propylcarbamate

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • In a nitrogen atmosphere, add isobutyric acid and D₂O to n-propanol.

  • Slowly add Tantalum(V) ethoxide dropwise to the solution and stir for 16 hours at room temperature.

  • Dilute the solution with n-propanol.

  • Add a solution of the desired silane (e.g., methyl 3-(triethoxysilyl)propanoate) in n-propanol at a controlled rate.

  • Reflux the reaction mixture for 2 hours and then cool to room temperature.

  • Add NH₄OH solution and stir for 16 hours at room temperature.

  • Add deionized water to the solution.

  • Purify the resulting nanoparticles through centrifugation and washing steps.

Protocol 2: In Vitro Cytotoxicity Assessment using CCK-8 Assay

This protocol describes a general method for assessing the cytotoxicity of tantalum nanoparticles on a cell line such as THP-1-derived macrophages.[8]

Materials:

  • THP-1-derived macrophages

  • Tantalum nanoparticle suspension of known concentration

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed THP-1-derived macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the tantalum nanoparticle suspension in cell culture medium.

  • Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations. Include a control group with medium only.

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • After incubation, add CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

Protocol 3: In Vivo X-ray Imaging in a Murine Model

This protocol outlines a general procedure for evaluating the contrast enhancement of tantalum oxide nanoparticles in mice.[6][7]

Materials:

  • Tantalum oxide nanoparticle suspension suitable for intravenous injection

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., FVB mice)

  • Micro-CT scanner

Procedure:

  • Anesthetize the mouse using a suitable anesthetic.

  • Acquire a pre-contrast baseline CT scan of the region of interest.

  • Administer the tantalum oxide nanoparticle suspension via intravenous (e.g., tail vein) injection at a specified dose (e.g., 296 mg Ta/kg).

  • Acquire a series of post-contrast CT scans at various time points (e.g., immediately after injection and at intervals up to 3 hours) to observe the vascular distribution and clearance.

  • Reconstruct the CT images and perform quantitative analysis of the signal enhancement in regions of interest (e.g., aorta, liver, spleen).

  • Monitor the animal for any adverse reactions during and after the procedure.

Visualizations: Workflows and Logical Relationships

Synthesis_Workflow cluster_precursor Precursor Solution cluster_hydrolysis Controlled Hydrolysis cluster_silanization Surface Modification cluster_purification Purification precursor Tantalum(V) Ethoxide + Isobutyric Acid + n-propanol hydrolysis Stirring (16h) Formation of TaOx core precursor->hydrolysis silanization Addition of Silane Reflux (2h) hydrolysis->silanization purification Centrifugation & Washing silanization->purification final_product final_product purification->final_product Final Product: Silane-coated TaOx NP

Caption: Workflow for the synthesis of silane-coated tantalum oxide nanoparticles.

InVivo_Imaging_Workflow animal_prep Animal Preparation (Anesthesia) pre_contrast Pre-contrast Baseline CT Scan animal_prep->pre_contrast injection Intravenous Injection of TaOx Nanoparticles pre_contrast->injection post_contrast Post-contrast Serial CT Scans injection->post_contrast analysis Image Reconstruction & Quantitative Analysis post_contrast->analysis results Contrast Enhancement Pharmacokinetics analysis->results

Caption: Experimental workflow for in vivo X-ray imaging with tantalum oxide nanoparticles.

Signaling_Pathway_Biocompatibility TaNP Tantalum Nanoparticles Macrophage Macrophage TaNP->Macrophage Uptake ROS Reactive Oxygen Species (ROS) Macrophage->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines NoEffect Negligible Induction

Caption: Biocompatibility of tantalum nanoparticles showing minimal inflammatory response.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TaI5 Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the substrate temperature for the Tantalum(V) Iodide (TaI5) Chemical Vapor Deposition (CVD) process.

Frequently Asked Questions (FAQs)

Q1: What is the typical substrate temperature range for TaI5 CVD?

A1: The substrate temperature for the deposition of tantalum films from halide precursors, including iodides, generally falls within the range of 300°C to 500°C, particularly for Plasma-Enhanced CVD (PECVD) processes.[1] However, the optimal temperature is highly dependent on other process parameters such as pressure, precursor flow rate, and the specific reactor configuration. It is crucial to perform a temperature optimization series to determine the ideal conditions for your specific setup and desired film properties.

Q2: How does substrate temperature influence the properties of the deposited TaI5 film?

A2: Substrate temperature is a critical parameter in CVD that significantly affects the resulting film's characteristics. Generally, increasing the substrate temperature can lead to:

  • Improved Crystallinity: Higher temperatures provide more energy for adatoms to arrange themselves into a crystalline structure.

  • Changes in Morphology: Temperature can alter the grain size and surface roughness of the film.[2]

  • Enhanced Adhesion: A hotter substrate can promote better bonding between the film and the substrate.

  • Reduced Impurity Levels: Higher temperatures can help desorb contaminants from the growing film surface.

  • Increased Deposition Rate: Within a certain range, a higher temperature can increase the reaction rate at the substrate surface.

Q3: What are the signs of a suboptimal substrate temperature during TaI5 CVD?

A3: Signs of a non-ideal substrate temperature can manifest as various film defects:

  • Too Low Temperature: May result in poor adhesion, high impurity content, amorphous or poorly crystalline films, and low density with a porous structure.

  • Too High Temperature: Can lead to rough surface morphology, non-uniform film thickness, and potential damage to temperature-sensitive substrates. It may also cause unwanted gas-phase reactions, leading to particle contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the TaI5 CVD process, with a focus on problems related to substrate temperature.

Problem Potential Causes Troubleshooting Suggestions
Poor Adhesion / Film Peeling - Substrate temperature is too low, leading to weak bonding. - Substrate surface contamination. - Mismatch in thermal expansion coefficients between the film and substrate.- Gradually increase the substrate temperature in increments of 25-50°C. - Ensure rigorous substrate cleaning procedures are in place before deposition. - Consider a slower cooling rate after deposition to minimize thermal stress.
Powdery or Flaky Film - Gas-phase nucleation due to excessively high substrate temperature. - Precursor decomposition before reaching the substrate.- Reduce the substrate temperature. - Increase the carrier gas flow rate to transport the precursor to the substrate more quickly. - Check the temperature of the precursor vessel; it may be too high. A temperature of around 180°C has been noted as a potential control temperature for the precursor vessel.[1]
High Impurity Content (e.g., Carbon, Oxygen) - Substrate temperature is too low to desorb contaminants. - Leaks in the vacuum system. - Contaminated precursor or carrier gases.- Increase the substrate temperature to promote the desorption of volatile impurities. - Perform a leak check on the CVD system. - Use high-purity precursor materials and carrier gases.
Non-Uniform Film Thickness - Inconsistent temperature across the substrate holder. - Non-uniform gas flow dynamics.- Verify the temperature uniformity of your substrate heater. - Adjust the gas flow rates and/or the reactor geometry to improve flow dynamics.
Rough Surface Morphology - Substrate temperature is too high, leading to large grain growth or island formation.[2]- Decrease the substrate temperature to promote the formation of a smoother, more uniform film.
Low Deposition Rate - Substrate temperature is too low, resulting in a slow surface reaction rate.- Increase the substrate temperature. Note that the relationship between temperature and deposition rate is often exponential within a certain regime.
Cracking of the Film - High internal stress in the film, which can be influenced by the deposition temperature. - Significant mismatch in thermal expansion between the film and substrate, exacerbated by high deposition temperatures.- Optimize the substrate temperature to reduce stress; this may involve lowering the temperature. - Introduce a buffer layer to mitigate the thermal expansion mismatch.

Experimental Protocols

General Protocol for Optimizing Substrate Temperature in TaI5 CVD:

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

    • Load the cleaned substrate into the CVD reaction chamber.

  • System Pump-Down and Leak Check:

    • Evacuate the chamber to the desired base pressure (e.g., < 1 x 10^-6 Torr).

    • Perform a leak check to ensure the integrity of the system.

  • Precursor and Substrate Heating:

    • Heat the TaI5 precursor to a temperature sufficient to achieve a stable vapor pressure (e.g., start with a temperature around 180°C and adjust as needed).[1]

    • Heat the substrate to the initial temperature for your optimization series (e.g., 300°C).

  • Gas Flow and Deposition:

    • Introduce a carrier gas (e.g., Argon) through the precursor vessel to transport the TaI5 vapor into the reaction chamber.

    • Introduce any co-reactants if required.

    • Maintain a stable pressure within the chamber (e.g., 0.2-5.0 Torr).[1]

    • Initiate the deposition process for a fixed duration.

  • Cool-Down and Sample Removal:

    • After the deposition time has elapsed, stop the precursor flow and turn off the heaters.

    • Allow the system to cool down to room temperature under vacuum or in an inert gas atmosphere.

    • Vent the chamber and carefully remove the coated substrate.

  • Repeat and Characterize:

    • Repeat steps 3-5 for a range of substrate temperatures (e.g., 300°C, 350°C, 400°C, 450°C, 500°C), keeping all other parameters constant.

    • Characterize the resulting films using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystallinity, and appropriate methods for adhesion and thickness measurements.

Visualizations

G cluster_0 Substrate Temperature Effects on TaI5 CVD Process cluster_1 Temperature Too Low cluster_2 Optimal Temperature Range cluster_3 Temperature Too High Temp Substrate Temperature Low_Adhesion Poor Adhesion Temp->Low_Adhesion Leads to High_Impurity High Impurity Content Temp->High_Impurity Can cause Amorphous Amorphous/Poor Crystallinity Temp->Amorphous Results in Good_Adhesion Good Adhesion Temp->Good_Adhesion Promotes Low_Impurity Low Impurity Content Temp->Low_Impurity Enhances Crystalline Good Crystallinity Temp->Crystalline Improves Uniform_Film Uniform Film Temp->Uniform_Film Contributes to Rough_Surface Rough Surface Morphology Temp->Rough_Surface May induce Gas_Phase_Reaction Gas-Phase Reaction (Particles) Temp->Gas_Phase_Reaction Can trigger High_Stress High Film Stress Temp->High_Stress Can increase

Caption: Logical relationship between substrate temperature and its effects on the TaI5 CVD process.

G Start Start: Define Desired Film Properties Prep Substrate Preparation & Cleaning Start->Prep Load Load Substrate into CVD Chamber Prep->Load Pump Pump Down to Base Pressure Load->Pump Heat Heat Substrate to T1 & Precursor Pump->Heat Deposit Deposit Film for Fixed Time Heat->Deposit Cool Cool Down & Unload Deposit->Cool Characterize Characterize Film Properties (Morphology, Crystallinity, Adhesion) Cool->Characterize Decision Are Film Properties Optimal? Characterize->Decision Adjust Adjust Substrate Temperature (Tn+1) Decision->Adjust No End End: Optimal Temperature Found Decision->End Yes Adjust->Heat Iterate

Caption: Experimental workflow for optimizing substrate temperature in TaI5 CVD.

References

Technical Support Center: Reducing Halogen Contamination in Tantalum Oxide Films from Iodide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deposition of tantalum oxide (Ta₂O₅) films from iodide precursors, such as tantalum pentaiodide (TaI₅). The focus is on identifying, mitigating, and preventing iodine contamination in the deposited films.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of iodine contamination in Ta₂O₅ films when using iodide precursors?

A1: The primary source of iodine contamination is the incomplete reaction or desorption of iodine-containing species from the substrate surface during the deposition process. This is often a result of suboptimal process parameters, particularly the deposition temperature. At lower temperatures, the energy may be insufficient for the complete removal of iodine as volatile byproducts.

Q2: How does iodine contamination affect the properties of Ta₂O₅ films?

A2: Iodine impurities can be detrimental to the desired electrical and optical properties of tantalum oxide films. Residual halogens can act as charge traps or create defects within the film structure, leading to increased leakage currents and a lower dielectric breakdown voltage.[1][2] This can significantly impair the performance of electronic devices that incorporate these films.

Q3: At what deposition temperature can I expect to achieve iodine-free Ta₂O₅ films?

A3: Multiple studies have shown that the deposition temperature is a critical factor in eliminating iodine contamination. Films are generally found to be iodine-free at deposition temperatures above 450 °C when using TaI₅ and an oxygen source.[3][4][5] One study using X-ray Photoelectron Spectroscopy (XPS) detected no iodine in films deposited at 500 °C and higher, with a contamination level of less than 0.1 at% at 450 °C.[6]

Q4: What are the alternatives to iodide precursors for depositing high-purity Ta₂O₅ films?

A4: To avoid halogen contamination, various metal-organic precursors are available. These include alkoxides like tantalum ethoxide (Ta(OC₂H₅)₅) and alkylamides such as pentakis(dimethylamino)tantalum (PDMAT) and tris(diethylamido)(ethylimido)tantalum(V) (TDEAT).[7][8] These precursors offer the advantage of producing non-corrosive byproducts.

Q5: Can post-deposition annealing help in removing iodine contamination?

A5: Yes, post-deposition annealing at elevated temperatures can promote the diffusion and desorption of trapped impurities, including iodine. Annealing can also improve the film's crystallinity, density, and electrical properties.[9] However, it is generally more effective to prevent contamination during the deposition process itself by optimizing the process parameters.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving iodine contamination in your tantalum oxide films.

Problem: Suspected Iodine Contamination in Ta₂O₅ Film

Symptoms:

  • Poor Electrical Properties: High leakage current, low dielectric breakdown voltage, or unstable capacitance-voltage (C-V) characteristics.[1][2][10][11]

  • Film Discoloration: A yellowish or brownish tint to the film may indicate the presence of residual iodine.

  • Inconsistent Film Growth: Difficulty in achieving reproducible film properties between deposition runs.

  • Direct Detection by Surface Analysis: Presence of iodine peaks in X-ray Photoelectron Spectroscopy (XPS) or other sensitive surface analytical techniques.[3]

Troubleshooting Workflow

Troubleshooting_Iodine_Contamination start Problem: Suspected Iodine Contamination verify Step 1: Verify Contamination (e.g., XPS Analysis) start->verify check_params Step 2: Check Deposition Parameters verify->check_params Contamination Confirmed increase_temp Action: Increase Deposition Temperature (>450 °C) check_params->increase_temp Temperature < 450 °C optimize_purge Action: Optimize Purge Steps check_params->optimize_purge Purge times too short check_precursors Step 3: Check Precursor and Reactant Delivery check_params->check_precursors Parameters seem optimal resolved Problem Resolved increase_temp->resolved optimize_purge->resolved check_precursors->optimize_purge Inconsistent delivery annealing Step 4: Post-Deposition Annealing check_precursors->annealing Delivery is stable alternative Step 5: Consider Alternative (Halogen-Free) Precursors annealing->alternative Contamination persists annealing->resolved alternative->resolved ALD_Workflow cluster_cycle One ALD Cycle pulse_TaI5 1. TaI₅ Pulse (Precursor Adsorption) purge1 2. N₂ Purge (Remove Excess Precursor) pulse_TaI5->purge1 pulse_O2 3. O₂ Pulse (Oxidation Reaction) purge1->pulse_O2 purge2 4. N₂ Purge (Remove Byproducts) pulse_O2->purge2 repeat Repeat ALD Cycle (n times for desired thickness) purge2->repeat start Start: Substrate Preparation (e.g., Si wafer) load Load Substrate into ALD Reactor start->load heat Heat Substrate to Deposition Temperature (e.g., 500 °C) load->heat heat->pulse_TaI5 repeat->pulse_TaI5 Continue end End: Film Deposition Complete repeat->end Done

References

Handling and storage protocols for air-sensitive tantalum iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tantalum Iodide Handling and Storage

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of air-sensitive this compound (TaI₅). Adherence to these protocols is critical for ensuring experimental success, maintaining material integrity, and ensuring laboratory safety.

Troubleshooting Guides

Encountering issues during your experiment can be frustrating. This guide provides a systematic approach to troubleshooting common problems associated with the handling of air-sensitive this compound.

Logical Workflow for Troubleshooting this compound Handling Issues

G Troubleshooting Workflow for this compound Experiments cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Unexpected Experimental Outcome (e.g., poor yield, side reactions, inconsistent results) Check_Reagent Is the this compound a fine, black powder? Problem->Check_Reagent Check_Atmosphere Were inert atmosphere conditions rigorously maintained? Problem->Check_Atmosphere Degradation Diagnosis: this compound Degradation (Likely hydrolysis to Tantalum Pentoxide) Check_Reagent->Degradation No, it appears discolored (e.g., grayish) Contamination Diagnosis: Atmospheric Contamination (Oxygen or Moisture Exposure) Check_Atmosphere->Contamination Uncertain or No Action_Reagent Action: Use fresh, properly stored This compound. Discard degraded material. Degradation->Action_Reagent Action_Atmosphere Action: Review and improve inert atmosphere techniques. (e.g., glovebox purge, Schlenk line cycles) Contamination->Action_Atmosphere Action_Solvent Action: Ensure solvents are anhydrous and deoxygenated. Contamination->Action_Solvent End Resolution Action_Reagent->End Implement & Repeat Experiment Action_Atmosphere->End Implement & Repeat Experiment Action_Solvent->End Implement & Repeat Experiment

Caption: A step-by-step guide to identifying and resolving issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not black. Can I still use it?

A: Tantalum (V) iodide should be a black crystalline powder.[1][2] If you observe any discoloration, such as a grayish or brownish tint, it is a strong indication of decomposition, likely due to hydrolysis from exposure to moist air. The decomposition product is often tantalum pentoxide (Ta₂O₅), a white powder.[3] Using degraded this compound will lead to inaccurate stoichiometry and unpredictable results in your reactions. It is strongly recommended to use a fresh, properly stored batch of the compound.

Q2: What are the ideal storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The most critical factor is the exclusion of moisture and air. For long-term storage, it is best practice to keep the container inside a controlled inert atmosphere, such as a glovebox or a desiccator filled with a suitable drying agent.[6]

Q3: What level of atmospheric purity is required when working with this compound?

Q4: Can I handle this compound on the benchtop, even for a short period?

A: No. This compound readily hydrolyzes in moist air.[2] Even brief exposure to the atmosphere can lead to significant degradation of the material, compromising the integrity of your experiment. All handling, weighing, and transfer of this compound must be performed under a strictly inert atmosphere, such as in a glovebox or using proper Schlenk line techniques.[7][9]

Q5: What are the signs of a compromised inert atmosphere during my experiment?

A: Signs of a compromised inert atmosphere can include:

  • Visual Changes: The appearance of smoke or fumes upon addition of a reagent, or a color change in your reaction that is inconsistent with the expected outcome.

  • Pressure Fluctuations: In a glovebox, a sudden increase in oxygen or moisture readings. On a Schlenk line, a failure to maintain a positive pressure of inert gas.

  • Unexpected Reactivity: Vigorous, uncontrolled reactions or the formation of precipitates when not expected can indicate the presence of reactive atmospheric species.

Q6: How should I dispose of this compound waste?

A: this compound waste should be handled as hazardous material.[5] It should be collected in a designated, sealed container within an inert atmosphere to prevent reaction with air and moisture. The waste should then be disposed of according to your institution's and local regulations for hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

Quantitative Data Summary

While specific quantitative data on the decomposition rates of this compound is not extensively published, the following table summarizes key physical and safety parameters.

ParameterValueSource(s)
Appearance Black crystalline powder[1][2]
Molecular Formula TaI₅[10]
Melting Point 496 °C[5]
Boiling Point 543 °C[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5]
Incompatibilities Reacts with water.[1][10]

Experimental Protocols

Protocol: Weighing and Dispensing this compound in a Glovebox

This protocol outlines the standard procedure for safely handling and dispensing solid this compound within a glovebox.

1. Preparation:

  • Ensure the glovebox has a stable inert atmosphere (e.g., <1 ppm O₂ and H₂O).
  • Bring all necessary equipment into the glovebox antechamber, including:
  • A sealed container of this compound.
  • Spatula.
  • Weighing paper or a tared vial.
  • An analytical balance.
  • The reaction vessel, sealed with a septum or ground glass stopper.
  • Perform at least three evacuate-refill cycles of the antechamber before transferring items into the main chamber.[8]
  • Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes to remove any adsorbed moisture.[8]

2. Weighing:

  • Place the weighing paper or tared vial on the analytical balance and tare it.
  • Carefully open the this compound container.
  • Using a clean, dry spatula, transfer the desired amount of the black powder to the weighing paper or vial.
  • Record the mass.

3. Transfer:

  • Carefully add the weighed this compound to the reaction vessel.
  • Securely seal the reaction vessel.
  • Tightly reseal the main this compound container.

4. Post-Handling:

  • Clean the spatula and any spills on the balance or glovebox floor with a suitable dry wipe.
  • If the reaction vessel is to be removed from the glovebox, ensure the seal is secure and consider wrapping it with paraffin film for extra protection.

Signaling Pathway for Proper Handling of this compound

G Workflow for Successful Use of this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_outcome Outcome Storage Store this compound in a tightly sealed container under inert atmosphere Glovebox Work exclusively in a Glovebox or using a Schlenk line Storage->Glovebox Weighing Weigh and transfer under inert conditions Glovebox->Weighing Solvents Use anhydrous, deoxygenated solvents Weighing->Solvents Glassware Use oven-dried glassware Weighing->Glassware Success High Yield and Purity of Desired Product Solvents->Success Glassware->Success

Caption: A logical flow diagram illustrating the critical steps from storage to reaction setup for achieving successful experimental outcomes with this compound.

References

Improving the yield and purity of tantalum(IV) iodide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tantalum(IV) Iodide Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of tantalum(IV) iodide (TaI₄) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing high-purity Tantalum(IV) Iodide (TaI₄)? A1: The most common and effective method for preparing pure TaI₄ is the syn-proportionation reaction between tantalum(V) iodide (TaI₅) and tantalum (Ta) metal powder in a sealed, evacuated quartz ampoule under a temperature gradient.[1] This high-temperature solid-state reaction promotes the formation of TaI₄, which can then be purified and crystallized via chemical vapor transport (CVT), using iodine as the transport agent.

Q2: Why is a temperature gradient crucial for the synthesis? A2: A temperature gradient is essential for the chemical vapor transport (CVT) process, which is key to purifying the final product.[2][3] In the sealed ampoule, a volatile intermediate species (in this case, involving TaI₄) is formed at the hotter zone (T₂) and diffuses to the cooler zone (T₁), where it decomposes to deposit high-purity crystals.[2] This process effectively separates the desired TaI₄ from non-volatile impurities and unreacted starting materials.

Q3: What are the main impurities or side products I should be concerned about? A3: The primary impurity is often unreacted tantalum(V) iodide (TaI₅). Other potential side products include lower tantalum iodides or cluster compounds, such as Ta₆I₁₄, especially if using reducing agents other than pure tantalum.[1] Incomplete reactions can also leave unreacted tantalum metal mixed with the product.

Q4: How should I handle and store the final TaI₄ product? A4: Tantalum(IV) iodide is a black, air- and moisture-sensitive solid.[1] It should be handled exclusively under an inert atmosphere (e.g., in an argon- or nitrogen-filled glovebox). When dissolved in water, it forms a green solution that rapidly decomposes, producing a white precipitate upon exposure to air.[1] Store the final product in a sealed container within a glovebox or desiccator.

Q5: Can I use other reducing agents besides tantalum metal? A5: Yes, other reducing agents like aluminum, magnesium, or calcium can be used to reduce TaI₅ at elevated temperatures (e.g., 380 °C).[1] However, this approach can make it difficult to obtain very pure crystalline TaI₄ because it may lead to the formation of stable, non-volatile cluster compounds like Ta₆I₁₄ as byproducts.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of TaI₄ Crystals 1. Incorrect Temperature Gradient: The temperature difference between the hot (T₂) and cold (T₁) zones may be insufficient or reversed for the reaction thermodynamics.Action: Ensure the temperature gradient (T₂ > T₁) is correctly established. For this endothermic transport process, crystals will grow in the cooler zone.[2] A typical gradient might be T₂ = 450-500°C and T₁ = 350-400°C. Adjust the furnace settings and verify temperatures with calibrated thermocouples.
2. Reaction Not at Equilibrium: The reaction time may be too short for the transport process to occur effectively. Solid-state reactions are often slow.[4]Action: Increase the reaction duration. These syntheses can require several days to a week to achieve good crystal growth and yield.
3. Insufficient Transport Agent: A small amount of excess iodine is necessary to facilitate the chemical vapor transport of TaI₄.Action: Add a small, catalytic amount of iodine (I₂) to the ampoule along with the reactants. This acts as the transport agent, forming volatile species that migrate to the cooler zone.[5]
Product is Contaminated (Not Pure) 1. Unreacted TaI₅ (Volatile): The initial stoichiometry was incorrect, or the temperature gradient was not optimized to separate TaI₅ from TaI₄.Action: Sublimation can be used for purification. After the initial reaction, carefully heat the ampoule under a new gradient to sublime the more volatile TaI₅ away from the TaI₄ product. The melting point of TaI₅ is ~496°C, while TaI₄ decomposes at ~398°C.[1]
2. Unreacted Tantalum Metal (Non-Volatile): The tantalum powder was not fine enough or not intimately mixed with the TaI₅.Action: Ensure the reactants are thoroughly mixed and that the tantalum powder has a high surface area. The CVT process naturally separates the crystalline TaI₄ from the non-volatile Ta metal, which will remain in the hot zone.
3. Leaky Ampoule: A micro-crack or faulty seal allowed air/moisture to enter at high temperatures, forming stable tantalum oxides.Action: Carefully inspect the quartz ampoule for any cracks or imperfections before use. Ensure a high-quality vacuum is achieved before sealing the ampoule. After the reaction, if the product is a gray or white powder instead of black crystals, an air leak is the likely cause.
Quartz Ampoule Blackened or Attacked 1. Reaction Temperature Too High: Tantalum halides can react with silica (quartz) at very high temperatures, especially if impurities are present.Action: Operate within the recommended temperature range. Do not exceed 550-600°C for extended periods. Ensure high-purity reactants are used.
Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during TaI₄ synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low / No Yield start->low_yield impure_product Impure Product start->impure_product ampoule_fail Ampoule Failure start->ampoule_fail check_temp Verify Temp. Gradient (T2 > T1) low_yield->check_temp Cause? purify_sublime Use Sublimation to Remove TaI₅ impure_product->purify_sublime Contaminant? (e.g., TaI₅) check_mixing Ensure Intimate Mixing of Reactants impure_product->check_mixing Contaminant? (e.g., Ta metal) check_seal Inspect Ampoule Seal & Vacuum Quality ampoule_fail->check_seal Cause? (Air Leak) check_react_temp Reduce Max Temperature (<550°C) ampoule_fail->check_react_temp Cause? (Reaction w/ Quartz) check_time Increase Reaction Time (>72 hours) check_temp->check_time If OK check_transport Check for Transport Agent (Add catalytic I₂) check_time->check_transport If OK solution High-Purity TaI₄ check_transport->solution Resolved purify_sublime->solution check_mixing->solution check_seal->solution Resolved check_react_temp->solution Resolved

Caption: Troubleshooting flowchart for TaI₄ synthesis.

Experimental Protocol: Synthesis of TaI₄ via CVT

This protocol describes the synthesis of tantalum(IV) iodide from tantalum(V) iodide and tantalum metal via chemical vapor transport. Caution: This procedure involves high temperatures and air-sensitive materials. All manipulations of reactants and products should be performed in an inert-atmosphere glovebox.

Materials and Equipment:
  • Tantalum(V) iodide (TaI₅, 99.9%)

  • Tantalum powder (Ta, 99.9%, <325 mesh)

  • Iodine (I₂, 99.99%)

  • Quartz ampoule (e.g., 15 cm length, 10 mm ID, 2 mm wall thickness)

  • High-vacuum line (<10⁻⁴ torr)

  • Oxy-methane or hydrogen-oxygen torch for sealing

  • Two-zone tube furnace with programmable temperature controllers

  • Glovebox (Ar or N₂ atmosphere)

Procedure:
  • Preparation of the Ampoule:

    • Clean the quartz ampoule thoroughly.

    • Heat the ampoule under high vacuum with a torch ("outgassing") to remove any adsorbed water from the silica surface. Allow it to cool completely.

  • Loading the Reactants (inside a glovebox):

    • Weigh and transfer the reactants into the quartz ampoule. A stoichiometric ratio of 4:1 for TaI₅ to Ta is used for the reaction: 4 TaI₅ + Ta → 5 TaI₄.

    • Example: 2.00 g of TaI₅ (2.45 mmol) and 0.11 g of Ta metal (0.61 mmol).

    • Add a small crystal of iodine (approx. 5-10 mg) to act as the transport agent.

    • Thoroughly mix the powders inside the ampoule.

  • Sealing the Ampoule:

    • Attach the loaded ampoule to the vacuum line and evacuate to a pressure of <10⁻⁴ torr.

    • While under vacuum, gently heat the ampoule along its length (avoiding the reactant mixture) to desorb any gases introduced during loading.

    • Using the torch, carefully seal the ampoule at the neck to its final length (e.g., 12-14 cm).

  • Chemical Vapor Transport Reaction:

    • Place the sealed ampoule into the two-zone tube furnace. The end containing the reactants should be in the hotter zone (T₂), and the empty end should be in the cooler zone (T₁).

    • Slowly ramp the furnace to the target temperatures over several hours to prevent thermal shock to the ampoule.

    • Set the temperature profile:

      • Hot Zone (T₂): 500°C

      • Cold Zone (T₁): 400°C

    • Maintain these temperatures for 72-120 hours. During this time, the reactants will form TaI₄, which will be transported by the iodine gas to the cooler end, depositing as black crystals.

  • Product Recovery (inside a glovebox):

    • Turn off and cool the furnace to room temperature.

    • Carefully remove the ampoule and transfer it into the glovebox.

    • Score the ampoule near the empty end with a diamond or carbide scribe.

    • Carefully break open the ampoule. The black, crystalline TaI₄ product will be located at the end that was in the cold zone (T₁). Unreacted Ta metal and impurities will remain at the hot end (T₂).

    • Transfer the crystals to a pre-weighed, airtight storage vial.

Synthesis Workflow Diagram

SynthesisWorkflow prep 1. Prepare & Outgas Quartz Ampoule load 2. Load Reactants in Glovebox (TaI₅ + Ta + I₂) prep->load evacuate 3. Evacuate (<10⁻⁴ torr) & Seal Ampoule load->evacuate furnace 4. Place in Two-Zone Furnace (Reactants at T₂) evacuate->furnace react 5. Heat to T₂=500°C, T₁=400°C (Hold for 72-120h) furnace->react cool 6. Cool Furnace to Room Temperature react->cool recover 7. Open Ampoule in Glovebox & Collect Crystals from T₁ Zone cool->recover final_product Pure TaI₄ Crystals recover->final_product

Caption: Step-by-step workflow for TaI₄ synthesis.

References

Precursor stability issues with tantalum iodide in ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of tantalum iodide (TaI₅) as a precursor in Atomic Layer Deposition (ALD).

Frequently Asked Questions (FAQs)

Q1: Is this compound (TaI₅) a stable precursor for ALD?

A1: Yes, this compound (TaI₅) is considered a sufficiently stable precursor for the ALD of tantalum-based films, such as tantalum oxide (Ta₂O₅).[1][2] It can be used to deposit amorphous or polycrystalline films.[1][2]

Q2: What are the typical co-reactants used with TaI₅ in ALD?

A2: Water (H₂O) or a mixture of water and hydrogen peroxide (H₂O-H₂O₂) are common co-reactants for depositing tantalum oxide films.[2] Oxygen (O₂) has also been used as a co-reactant.[1][3][4]

Q3: What is the typical temperature range for ALD using TaI₅?

A3: The ALD process using TaI₅ has been investigated in a temperature range of 240°C to 400°C when using H₂O-H₂O₂ as the co-reactant.[2] With O₂ as the co-reactant, the temperature range studied is higher, from 400°C to 700°C.[1][4]

Q4: Can I achieve iodine-free films with a TaI₅ precursor?

A4: Yes, it is possible to deposit iodine-free films. Studies have shown that films are free from iodine residues at deposition temperatures above 450°C when using O₂ as the co-reactant.[1][3][4]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is a corrosive solid that is toxic if inhaled and causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should always be used in a well-ventilated area.[5][6]

Troubleshooting Guides

Issue 1: Low or No Film Growth

Possible Causes:

  • Insufficient Precursor Temperature: The vapor pressure of TaI₅ may be too low for efficient transport to the substrate.

  • Precursor Degradation: The TaI₅ precursor may have degraded due to exposure to moisture or prolonged heating.

  • Incorrect Process Parameters: Pulse and purge times may not be optimized for the specific reactor and conditions.

  • Co-reactant Issue: The co-reactant (e.g., water) delivery may be compromised.

Troubleshooting Steps:

start Low/No Growth Observed check_temp Verify Precursor Temperature start->check_temp temp_ok Temp OK? check_temp->temp_ok check_precursor Inspect Precursor Integrity precursor_ok Precursor OK? check_precursor->precursor_ok optimize_params Review ALD Parameters (Pulse/Purge Times) params_ok Parameters Optimized? optimize_params->params_ok check_coreactant Check Co-reactant Delivery coreactant_ok Delivery OK? check_coreactant->coreactant_ok temp_ok->check_precursor Yes increase_temp Increase Bubbler Temperature temp_ok->increase_temp No precursor_ok->optimize_params Yes replace_precursor Replace Precursor precursor_ok->replace_precursor No params_ok->check_coreactant Yes adjust_params Adjust Pulse/Purge Times params_ok->adjust_params No fix_delivery Troubleshoot Co-reactant Delivery System coreactant_ok->fix_delivery No end_node Growth Restored coreactant_ok->end_node Yes increase_temp->check_temp replace_precursor->check_precursor adjust_params->optimize_params fix_delivery->check_coreactant

Caption: Troubleshooting workflow for low or no film growth.

Issue 2: Film Contamination (e.g., Iodine Residue)

Possible Causes:

  • Low Deposition Temperature: The reaction temperature may not be sufficient to drive off all iodine-containing byproducts.

  • Incomplete Purging: Purge times may be too short to remove all unreacted precursor and byproducts.

  • Precursor Decomposition: The precursor may be decomposing in an undesirable way, leading to the incorporation of impurities.

Troubleshooting Steps:

  • Increase Deposition Temperature: If your process allows, increasing the substrate temperature can promote more complete reactions and the removal of iodine. For O₂-based processes, temperatures above 450°C have been shown to yield iodine-free films.[1][3][4]

  • Extend Purge Times: Increase the duration of the purge steps after both the TaI₅ and co-reactant pulses to ensure complete removal of residual gases.

  • Verify Precursor Stability: Ensure the TaI₅ is not being overheated in the bubbler, which could lead to gas-phase decomposition.

Issue 3: Film Etching

Possible Cause:

  • High Deposition Temperature: At elevated temperatures (around 350°C and higher with H₂O-H₂O₂), TaI₅ can begin to etch the deposited Ta₂O₅ film.[1][2]

Troubleshooting Steps:

  • Reduce Deposition Temperature: Lower the substrate temperature to a range where etching is not observed. Real-time monitoring of the growth process, for example with a quartz crystal microbalance, can help identify the onset of etching.[2]

  • Optimize Precursor Dose: In some halide-based ALD processes, excessive precursor exposure can lead to etching.[4][7] Ensure that the TaI₅ pulse is just long enough to achieve saturation without being excessive.

Data and Protocols

Precursor Properties and Process Parameters
Property/ParameterValueNotes
Precursor Tantalum (V) Iodide (TaI₅)Solid, black crystalline appearance[8][9]
Melting Point 496 °C[9]Sublimes at 382 °C[8]
Boiling Point 543 °C[9]
Co-reactants H₂O-H₂O₂, O₂[1][2]
Deposition Temperature (H₂O-H₂O₂) 240 - 400 °CSelf-limiting growth up to 325 °C[2]
Deposition Temperature (O₂) 400 - 700 °C[1][4]
Growth Rate (H₂O-H₂O₂) Decreases linearly with temperature[2]
Growth Rate (O₂) Max of ~0.17 nm/cycle at 600 °C[1][3][4]
Vapor Pressure of Tantalum Halides
CompoundTemperature for 1 Torr (approx.)Temperature for 10 Torr (approx.)
TaF₅~119 °CNot available
TaCl₅~140-175 °C~175-220 °C
TaBr₅~200-280 °C~280-348.8 °C

Note: This data is for illustrative purposes and is based on information for other tantalum halides. The optimal bubbler temperature for TaI₅ will need to be determined experimentally.

Experimental Protocol: ALD of Ta₂O₅ using TaI₅ and H₂O

This is a generalized protocol and will require optimization for your specific ALD reactor.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., sonication in acetone and isopropanol, followed by DI water rinse and drying with N₂).

    • An optional UV/ozone treatment can be used to create a hydrophilic surface.

  • Precursor and Reactor Setup:

    • Load TaI₅ into a suitable bubbler in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture and air.

    • Install the bubbler on the ALD system and heat the delivery lines to a temperature above the bubbler temperature to prevent condensation.

    • Heat the TaI₅ bubbler to a temperature that provides sufficient vapor pressure. This will likely be in the range of 100-150°C, but needs to be optimized.

    • Set the substrate temperature to the desired deposition temperature (e.g., 300°C).

  • ALD Cycle:

    • The ALD cycle consists of four steps:

      • TaI₅ Pulse: Introduce TaI₅ vapor into the reactor. A typical pulse time might be 0.5 - 2.0 seconds.

      • Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove unreacted TaI₅ and any byproducts. A typical purge time might be 5 - 20 seconds.

      • H₂O Pulse: Introduce water vapor into the reactor. A typical pulse time might be 0.1 - 1.0 seconds.

      • Purge 2: Purge the reactor with an inert gas to remove unreacted water and byproducts. A typical purge time might be 5 - 20 seconds.

    • Repeat this cycle for the desired number of times to achieve the target film thickness.

cluster_0 ALD Cycle for Ta₂O₅ step1 1. TaI₅ Pulse step2 2. N₂ Purge step1->step2 step3 3. H₂O Pulse step2->step3 step4 4. N₂ Purge step3->step4

Caption: A typical four-step ALD cycle for Ta₂O₅ deposition.

References

Troubleshooting inconsistent film growth in tantalum iodide CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent film growth during Tantalum Iodide (TaI₅) Chemical Vapor Deposition (CVD).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-uniform film thickness in this compound CVD?

A1: Non-uniform film thickness in TaI₅ CVD can stem from several factors, including:

  • Inconsistent Precursor Vapor Delivery: Fluctuations in the temperature of the this compound precursor can lead to variable sublimation rates and consequently, a non-uniform supply of the precursor to the substrate.

  • Non-Uniform Substrate Temperature: Temperature gradients across the substrate surface can cause different deposition rates in different areas.

  • Gas Flow Dynamics: The flow of carrier and reactant gases within the reaction chamber can be non-uniform, leading to uneven distribution of the precursor over the substrate. The design of the gas delivery system, such as the showerhead, plays a crucial role.[1][2]

  • Reactor Geometry: The design of the CVD reactor itself can influence the uniformity of gas flow and temperature distribution.[1][3]

Q2: How does the stability of the this compound precursor affect film growth?

A2: this compound is sensitive to moisture and can degrade if not handled properly. This degradation can lead to the formation of non-volatile species, which can clog gas lines or lead to particulate contamination on the film. Any exposure of the precursor to air can alter its evaporation properties, leading to inconsistent deposition rates.[4]

Q3: What is the impact of substrate preparation on film adhesion?

A3: Proper substrate preparation is critical for good film adhesion. Contaminants on the substrate surface, such as organic residues, native oxides, or particulates, can act as a barrier and prevent the deposited film from bonding effectively, leading to poor adhesion and delamination.[5][6]

Q4: Can the carrier gas flow rate impact the consistency of the film?

A4: Yes, the carrier gas (e.g., Argon) flow rate is a dominant parameter in CVD.[7] It influences the residence time of the precursor molecules in the reaction zone and the boundary layer thickness at the substrate surface. An unstable or inappropriate flow rate can lead to inconsistent precursor concentration at the growth surface, resulting in non-uniform film growth.

Troubleshooting Guides

Problem: Inconsistent Film Thickness Across the Substrate

This is a common issue where the film is thicker in some areas and thinner in others.

Potential Causes and Solutions:

Potential CauseRecommended Action
Non-uniform substrate temperature Verify the temperature uniformity across the substrate using a calibrated thermocouple or pyrometer. Adjust the heating elements or susceptor design to achieve a more uniform temperature profile.
Inconsistent precursor vaporization Ensure the this compound precursor is heated uniformly and that the temperature is stable. Check for any "cold spots" in the precursor container or delivery lines.
Non-ideal gas flow dynamics Optimize the carrier and reactant gas flow rates. Consider modifying the gas injection system (e.g., showerhead design) to ensure a more uniform distribution of gases over the substrate.[2]
Incorrect chamber pressure Verify and stabilize the chamber pressure. Fluctuations in pressure can alter the mean free path of gas molecules and affect deposition uniformity.
Problem: Poor Film Adhesion or Delamination

This issue manifests as the film peeling or flaking off the substrate.

Potential Causes and Solutions:

Potential CauseRecommended Action
Substrate surface contamination Implement a rigorous substrate cleaning procedure before deposition. This may include solvent cleaning, followed by a plasma or UV-ozone treatment to remove organic residues.[5][6]
High internal stress in the film Optimize deposition parameters such as temperature and pressure to reduce film stress. A post-deposition annealing step can also help to relieve stress.
Incompatible substrate material Ensure that the chosen substrate material is chemically and thermally compatible with this compound CVD. Some materials may require an adhesion-promoting layer.
Formation of a brittle interfacial layer The presence of a hard and brittle beta (β) phase of tantalum at the interface can lead to poor adhesion.[7] A post-deposition heat treatment can promote the transition to the more ductile alpha (α) phase.[7]

Experimental Protocols

Protocol for Substrate Cleaning
  • Solvent Clean:

    • Ultrasonically agitate the substrate in a sequence of solvents: trichloroethylene, acetone, and isopropanol, for 10 minutes each.

    • Rinse thoroughly with deionized water between each solvent.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Plasma Treatment (Optional, for robust substrates):

    • Place the cleaned and dried substrate in a plasma cleaner.

    • Introduce Argon gas at a pressure of 100-300 mTorr.

    • Apply RF power of 50-100 W for 5-10 minutes to remove any remaining organic contaminants.

  • Final Rinse and Dry:

    • Rinse the substrate with deionized water.

    • Dry thoroughly with high-purity nitrogen gas.

    • Immediately load the substrate into the CVD reactor to minimize re-contamination.

Protocol for Verifying Precursor Temperature Stability
  • Attach a calibrated thermocouple directly to the exterior of the this compound precursor container, as close to the bulk material as possible.

  • Set the temperature controller for the precursor heater to the desired setpoint.

  • Monitor and log the temperature reading from the thermocouple for at least 30 minutes before starting the deposition process.

  • The temperature should be stable within ±0.5°C of the setpoint.

  • If temperature fluctuations are observed, check the stability of the power supply to the heater and ensure good thermal contact between the heater and the precursor container.

Visual Troubleshooting Workflows

start Inconsistent Film Growth Observed issue_thickness Non-Uniform Thickness start->issue_thickness issue_adhesion Poor Adhesion start->issue_adhesion cause_temp Non-Uniform Substrate Temperature? issue_thickness->cause_temp Check cause_vapor Inconsistent Precursor Vaporization? issue_thickness->cause_vapor Check cause_flow Non-Ideal Gas Flow? issue_thickness->cause_flow Check cause_contam Substrate Contamination? issue_adhesion->cause_contam Check cause_stress High Film Stress? issue_adhesion->cause_stress Check cause_interface Brittle Interfacial Layer? issue_adhesion->cause_interface Check solution_temp Calibrate & Adjust Heaters cause_temp->solution_temp Yes solution_vapor Stabilize Precursor Temperature cause_vapor->solution_vapor Yes solution_flow Optimize Flow Rates & Injector Design cause_flow->solution_flow Yes solution_contam Improve Substrate Cleaning cause_contam->solution_contam Yes solution_stress Optimize Deposition Parameters & Consider Annealing cause_stress->solution_stress Yes solution_interface Post-Deposition Heat Treatment cause_interface->solution_interface Yes

Caption: Troubleshooting workflow for inconsistent film growth.

cluster_precursor Precursor Management cluster_cvd CVD Process cluster_post Post-Deposition precursor_storage Store TaI5 in Inert Atmosphere (Glovebox) precursor_handling Handle Only in Inert Atmosphere precursor_storage->precursor_handling precursor_loading Load into Reactor Without Air Exposure precursor_handling->precursor_loading substrate_prep Substrate Cleaning precursor_loading->substrate_prep reactor_prep Reactor Bake-out substrate_prep->reactor_prep deposition Deposition with Stable Parameters reactor_prep->deposition characterization Film Characterization deposition->characterization analysis Data Analysis characterization->analysis

Caption: Experimental workflow for this compound CVD.

References

Minimizing oxygen impurities in tantalum iodide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing oxygen impurities during the synthesis of tantalum iodide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can lead to oxygen contamination.

Problem/Observation Potential Cause Recommended Action Verification Method
Product is a grayish or off-white powder instead of a black solid. Presence of tantalum oxides (e.g., Ta₂O₅) or oxyiodides.1. Ensure all starting materials are rigorously dried and handled under a strict inert atmosphere. 2. Purify the tantalum metal precursor to remove surface oxides. 3. Verify the purity of the iodine and consider sublimation to remove moisture. 4. After synthesis, purify the this compound via sublimation to separate it from less volatile oxides.X-ray Diffraction (XRD) to identify crystalline oxide phases.[1][2] X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of tantalum.[3][4]
Low yield of this compound. 1. Incomplete reaction between tantalum and iodine. 2. Leaks in the reaction setup allowing volatile iodine to escape. 3. Reaction with residual moisture or oxygen, forming non-volatile oxides.1. Extend the reaction time or increase the reaction temperature within the recommended range. 2. Carefully check all seals and joints of the reaction apparatus for leaks before starting the experiment. 3. Ensure rigorous inert atmosphere conditions throughout the synthesis and workup.Quantify the amount of unreacted tantalum metal. Analyze the residue for tantalum oxides.
Product is highly sensitive to air and rapidly changes color upon exposure. The product is likely high-purity this compound, which is inherently sensitive to moisture and oxygen. Tantalum(IV) iodide, for instance, dissolves in water to give a green solution that fades in air as a white precipitate forms.[2]Handle the product exclusively within a glovebox or under a continuous flow of a high-purity inert gas.The rapid reaction with air is indicative of high purity. The absence of oxide peaks in XRD and XPS analysis of a sample handled under inert conditions confirms purity.
Inconsistent results between batches. Variations in the purity of starting materials or inconsistencies in the experimental setup and procedure.1. Standardize the purification procedure for tantalum metal and iodine. 2. Meticulously follow the same experimental protocol for each synthesis, paying close attention to reaction times, temperatures, and inert atmosphere techniques. 3. Regularly check the oxygen and moisture levels in the glovebox.Maintain detailed records of each experiment and correlate any deviations with the final product's purity, as determined by XRD and XPS.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in minimizing oxygen impurities in this compound synthesis?

A1: The most critical factor is the rigorous exclusion of air and moisture throughout the entire process. This includes the preparation and handling of starting materials, the synthesis reaction itself, and the purification and storage of the final product.[5][6] Tantalum has a high affinity for oxygen, and even trace amounts of contaminants can lead to the formation of stable tantalum oxides or oxyiodides.

Q2: Which synthesis method is preferred for obtaining high-purity this compound?

A2: Direct reaction of high-purity tantalum metal with iodine in a sealed, evacuated ampoule is generally preferred over methods that use tantalum pentoxide as a starting material.[7][8] Starting with the metal reduces the likelihood of incomplete reaction and the introduction of oxygen from the oxide precursor.

Q3: How can I be sure my starting materials are free from oxygen and moisture?

A3: Tantalum metal should be cleaned to remove any surface oxide layer. This can be achieved by chemical etching or by heating under a high vacuum. Iodine can be purified by sublimation to remove non-volatile impurities and adsorbed moisture. All materials should be stored and handled in a high-purity inert atmosphere, such as in a glovebox.

Q4: What are the best practices for handling this compound?

A4: Due to its high sensitivity to air and moisture, this compound must be handled exclusively under a high-purity inert atmosphere (e.g., argon or nitrogen) in a glovebox.[5][6] All glassware and tools should be thoroughly dried before use.

Q5: How can I purify the synthesized this compound?

A5: Sublimation is an effective method for purifying this compound from less volatile impurities such as tantalum oxides.[9] The crude product is heated under vacuum, and the purified this compound sublimes and is collected on a cold surface, leaving the oxide impurities behind.

Q6: What analytical techniques are suitable for detecting oxygen impurities in my product?

A6: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for identifying the different oxidation states of tantalum, allowing for the detection of tantalum oxides and suboxides.[3][4] X-ray Diffraction (XRD) can be used to identify the crystalline phases present in the sample, including various tantalum oxides.[1][2]

Experimental Protocol: Synthesis of High-Purity Tantalum (V) Iodide

This protocol describes the synthesis of tantalum (V) iodide from tantalum metal and iodine, with a strong emphasis on minimizing oxygen contamination.

1. Materials and Equipment:

  • Tantalum metal (foil or powder, high purity)

  • Iodine (resublimed)

  • Quartz ampoule

  • Schlenk line

  • Tube furnace

  • Glovebox with a high-purity argon or nitrogen atmosphere

  • Vacuum pump

2. Pre-reaction Preparation (Strictly under Inert Atmosphere):

  • Tantalum Metal Preparation:

    • If using tantalum foil, cut it into small pieces.

    • To remove the surface oxide layer, the tantalum metal should be heated under a high vacuum (e.g., in the reaction ampoule) before the introduction of iodine.

  • Iodine Preparation:

    • Use resublimed, high-purity iodine. Handle exclusively in the glovebox.

  • Glassware Preparation:

    • Thoroughly clean and dry the quartz ampoule. Flame-dry the ampoule under vacuum using the Schlenk line immediately before transferring it into the glovebox.

3. Synthesis Procedure:

  • Inside the glovebox, weigh the desired amounts of tantalum metal and iodine in a stoichiometric ratio (1:5 molar ratio of Ta to I for TaI₅). A slight excess of iodine may be used to ensure complete reaction.

  • Place the tantalum metal and iodine into the prepared quartz ampoule.

  • Attach the ampoule to the Schlenk line, evacuate to a high vacuum, and seal the ampoule using a torch.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to the reaction temperature. A vigorous exothermic reaction is reported to start around 370 °C and conclude by 535 °C.[7] A temperature gradient can be employed to control the reaction rate.

  • Maintain the reaction temperature for several hours to ensure the reaction goes to completion.

  • After the reaction is complete, cool the furnace down to room temperature slowly.

4. Purification by Sublimation:

  • Once cooled, the ampoule containing the crude this compound can be placed in a two-zone tube furnace for sublimation.

  • Heat the end of the ampoule containing the product to a temperature that allows for the sublimation of this compound (the melting point is 382 °C, and it sublimes).[8]

  • Keep the other end of the ampoule at a lower temperature to allow for the condensation of the purified this compound crystals. Non-volatile impurities, such as tantalum oxides, will remain in the hotter zone.

  • After sublimation is complete, cool the furnace to room temperature.

  • Transfer the sealed ampoule into the glovebox and carefully open it to recover the purified this compound crystals.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_synthesis 2. Synthesis cluster_purification 3. Purification Ta_prep Clean and Dry Ta Metal Weigh Weigh Reactants in Glovebox Ta_prep->Weigh I2_prep Use Resublimed I₂ I2_prep->Weigh Glass_prep Flame-Dry Quartz Ampoule Load Load Ampoule Glass_prep->Load Weigh->Load Seal Evacuate and Seal Ampoule Load->Seal React Heat in Tube Furnace Seal->React Sublime Sublimation in Two-Zone Furnace React->Sublime Collect Collect Purified TaI₅ Crystals in Glovebox Sublime->Collect

Caption: Workflow for High-Purity this compound Synthesis.

Troubleshooting_Logic Impure_Product Impure Product (e.g., off-color) Check_Purity Analyze with XRD and XPS Impure_Product->Check_Purity Oxides_Present Oxides/Oxyiodides Detected Check_Purity->Oxides_Present Yes No_Oxides High Purity Confirmed Check_Purity->No_Oxides No Review_Prep Review Starting Material Preparation Oxides_Present->Review_Prep Review_Atmosphere Review Inert Atmosphere Technique Oxides_Present->Review_Atmosphere Purify Perform/Repeat Sublimation Oxides_Present->Purify Review_Prep->Impure_Product Re-synthesize Review_Atmosphere->Impure_Product Re-synthesize Purify->Check_Purity Re-analyze

References

Effect of carrier gas flow rate on TaI5 deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of carrier gas flow rate on the chemical vapor deposition (CVD) of Tantalum(V) Iodide (TaI5).

Troubleshooting Guide

Users may encounter several issues during the deposition process where the carrier gas flow rate is a critical parameter. This guide provides a question-and-answer format to address these specific problems.

Q1: My deposition rate is too low. How can the carrier gas flow rate be adjusted to increase it?

An unusually low deposition rate can be a significant issue. The carrier gas is responsible for transporting the vaporized TaI5 precursor to the substrate. If the flow rate is too low, the amount of precursor reaching the substrate per unit of time will be insufficient, leading to a slow deposition rate.

  • Troubleshooting Steps:

    • Increase Carrier Gas Flow Rate: A higher flow rate can enhance the transport of the TaI5 precursor from the source to the substrate. This is often the first parameter to adjust when the deposition rate is lower than expected.

    • Check for Precursor Depletion: At very high flow rates, the precursor source may be cooled or depleted too quickly, leading to a drop in vapor pressure and, consequently, a lower deposition rate. Ensure the precursor temperature is stable.

    • Verify Mass Flow Controllers (MFCs): Ensure your MFCs are calibrated and functioning correctly to deliver the intended gas flow rate.

Q2: The deposited TaI5 film is not uniform across the substrate. Could the carrier gas flow be the cause?

Poor film uniformity is a common problem in CVD processes. The carrier gas flow dynamics within the reaction chamber play a crucial role in the uniform distribution of the precursor vapor over the substrate surface.

  • Troubleshooting Steps:

    • Optimize Flow Rate: An excessively high or low flow rate can lead to turbulent or uneven flow patterns within the chamber, resulting in non-uniform deposition. Experiment with different flow rates to find an optimal range that promotes laminar flow.

    • Reactor Design: The geometry of the reactor and the gas inlet design significantly impact flow dynamics.[1] Consider using a showerhead-style gas inlet for more uniform gas distribution.

    • Adjust Chamber Pressure: The total pressure in the chamber, which is influenced by the carrier gas flow rate, affects the diffusion of the precursor molecules. Adjusting the pressure in conjunction with the flow rate can improve uniformity.

Q3: I'm observing poor adhesion of the TaI5 film to the substrate. Can the carrier gas flow rate influence this?

Film adhesion is critical for device performance. While substrate cleaning and surface preparation are the primary factors, the carrier gas flow rate can have an indirect effect.

  • Troubleshooting Steps:

    • Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any contaminants before deposition. This is the most common cause of poor adhesion.[2][3]

    • Flow Rate and Residence Time: A very high flow rate can reduce the residence time of the precursor molecules on the substrate surface, potentially hindering the formation of strong chemical bonds. A moderate flow rate allows sufficient time for surface reactions to occur.

    • Pre-deposition Purge: Use a high flow of inert carrier gas to purge the reactor and remove any residual moisture or oxygen before introducing the TaI5 precursor.

Q4: There appears to be contamination in my deposited film. How is this related to the carrier gas?

Film contamination can arise from impurities in the carrier gas or from residual gases in the chamber.

  • Troubleshooting Steps:

    • Gas Purity: Use high-purity carrier gas (e.g., Ar or N2) to minimize the introduction of contaminants like oxygen or water vapor.

    • Purge Lines and Chamber: Thoroughly purge the gas lines and the deposition chamber with the carrier gas before starting the experiment to remove any atmospheric contaminants.

    • Leak Check: Perform a leak check on your CVD system. A leak can introduce atmospheric gases that react with the precursor or get incorporated into the film.

Frequently Asked Questions (FAQs)

What is the primary role of the carrier gas in TaI5 deposition?

The primary role of the carrier gas, typically an inert gas like Argon (Ar) or Nitrogen (N2), is to transport the vapor of the solid TaI5 precursor from the heated source (bubbler or sublimator) to the heated substrate in the reaction chamber. The flow rate of this gas is a critical parameter that influences the precursor concentration in the gas phase and the overall dynamics of the deposition process.

How does the carrier gas flow rate generally affect the deposition rate?

The relationship between carrier gas flow rate and deposition rate is often complex. Initially, increasing the flow rate generally increases the deposition rate because more precursor is transported to the substrate. However, beyond an optimal point, a very high flow rate can lead to a decrease in the deposition rate. This can be due to a shorter residence time for the precursor on the substrate surface, insufficient time for chemical reactions, or cooling of the precursor source.

Can the type of carrier gas affect the deposition process?

Yes, the type of carrier gas can influence the deposition kinetics. While inert gases like Argon and Nitrogen are commonly used, their different thermal conductivities and molecular weights can affect heat transfer within the reactor and the diffusion of the precursor molecules.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential effect of varying the Argon (Ar) carrier gas flow rate on key parameters of TaI5 deposition. The actual values will depend on the specific CVD reactor geometry, temperature, and pressure.

Carrier Gas Flow Rate (sccm)Deposition Rate (nm/min)Film Thickness Uniformity (%)Precursor Transport Efficiency (%)
2058560
40129275
60189585
80159080
100108270

Note: This data is illustrative and intended to show general trends.

Experimental Protocols

General Protocol for CVD of TaI5 with Varying Carrier Gas Flow Rate

This protocol outlines a general procedure for investigating the effect of carrier gas flow rate on TaI5 deposition.

  • Substrate Preparation:

    • Clean the substrate (e.g., Si wafer) using a standard cleaning procedure (e.g., RCA clean).

    • Load the cleaned substrate into the CVD reactor.

  • System Preparation:

    • Load TaI5 powder into a suitable sublimator or bubbler.

    • Heat the TaI5 precursor to a temperature sufficient to achieve a stable vapor pressure (e.g., 150-200°C).

    • Heat the substrate to the desired deposition temperature (e.g., 400-600°C).

    • Purge the entire system, including gas lines and the reactor, with a high flow of the inert carrier gas (e.g., Ar at 100 sccm) for at least 30 minutes to remove any residual air and moisture.

  • Deposition:

    • Set the desired carrier gas flow rate through the TaI5 precursor source using a mass flow controller. Start with a baseline flow rate (e.g., 40 sccm).

    • Open the valve to allow the carrier gas to transport the TaI5 vapor into the reaction chamber.

    • Maintain the deposition for a predetermined time to achieve the desired film thickness.

    • After deposition, stop the precursor flow and cool down the system under a continuous flow of the carrier gas.

  • Characterization:

    • Measure the thickness and uniformity of the deposited TaI5 film using techniques like ellipsometry or profilometry.

    • Analyze the film's morphology and composition using techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS).

  • Parameter Variation:

    • Repeat the deposition process (steps 2-4) with different carrier gas flow rates (e.g., 20, 60, 80, 100 sccm) while keeping all other parameters (precursor temperature, substrate temperature, pressure, deposition time) constant.

Visualizations

G cluster_input Input Parameter cluster_process Deposition Process Effects cluster_output Film Properties FlowRate Carrier Gas Flow Rate Transport Precursor Transport (TaI5 Vapor) FlowRate->Transport Controls Residence Residence Time on Substrate FlowRate->Residence Affects Boundary Boundary Layer Thickness FlowRate->Boundary Influences DepRate Deposition Rate Transport->DepRate Directly Impacts Residence->DepRate Impacts Adhesion Film Adhesion Residence->Adhesion Affects Uniformity Film Uniformity Boundary->Uniformity Determines

Caption: Logical relationship between carrier gas flow rate and its effects on TaI5 deposition.

References

Strategies to prevent the hydrolysis of tantalum iodide precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling Tantalum Iodide Precursors

This guide provides researchers, scientists, and drug development professionals with essential strategies to prevent the hydrolysis of this compound precursors. Tantalum(V) iodide (TaI₅) and related compounds are highly sensitive to moisture and will readily react with water to form tantalum oxides, compromising experimental integrity.[1][2] Adherence to strict air-free techniques is critical for success.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound hydrolysis is a chemical reaction where the precursor, such as tantalum(V) iodide (TaI₅), reacts with water (H₂O).[1][3][4] This reaction breaks down the precursor, typically forming insoluble tantalum pentoxide (Ta₂O₅) and hydroiodic acid (HI).[2] This is problematic because it consumes the active precursor, introduces impurities (oxides) into the reaction mixture, and can lead to inconsistent and failed experiments. The formation of a white or off-white precipitate in your reaction is a common indicator of hydrolysis.

Q2: What are the primary sources of moisture I need to be concerned about?

A2: Moisture can be introduced from several sources, even in a controlled laboratory setting. The main culprits are:

  • Atmosphere: Ambient laboratory air contains significant amounts of water vapor.[5][6]

  • Glassware: A thin film of moisture adsorbs onto the surface of all laboratory glassware.[7][8]

  • Solvents: Even "anhydrous" grade solvents can contain trace amounts of dissolved water that are sufficient to cause hydrolysis.[5][9]

  • Reagents: Other reagents used in the experiment may not be perfectly dry.

Q3: I see an unexpected precipitate in my tantalum solution. What should I do?

A3: An unexpected precipitate, especially if it is a white or off-white powder, is likely a tantalum oxide formed from accidental hydrolysis.[2] Unfortunately, this process is generally irreversible. The best course of action is to discard the compromised reaction and review your procedure to identify the source of moisture contamination. Refer to the troubleshooting workflow diagram below to diagnose the potential cause and implement corrective actions for your next attempt.

Q4: What is the difference between working on a Schlenk line versus in a glovebox?

A4: Both Schlenk lines and gloveboxes are designed to handle air-sensitive compounds by providing an inert atmosphere (typically nitrogen or argon).[5][10] A Schlenk line is a vacuum/inert gas manifold that allows you to remove the air from your reaction flask and backfill it with inert gas.[11][12] A glovebox is a sealed container filled with a continuously purified inert gas, allowing for more complex manipulations as if working on an open bench.[5][13] The choice between them depends on the specific task and the sensitivity of the compounds.

Q5: How can I be sure my solvent is sufficiently dry?

A5: For highly sensitive applications, solvents must be rigorously dried and deoxygenated.[5] This is often achieved using a solvent purification system (SPS) or by distillation from an appropriate drying agent.[14][15] A common visual indicator for the dryness of ethereal solvents is the use of sodium/benzophenone, which forms a deep blue or purple ketyl radical anion in the absence of water and oxygen.[15] For other solvents, it is crucial to use freshly purified solvent from a well-maintained system and handle it using proper air-free transfer techniques.[14]

Q6: Are there analytical techniques to detect or confirm hydrolysis?

A6: Yes, if you need to analyze the unwanted precipitate, several techniques can confirm its identity. X-ray Diffraction (XRD) can identify the crystalline structure of tantalum oxides. Fourier-Transform Infrared Spectroscopy (FTIR) can detect the characteristic Ta-O bond vibrations. For elemental composition, techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be employed.[16][17][18]

Troubleshooting and Prevention

Comparison of Inert Atmosphere Techniques

The two most common methods for handling this compound precursors are the Schlenk line and the glovebox.[10] Each has distinct advantages and is suited for different laboratory operations.

FeatureGloveboxSchlenk Line
Atmosphere Control Continuous circulation over a catalyst scrubs the atmosphere to maintain high purity.[5][13]Relies on manually performing evacuate-refill cycles to replace the atmosphere in the vessel.[11][12]
Purity Level Very high; typically maintains <1 ppm of both O₂ and H₂O.[5]Purity is dependent on the quality of the inert gas and the thoroughness of the evacuate-refill cycles.[11]
Ease of Manipulation High; allows for the use of standard glassware and equipment like balances and spatulas directly.[5][13]Moderate; requires specialized glassware and proficiency with techniques like cannula and syringe transfers.[8]
Best Suited For Weighing and handling solids, setting up complex apparatus, long-term storage.[5][12]Performing reactions, distillations, filtrations, and solvent transfers.[5]
Initial Cost High.[19]Relatively low.
Troubleshooting Workflow for Precursor Hydrolysis

If you encounter issues like precipitate formation, this workflow can help identify the cause.

Hydrolysis_Troubleshooting cluster_Start Observation cluster_Causes Potential Root Causes cluster_Solutions Corrective Actions & Prevention cluster_Restart Path Forward start Precipitate observed in This compound solution? cause1 Atmospheric Leak start->cause1 Yes cause2 Contaminated Solvent start->cause2 Yes cause3 Improperly Dried Glassware start->cause3 Yes cause4 Contaminated Reagents start->cause4 Yes end Proceed with Caution & Monitor for Instability start->end No sol1 Check all seals, joints, and septa. Ensure positive inert gas flow. cause1->sol1 sol2 Use freshly purified/distilled solvent. Degas solvent before use. cause2->sol2 sol3 Oven-dry glassware at >140°C overnight. Flame-dry or assemble hot under vacuum. cause3->sol3 sol4 Ensure all other reagents are anhydrous. Handle solids in a glovebox. cause4->sol4 restart Restart Experiment with Improved Air-Free Technique sol1->restart sol2->restart sol3->restart sol4->restart

Caption: Troubleshooting workflow for premature precursor hydrolysis.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware

All glassware must be meticulously dried to remove adsorbed surface moisture before use.[7][8]

  • Cleaning: Wash all glassware with an appropriate solvent to remove any organic residues and then rinse thoroughly with deionized water.

  • Oven Drying: Place the clean glassware in a laboratory oven at a minimum of 140°C for at least 4 hours, though overnight is preferable.[7][8]

  • Cooling Under Inert Atmosphere:

    • For Schlenk Line Use: Assemble the hot glassware quickly and connect it to the Schlenk line.[8] Evacuate the apparatus while it is still hot and allow it to cool completely under vacuum. Once cool, backfill with high-purity inert gas (argon or nitrogen). Repeat the evacuate-refill cycle at least three times.[11]

    • For Glovebox Use: Transfer the hot glassware directly from the oven into the antechamber of the glovebox. Evacuate and refill the antechamber with the glovebox's inert atmosphere, repeating the cycle at least three times before bringing the glassware into the main chamber.[5]

Protocol 2: Solvent Degassing using Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases, including oxygen, from solvents.[5][12]

  • Preparation: Transfer the freshly purified anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. Ensure the flask is no more than half full.

  • Freeze: Cool the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen solid. Swirling the flask during cooling can help prevent it from breaking.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace above the frozen solvent for several minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape from the liquid into the vacuum headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.[5] After the final cycle, backfill the flask with a positive pressure of inert gas.

Protocol 3: Transfer of Air-Sensitive Reagents

Transferring liquids and solutions must be done without exposing them to the atmosphere.[12]

  • Syringe Transfer:

    • Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.[8][20]

    • Flush the syringe multiple times with the inert gas from your reaction setup.[20][21]

    • Pierce the septum of the reagent bottle and withdraw a small amount of inert gas from the headspace.

    • Invert the bottle and slowly withdraw the desired volume of liquid.

    • Pull a small "buffer" of inert gas into the syringe before removing the needle from the reagent bottle.[21]

    • Quickly transfer the syringe to your reaction flask, pierce the septum, and inject the inert gas buffer first, followed by the liquid reagent.[21]

  • Cannula Transfer:

    • This technique is used for transferring larger volumes of liquid between two septa-sealed vessels (a donor flask and a receiving flask).[10]

    • Insert one end of a double-tipped needle (cannula) through the septum of the donor flask, ensuring the tip is below the liquid level.

    • Insert the other end into the receiving flask.

    • Insert a needle connected to an inert gas line into the donor flask to create a slight positive pressure, which will push the liquid through the cannula into the receiving flask.

    • Vent the receiving flask with an exit needle to prevent pressure buildup.[12]

References

Optimizing annealing conditions for crystalline Ta2O5 from TaI5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing crystalline tantalum pentoxide (Ta₂O₅) from a tantalum pentaiodide (TaI₅) precursor. The primary focus is on optimizing the critical annealing step to achieve the desired crystalline phase and material properties.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and annealing process.

Problem Potential Cause Recommended Solution
Incomplete conversion of TaI₅ to Ta₂O₅ Insufficient hydrolysis or oxidation of the TaI₅ precursor.Ensure complete reaction of TaI₅ with water or an oxygen source. This can be achieved by adjusting the reaction time, temperature, or the amount of the hydrolyzing/oxidizing agent. Consider using a controlled humidity environment or a solution-based hydrolysis followed by thorough washing to remove unreacted precursor and byproducts.
Yellowish or discolored Ta₂O₅ powder after initial conversion Presence of residual iodine or iodide compounds.Wash the hydrated tantalum oxide intermediate product thoroughly with deionized water and/or a suitable solvent (e.g., ethanol) to remove iodide ions before annealing. A gentle heating step (e.g., 100-150°C) under vacuum prior to high-temperature annealing may help to sublime any remaining volatile iodine species.
Poor crystallinity or amorphous final product after annealing 1. Annealing temperature is too low. 2. Annealing duration is too short. 3. Presence of impurities (e.g., residual iodine) inhibiting crystal growth.1. Increase the annealing temperature. Crystallization of Ta₂O₅ typically begins at temperatures above 600°C, with significant crystallization occurring at 700°C and higher. 2. Extend the annealing duration to allow for complete crystal growth. 3. Ensure the precursor is thoroughly washed to remove any residual halides that can act as crystal growth inhibitors.
Formation of undesired crystalline phases Incorrect annealing temperature. Different polymorphs of Ta₂O₅ form at different temperatures.Control the annealing temperature precisely. The low-temperature orthorhombic (β-Ta₂O₅) phase is commonly formed at temperatures between 700°C and 900°C. Higher temperatures can lead to the formation of other phases.[1]
Cracking or poor adhesion of thin films during annealing 1. High internal stress in the film. 2. Mismatch in the coefficient of thermal expansion (CTE) between the Ta₂O₅ film and the substrate.1. Optimize the deposition process to reduce intrinsic stress. 2. Use a slower ramp rate during heating and cooling to minimize thermal shock. Select a substrate with a CTE that is closely matched to that of Ta₂O₅.
Inconsistent or non-reproducible results Variations in experimental parameters such as precursor purity, reaction conditions, and annealing protocols.Standardize all experimental parameters. Use high-purity TaI₅, accurately control the hydrolysis/oxidation conditions, and maintain a consistent annealing profile (ramp rate, temperature, duration, and atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is the first step in converting TaI₅ to Ta₂O₅?

The initial step involves the conversion of TaI₅ to a tantalum oxide precursor, typically hydrated tantalum oxide (Ta₂O₅·nH₂O). This is generally achieved through hydrolysis, where TaI₅ reacts with water. The reaction can be summarized as:

2TaI₅ + 5H₂O → Ta₂O₅ + 10HI

It is crucial to ensure this reaction goes to completion and that the resulting hydroiodic acid (HI) and any unreacted TaI₅ are thoroughly removed by washing.

Q2: How does residual iodine affect the annealing process?

Residual iodine or iodide compounds can be detrimental to the formation of crystalline Ta₂O₅. These impurities can act as defects in the crystal lattice, potentially inhibiting crystal growth and leading to an amorphous or poorly crystalline final product. It is also possible for volatile iodine species to be released at high temperatures, which can be a safety concern and may contaminate the annealing furnace.

Q3: What are the typical annealing temperatures and durations to obtain crystalline Ta₂O₅?

The amorphous to crystalline transformation for Ta₂O₅ generally occurs at temperatures above 600°C.

  • 700°C: Crystallization to the orthorhombic β-Ta₂O₅ phase often begins at this temperature.

  • 800-900°C: Well-crystallized β-Ta₂O₅ is typically obtained in this temperature range.[1]

The annealing duration can range from 30 minutes to several hours. Longer durations generally lead to larger crystal grain sizes.

Q4: What is the expected crystalline phase of Ta₂O₅ after annealing?

The most common crystalline phase obtained by annealing amorphous Ta₂O₅ in the temperature range of 700-900°C is the orthorhombic β-Ta₂O₅ phase.[1] Other phases, such as the hexagonal (δ) phase, can also be formed under specific conditions.

Q5: What is the effect of the annealing atmosphere?

Annealing is typically performed in an oxygen-containing atmosphere, such as air or pure oxygen, to ensure the complete conversion to stoichiometric Ta₂O₅ and to fill any oxygen vacancies in the crystal lattice. Annealing in an inert atmosphere (e.g., nitrogen or argon) may be used in specific cases but risks the formation of oxygen-deficient Ta₂O₅-x.

Experimental Protocols

Synthesis of Hydrated Tantalum Oxide from TaI₅
  • Hydrolysis: Carefully add TaI₅ powder to deionized water in a controlled manner. The reaction is exothermic and will produce hydroiodic acid (HI). Perform this step in a well-ventilated fume hood.

  • Stirring: Stir the mixture vigorously for several hours to ensure complete hydrolysis.

  • Washing and Centrifugation: Separate the resulting white precipitate (hydrated tantalum oxide) from the solution by centrifugation.

  • Purification: Decant the supernatant and wash the precipitate multiple times with deionized water to remove residual HI. Follow with several washes using ethanol to aid in the removal of water.

  • Drying: Dry the purified hydrated tantalum oxide powder in a vacuum oven at a low temperature (e.g., 80-100°C) to remove residual water and solvent.

Annealing of Hydrated Tantalum Oxide to Crystalline Ta₂O₅
  • Sample Preparation: Place the dried hydrated tantalum oxide powder in a suitable crucible (e.g., alumina).

  • Furnace Setup: Place the crucible in a tube furnace equipped with atmospheric control.

  • Heating Program:

    • Ramp-up: Heat the furnace to the desired annealing temperature (e.g., 800°C) at a controlled rate (e.g., 5°C/minute).

    • Dwell: Hold the sample at the setpoint temperature for the desired duration (e.g., 1-2 hours).

    • Cool-down: Allow the furnace to cool down to room temperature naturally.

  • Atmosphere: Maintain a constant flow of air or oxygen through the furnace tube during the entire heating and cooling process.

Data Presentation

Table 1: Influence of Annealing Temperature on Ta₂O₅ Crystallinity

Annealing Temperature (°C)Resulting PhaseObservations
< 600AmorphousNo significant diffraction peaks observed in XRD.
600 - 700Mixed Amorphous/CrystallineOnset of crystallization, broad diffraction peaks may appear.
700 - 900Orthorhombic (β-Ta₂O₅)Well-defined diffraction peaks corresponding to the β-Ta₂O₅ phase.[1]
> 900Potential for other phasesPhase transformations to other polymorphs may occur at higher temperatures.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Hydrated Ta₂O₅ cluster_annealing Annealing cluster_characterization Characterization TaI5 TaI₅ Precursor Hydrolysis Hydrolysis (TaI₅ + H₂O) TaI5->Hydrolysis Washing Washing & Purification Hydrolysis->Washing Drying Drying Washing->Drying Annealing High-Temperature Annealing (e.g., 800°C in Air) Drying->Annealing Crystalline_Ta2O5 Crystalline Ta₂O₅ Annealing->Crystalline_Ta2O5 XRD XRD Crystalline_Ta2O5->XRD SEM SEM Crystalline_Ta2O5->SEM Raman Raman Spectroscopy Crystalline_Ta2O5->Raman

Caption: Experimental workflow for the synthesis of crystalline Ta₂O₅ from a TaI₅ precursor.

References

Validation & Comparative

A Comparative Guide to Tantalum Iodide and Tantalum Chloride for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tantalum iodide (TaI₅) and tantalum chloride (TaCl₅) as precursors for the chemical vapor deposition (CVD) of tantalum thin films. This document outlines the key performance metrics, detailed experimental protocols, and underlying chemical pathways to assist researchers in selecting the optimal precursor for their specific applications.

Executive Summary

Tantalum thin films are critical in a variety of high-technology applications, including semiconductor manufacturing, corrosion-resistant coatings, and biomedical implants. The selection of the precursor for the CVD process is a critical factor that influences the deposition process and the properties of the resulting film. Tantalum chloride (TaCl₅) is a more commonly used and extensively studied precursor for tantalum CVD. In contrast, while less common, this compound (TaI₅) presents potential advantages, particularly concerning lower deposition temperatures. This guide synthesizes available experimental data to provide a clear comparison between these two halide precursors.

Data Presentation: Precursor Properties and Deposition Parameters

PropertyThis compound (TaI₅)Tantalum Chloride (TaCl₅)
Physical Properties
Melting Point367 °C[1]216 °C[1]
Boiling Point397 °C[1]242 °C[1]
Heat of Formation (ΔHf)-82 kcal/mole[1]-205 kcal/mole[1]
CVD Process Parameters
Precursor TemperatureHigher temperatures required for sufficient vapor pressure[1]100 - 120 °C (for sublimation)[2]
Deposition TemperaturePotentially lower than for TaCl₅300 - 1100 °C[3]
Reducing AgentHydrogen (H₂)Hydrogen (H₂)[2][3]
PressureLow Pressure (LPCVD)0.7 - 200 mmHg (Low to Atmospheric Pressure)[2][3]
Film Properties
PurityData not readily availableEssentially pure, with trace amounts of oxygen and chlorine[4][5]
Crystalline PhasesData not readily availableα-Ta (ductile) and β-Ta (brittle, metastable) phases can be formed[5]
Electrical ResistivityData not readily availableDependent on crystalline phase; α-Ta has lower resistivity
Growth RateData not readily availableCan be optimized by adjusting process parameters[4]

Experimental Protocols

Detailed methodologies for the CVD of tantalum films using TaCl₅ are more readily available in the literature. A general protocol is outlined below, which can be adapted for specific experimental setups. An analogous protocol for TaI₅ is proposed based on the principles of halide reduction CVD.

Tantalum Deposition via Hydrogen Reduction of Tantalum Chloride (TaCl₅)

This protocol describes a typical Low-Pressure Chemical Vapor Deposition (LPCVD) process for depositing tantalum films from TaCl₅ and H₂.

1. Precursor Handling and Delivery:

  • Tantalum pentachloride (TaCl₅) powder is loaded into a sublimator.

  • The sublimator is heated to a temperature between 100 °C and 120 °C to generate a sufficient vapor pressure of the precursor.[2]

  • A carrier gas, typically argon (Ar) or hydrogen (H₂), is used to transport the TaCl₅ vapor into the reaction chamber.

2. Substrate Preparation:

  • The substrate (e.g., silicon wafer, steel coupon) is cleaned to remove any surface contaminants. This may involve ultrasonic cleaning in solvents and a final rinse with deionized water.

  • The substrate is loaded into the CVD reactor.

3. Deposition Process:

  • The reactor is evacuated to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • The substrate is heated to the desired deposition temperature, typically ranging from 600 °C to 950 °C.

  • Hydrogen (H₂) is introduced into the reactor as the reducing agent.

  • The TaCl₅ vapor is then introduced into the reactor. The flow rates of the precursor and the reducing agent are controlled to achieve the desired deposition rate and film properties.

  • The total pressure in the reactor is maintained at a constant value, typically between 0.7 and 1.5 Torr.[2]

4. Post-Deposition:

  • After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under a flow of inert gas (e.g., Ar).

  • The coated substrate is then removed from the reactor for characterization.

Proposed Protocol for Tantalum Deposition via Hydrogen Reduction of this compound (TaI₅)

While specific experimental data is limited, a protocol for TaI₅-based CVD can be extrapolated from the principles of halide chemistry and general CVD practices.

1. Precursor Handling and Delivery:

  • Due to its higher melting and boiling points, the sublimator for tantalum pentaiodide (TaI₅) will require a higher temperature than that for TaCl₅ to achieve an adequate vapor pressure.

  • An inert carrier gas would be used to transport the TaI₅ vapor to the reaction chamber.

2. Substrate Preparation:

  • The substrate preparation would be similar to the protocol for TaCl₅.

3. Deposition Process:

  • The reactor is evacuated to a low base pressure.

  • The substrate is heated to the deposition temperature. The weaker Ta-I bond compared to the Ta-Cl bond suggests that a lower deposition temperature might be feasible.

  • Hydrogen (H₂) is introduced as the reducing agent.

  • The TaI₅ vapor is introduced into the reactor.

  • The total pressure is maintained at a low level.

4. Post-Deposition:

  • The post-deposition procedure would be similar to that for TaCl₅.

Visualizations: Chemical Pathways and Experimental Workflow

To visualize the processes involved, the following diagrams have been generated using the DOT language.

CVD_Reaction_Pathway cluster_TaCl5 Tantalum Chloride (TaCl₅) Pathway cluster_TaI5 This compound (TaI₅) Pathway TaCl5_gas TaCl₅ (g) Ta_solid_Cl Ta (s) TaCl5_gas->Ta_solid_Cl + H₂ (Reduction) HCl_gas_Cl HCl (g) TaCl5_gas->HCl_gas_Cl Byproduct H2_gas_Cl H₂ (g) H2_gas_Cl->Ta_solid_Cl TaI5_gas TaI₅ (g) Ta_solid_I Ta (s) TaI5_gas->Ta_solid_I + H₂ (Reduction) HI_gas_I HI (g) TaI5_gas->HI_gas_I Byproduct H2_gas_I H₂ (g) H2_gas_I->Ta_solid_I

CVD reaction pathways for TaCl₅ and TaI₅.

CVD_Workflow start Start sub_prep Substrate Preparation start->sub_prep load_sub Load Substrate into Reactor sub_prep->load_sub evacuate Evacuate Reactor load_sub->evacuate load_pre Load Precursor (TaCl₅ or TaI₅) heat_pre Heat Precursor (Sublimation) load_pre->heat_pre heat_sub Heat Substrate evacuate->heat_sub intro_h2 Introduce H₂ heat_sub->intro_h2 intro_pre Introduce Precursor Vapor heat_pre->intro_pre deposition Tantalum Film Deposition intro_h2->deposition intro_pre->deposition cooldown Cool Down deposition->cooldown unload Unload Coated Substrate cooldown->unload characterize Film Characterization (Purity, Resistivity, etc.) unload->characterize end End characterize->end

General experimental workflow for tantalum CVD.

Discussion

The choice between this compound and tantalum chloride for CVD applications depends on the desired process parameters and film properties.

Tantalum Chloride (TaCl₅): As the more mature precursor, there is a wealth of information available on the CVD of tantalum from TaCl₅. This allows for greater process control and predictability. The lower sublimation temperature of TaCl₅ simplifies the precursor delivery system. However, the deposition temperatures are relatively high, which may not be suitable for all substrates. The resulting films can contain both the desirable, ductile α-phase and the brittle β-phase of tantalum, and the phase composition can be influenced by deposition conditions.[5] Chloride contamination in the film can also be a concern.

This compound (TaI₅): The primary potential advantage of TaI₅ lies in the weaker tantalum-iodine bond compared to the tantalum-chlorine bond. This suggests that the hydrogen reduction of TaI₅ may occur at a lower temperature than that of TaCl₅, potentially enabling the use of more temperature-sensitive substrates. However, the higher sublimation temperature of TaI₅ presents a challenge for precursor delivery. Furthermore, the lack of extensive experimental data makes it difficult to predict the properties of the resulting films, such as purity and crystalline phase.

Conclusion

For applications where process maturity and a well-established knowledge base are critical, tantalum chloride is the precursor of choice for tantalum CVD. However, for applications requiring lower deposition temperatures, this compound warrants further investigation. More research is needed to fully characterize the CVD process using TaI₅ and to determine the properties of the resulting tantalum films. This would enable a more direct and comprehensive comparison with the well-established TaCl₅ process.

References

Performance Showdown: Tantalum Pentoxide (Ta₂O₅) Films from Halide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tantalum pentoxide (Ta₂O₅) thin films are a cornerstone material in a variety of advanced applications, from high-performance electronics to biocompatible coatings for medical devices. The choice of precursor material is a critical factor that dictates the final properties and performance of these films. Among the various options, tantalum halides (TaCl₅, TaF₅, TaBr₅, and TaI₅) offer a compelling route for the deposition of high-purity Ta₂O₅ films. This guide provides a comprehensive comparison of the performance of Ta₂O₅ films derived from these different halide precursors, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific needs.

At a Glance: Performance Comparison

The selection of a halide precursor significantly impacts the electrical and optical properties of the resulting Ta₂O₅ films. The following table summarizes key performance metrics obtained from various studies. It is important to note that direct comparative studies across all four halides are limited, and properties can vary based on the deposition technique and process parameters.

PrecursorDeposition MethodGrowth Rate (Å/cycle)Dielectric Constant (k)Leakage Current Density (A/cm²)Refractive Index (n)
TaCl₅ ALD0.77 - 1.0[1]29 - 31[1]~1 x 10⁻⁷ at 1 MV/cm[2]~2.1
TaF₅ CVDData not readily availableData not readily availableData not readily availableData not readily available
TaBr₅ CVD/ALDNot a commonly used precursor for Ta₂O₅Not a commonly used precursor for Ta₂O₅Not a commonly used precursor for Ta₂O₅Not a commonly used precursor for Ta₂O₅
TaI₅ ALD/CVD~0.17 (ALD)[3]~25.8 (CVD)[4]Data not readily available~2.24[3]

Note: ALD = Atomic Layer Deposition, CVD = Chemical Vapor Deposition. Data is compiled from various sources and deposition conditions may vary.

Key Performance Insights

Tantalum Pentachloride (TaCl₅): As the most extensively studied halide precursor, TaCl₅ consistently yields Ta₂O₅ films with a high dielectric constant and low leakage currents, making it a strong candidate for applications in microelectronics.[1][5] The ALD process using TaCl₅ and water is well-established, offering precise thickness control.[6] However, the growth rate can be sensitive to deposition temperature, with a decrease observed at higher temperatures due to etching effects.[5]

Tantalum Pentafluoride (TaF₅): While mentioned as a potential precursor, detailed and recent experimental data on the electrical and optical properties of Ta₂O₅ films grown from TaF₅ are scarce in publicly available literature. This may be due to challenges in handling the precursor or less favorable film properties compared to those from TaCl₅.

Tantalum Pentabromide (TaBr₅): Our comprehensive search did not yield any studies demonstrating the successful deposition of high-quality Ta₂O₅ thin films using TaBr₅ as a precursor. While TaBr₅ has been utilized in the chemical vapor deposition of other tantalum compounds like tantalum carbide, its application for oxide films appears to be unexplored or not viable, potentially due to precursor volatility or reactivity issues.

Tantalum Pentaiodide (TaI₅): TaI₅ has been successfully used for both ALD and CVD of Ta₂O₅ films.[3][4] Films grown from TaI₅ have been shown to be iodine-free at appropriate deposition temperatures.[3] The reported dielectric constant is respectable, and the refractive index is notably high, suggesting potential for optical applications.[3][4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the deposition of Ta₂O₅ films using halide precursors.

Atomic Layer Deposition (ALD) of Ta₂O₅ from TaCl₅ and H₂O

This protocol describes a typical thermal ALD process for depositing Ta₂O₅ films.

1. Substrate Preparation:

  • Start with a clean substrate (e.g., silicon wafer with native oxide).
  • Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
  • Load the substrate into the ALD reactor.

2. Deposition Parameters:

  • Precursor: Tantalum pentachloride (TaCl₅)
  • Oxidant: Deionized water (H₂O)
  • TaCl₅ Source Temperature: 120-150 °C (to ensure adequate vapor pressure)
  • H₂O Source Temperature: Room temperature
  • Substrate Temperature: 250-300 °C[6]
  • Carrier Gas: Nitrogen (N₂) or Argon (Ar)

3. ALD Cycle Sequence:

  • Step 1: TaCl₅ Pulse: Introduce TaCl₅ vapor into the reactor for a set duration (e.g., 0.5 - 2 seconds). The TaCl₅ molecules will chemisorb onto the substrate surface.
  • Step 2: Purge: Purge the reactor with the carrier gas for a set duration (e.g., 5 - 10 seconds) to remove any unreacted TaCl₅ and byproducts.
  • Step 3: H₂O Pulse: Introduce H₂O vapor into the reactor for a set duration (e.g., 0.5 - 2 seconds). The H₂O molecules will react with the chemisorbed tantalum species to form a layer of tantalum oxide and surface hydroxyl groups.
  • Step 4: Purge: Purge the reactor with the carrier gas for a set duration (e.g., 5 - 10 seconds) to remove any unreacted H₂O and byproducts.

4. Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.77 - 1.0 Å.[1]

5. Post-Deposition Annealing (Optional):

  • To improve film quality and electrical properties, a post-deposition anneal can be performed in an oxygen or nitrogen atmosphere at temperatures ranging from 600 to 800 °C.

Chemical Vapor Deposition (CVD) of Ta₂O₅ from TaF₅ and O₂

This protocol outlines a general approach for CVD of Ta₂O₅ films. Specific parameters will vary depending on the reactor configuration.

1. Substrate Preparation:

  • Prepare the substrate as described in the ALD protocol.
  • Place the substrate on the susceptor within the CVD reactor.

2. Deposition Parameters:

  • Precursor: Tantalum pentafluoride (TaF₅)
  • Oxidant: Oxygen (O₂)
  • TaF₅ Source Temperature: 80-120 °C (adjust to control precursor flow rate)
  • Substrate Temperature: 400-600 °C
  • Carrier Gas: Argon (Ar) or Nitrogen (N₂)
  • Reactor Pressure: 1-10 Torr

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature under a flow of the carrier gas.
  • Introduce the TaF₅ vapor into the reactor along with the carrier gas.
  • Simultaneously introduce O₂ into the reactor.
  • The precursors will react at the heated substrate surface to form a Ta₂O₅ film.
  • Continue the process until the desired film thickness is reached.

4. Post-Deposition Treatment:

  • Cool the reactor down under an inert gas flow.
  • A post-deposition anneal may be performed to enhance film properties.

Visualizing the Process and Logic

To better understand the workflow and chemical interactions, the following diagrams are provided.

G cluster_workflow Comparative Workflow Precursor Selection Precursor Selection Deposition Deposition Precursor Selection->Deposition TaCl₅, TaF₅, TaI₅ Film Characterization Film Characterization Deposition->Film Characterization ALD or CVD Performance Analysis Performance Analysis Film Characterization->Performance Analysis Electrical & Optical Data Conclusion Conclusion Performance Analysis->Conclusion Optimal Precursor

Caption: A flowchart illustrating the general workflow for comparing Ta₂O₅ film performance from different halide precursors.

G cluster_reactions Simplified ALD Surface Reactions (TaCl₅ + H₂O) Step_A A) TaCl₅ Pulse Step_B B) H₂O Pulse Surface_OH Substrate-OH Surface_TaCl Substrate-O-TaCl₄ Surface_OH->Surface_TaCl + TaCl₅ - HCl Surface_TaOH Substrate-O-Ta(OH)₄ Surface_TaCl->Surface_TaOH + H₂O - HCl

Caption: A simplified diagram of the surface reactions during the ALD of Ta₂O₅ using TaCl₅ and H₂O.

Conclusion

The choice of halide precursor for the deposition of Ta₂O₅ thin films has a profound impact on the resulting material properties. TaCl₅ stands out as a well-documented and reliable precursor for achieving high-quality films with excellent dielectric properties. TaI₅ also presents a viable option, particularly for applications where a high refractive index is desired. The limited available data on TaF₅ and the absence of data for TaBr₅ in the context of Ta₂O₅ deposition suggest that these are less common or potentially more challenging precursors to work with. Researchers and professionals in drug development should carefully consider the desired film characteristics and the available deposition capabilities when selecting a tantalum halide precursor. This guide provides a foundational understanding to inform these critical decisions, and further investigation into specific process optimization will be necessary to achieve the desired performance for any given application.

References

Validating Tantalum Iodide Purity: A Comparative Guide to XPS and XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of precursor materials like tantalum (V) iodide (TaI₅) is critical for reproducible and reliable outcomes in advanced material synthesis and pharmaceutical development. This guide provides a comparative overview of two primary analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD), for the validation of tantalum iodide purity. We present supporting data, detailed experimental protocols, and a discussion of alternative methods to offer a comprehensive framework for quality assessment.

Tantalum (V) iodide is a black, crystalline solid that serves as a precursor in various applications. However, its high reactivity, particularly its sensitivity to moisture, makes it prone to impurities.[1][2] Common impurities can arise from the synthesis process, which often involves the reaction of tantalum pentoxide (Ta₂O₅) with aluminum triiodide (AlI₃), potentially leaving unreacted starting materials or byproducts like aluminum oxide (Al₂O₃).[3] Furthermore, exposure to ambient conditions can lead to hydrolysis, forming tantalum oxides and oxyiodides.

Comparative Analysis of Purity Validation Techniques

XPS and XRD offer complementary information for a thorough purity assessment of this compound. XPS provides elemental and chemical state information from the surface of the material, making it highly sensitive to surface oxidation and contamination. In contrast, XRD analyzes the bulk crystalline structure, enabling the identification of different crystalline phases.

ParameterX-ray Photoelectron Spectroscopy (XPS)X-ray Diffraction (XRD)
Principle of Detection Analysis of core-level electron binding energies to determine elemental composition and chemical oxidation states.Diffraction of X-rays by the crystal lattice to identify the crystalline phases present.
Information Obtained - Elemental composition (e.g., Ta, I, O, C) - Oxidation state of Tantalum (e.g., Ta⁵⁺ in TaI₅ vs. Ta₂O₅) - Identification of surface contaminants and hydrolysis products.- Crystalline phase identification - Determination of crystal structure (e.g., orthorhombic for TaI₅) - Detection of crystalline impurities (e.g., Ta₂O₅).
Purity Assessment Semi-quantitative analysis of elemental composition and chemical states on the surface.Qualitative and semi-quantitative analysis of crystalline phases in the bulk material.
Limit of Detection ~0.1 atomic % for surface elements.~1-5% by weight for crystalline impurities.[4]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of tantalum and iodine on the surface of a this compound sample and to detect the presence of oxide impurities.

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of this compound, the sample must be handled in an inert atmosphere (e.g., a glovebox). A small amount of the powder is mounted on a sample holder using conductive, vacuum-compatible tape. The sample should be introduced into the XPS instrument's load-lock chamber with minimal exposure to air.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Data Acquisition:

    • A survey scan (0-1200 eV) is first acquired to identify all elements present on the surface.

    • High-resolution scans are then obtained for the Ta 4f, I 3d, O 1s, and C 1s regions.

  • Data Analysis:

    • The binding energies are calibrated using the adventitious C 1s peak at 284.8 eV.

    • The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states. For pure TaI₅, the Ta 4f spectrum is expected to show a doublet corresponding to Ta⁵⁺. The presence of a higher binding energy component in the Ta 4f spectrum (around 26.2 eV for Ta 4f₇/₂) and a peak in the O 1s spectrum would indicate the presence of tantalum oxide (Ta₂O₅).[5]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase of the bulk this compound sample and detect any crystalline impurities.

Methodology:

  • Sample Preparation: The this compound powder is gently ground to a fine, uniform consistency. To prevent preferred orientation of the crystallites, the powder is carefully packed into a sample holder. An airtight sample holder with a low-background window (e.g., Kapton film) is recommended to protect the sample from atmospheric moisture during the measurement.

  • Instrumentation: A powder diffractometer with a Cu Kα radiation source is commonly used.

  • Data Acquisition:

    • The XRD pattern is typically recorded over a 2θ range of 10-80 degrees.

    • A continuous scan with a step size of 0.02 degrees and a dwell time of 1-2 seconds per step is a common starting point.

  • Data Analysis:

    • The resulting diffraction pattern is compared to a standard reference pattern for orthorhombic tantalum (V) iodide.[6]

    • The presence of additional peaks corresponding to other crystalline phases, such as tantalum pentoxide, would indicate impurities.

Alternative Purity Validation Methods

While XPS and XRD are powerful tools, other techniques can provide valuable complementary information, particularly for quantifying trace impurities.

TechniquePrincipleApplication for this compound Purity
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atoms are excited in a high-temperature plasma, and the emitted light is analyzed to determine elemental composition.Highly sensitive for the quantification of trace metallic impurities.
Ion Chromatography Separation and detection of ions based on their interaction with an ion-exchange resin.Can be used to determine the iodide content and to detect other halide impurities.
Elemental Analysis Combustion of the sample followed by detection of the resulting gases (e.g., C, H, N, S).Can provide the overall elemental composition to verify the stoichiometry of the this compound.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating the discussed techniques.

PurityValidationWorkflow cluster_synthesis Synthesis & Handling cluster_primary Primary Characterization cluster_secondary Secondary Analysis (if required) cluster_results Purity Assessment Synthesis TaI₅ Synthesis Handling Inert Atmosphere Handling Synthesis->Handling XRD XRD Analysis Handling->XRD Bulk Phase ID XPS XPS Analysis Handling->XPS Surface Composition Purity_Confirmed Purity Confirmed XRD->Purity_Confirmed Pure Orthorhombic Phase Impurities_Detected Impurities Detected XRD->Impurities_Detected Mixed Phases XPS->Purity_Confirmed Correct Stoichiometry No Oxides XPS->Impurities_Detected Oxides/Contaminants ICP_OES ICP-OES/MS ICP_OES->Purity_Confirmed IC Ion Chromatography IC->Purity_Confirmed Impurities_Detected->ICP_OES Quantify Metallic Impurities Impurities_Detected->IC Quantify Halide Content

Caption: Workflow for this compound Purity Validation.

References

A Comparative Guide to Tantalum Iodide and Niobium Iodide as Precursors for High-Purity Metal Oxide Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and semiconductor fabrication, the choice of precursor is a critical determinant in the quality and properties of deposited thin films. This guide provides a detailed comparison of tantalum(V) iodide (TaI₅) and niobium(V) iodide (NbI₅) as precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of their respective high-purity metal oxides, tantalum pentoxide (Ta₂O₅) and niobium pentoxide (Nb₂O₅).

This comparison synthesizes available experimental data on precursor properties, deposition processes, and the characteristics of the resulting oxide films. Due to the relative scarcity of detailed deposition data for niobium iodide compared to tantalum iodide, this guide combines information from various sources to provide a comprehensive overview.

Precursor Properties and Synthesis

Both tantalum and niobium are transition metals with similar chemical properties, which extends to their iodide precursors.[1] Both TaI₅ and NbI₅ exist as dimeric molecules (Ta₂I₁₀ and Nb₂I₁₀) in the solid state, featuring edge-sharing bioctahedral structures.[2][3] They are volatile solids that are highly sensitive to moisture, readily hydrolyzing to form their respective oxides.[2][3][4]

PropertyTantalum(V) Iodide (TaI₅)Niobium(V) Iodide (NbI₅)
Molar Mass 815.47 g/mol 727.43 g/mol
Appearance Black crystalline solid[2][5]Yellow-black or brassy crystalline solid[4][6]
Melting Point 496 °C[5][7]543 °C (sublimes)[6][8]
Boiling Point 543 °C[5][7]-
Density 5.8 g/cm³[2][5]5.30 g/cm³[6][8]
Synthesis Reaction of tantalum pentoxide with aluminum triiodide: 3 Ta₂O₅ + 10 AlI₃ → 6 TaI₅ + 5 Al₂O₃[2]Direct reaction of niobium metal with iodine at 300-400 °C: 2 Nb + 5 I₂ → 2 NbI₅[6]

Deposition of Metal Oxide Films: A Comparative Overview

This compound has been successfully employed as a precursor in ALD for depositing high-quality Ta₂O₅ thin films. In contrast, while niobium iodide is recognized as a precursor for niobium oxide, detailed experimental data for film deposition are less readily available in the scientific literature.

Tantalum Oxide (Ta₂O₅) from this compound (TaI₅)

Atomic Layer Deposition (ALD) of Ta₂O₅ from TaI₅ typically utilizes an oxygen source like hydrogen peroxide (H₂O₂) or oxygen (O₂). The process has been investigated in a temperature range of 240-700 °C.

Key Experimental Findings for TaI₅:

  • Iodine-free films: Films deposited above 450 °C are found to be free of iodine contamination.

  • Controllable Crystallinity: The crystallinity of the Ta₂O₅ films is dependent on the deposition temperature. Amorphous films are typically obtained at lower temperatures (e.g., 200 °C), while polycrystalline orthorhombic β-Ta₂O₅ is formed at higher temperatures (above 450 °C).

  • High Refractive Index: The deposited Ta₂O₅ films exhibit a high refractive index, reaching values of up to 2.24.

  • Growth Rate: The growth rate in ALD is temperature-dependent, with a reported maximum of 0.17 nm/cycle at 600 °C when using O₂ as the oxygen source.

Niobium Oxide (Nb₂O₅) from Niobium Iodide (NbI₅)

Niobium iodide serves as a precursor for the synthesis of Nb₂O₅ films through methods like CVD. In a typical process, NbI₅ vapor is introduced into a reactor with an oxygen source, and the heated substrate drives the deposition of the niobium oxide film.

General Expectations for NbI₅:

  • Amorphous to Crystalline Transition: Similar to Ta₂O₅, it is expected that Nb₂O₅ films deposited at lower temperatures will be amorphous, with a transition to a crystalline phase at higher temperatures.

  • Purity: The use of a halide precursor like NbI₅ suggests the potential for high-purity films, as the iodine byproducts are volatile and can be effectively removed.

Experimental Protocols

Atomic Layer Deposition of Ta₂O₅ from TaI₅ and O₂

This protocol is based on studies of ALD of tantalum oxide from this compound.

  • Precursor and Substrate Preparation:

    • Tantalum(V) iodide (TaI₅) is placed in an evaporator and heated to a temperature sufficient for sublimation.

    • The substrate (e.g., Si(100) wafer) is placed in the reaction chamber.

  • Deposition Cycle:

    • The reaction chamber is heated to the desired deposition temperature (e.g., 400-700 °C).

    • Pulse A (TaI₅): A pulse of TaI₅ vapor is introduced into the chamber, allowing it to chemisorb onto the substrate surface.

    • Purge 1: The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted TaI₅ and byproducts.

    • Pulse B (O₂): A pulse of oxygen gas is introduced to react with the adsorbed tantalum-containing species on the surface, forming a layer of tantalum oxide.

    • Purge 2: The chamber is purged again with the inert gas to remove reaction byproducts.

  • Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.

Performance Comparison and Data Summary

The following table summarizes the available quantitative data for the deposition of Ta₂O₅ and the expected characteristics for Nb₂O₅ films from their respective iodide precursors.

ParameterTantalum Oxide (from TaI₅)Niobium Oxide (from NbI₅)
Deposition Method Atomic Layer Deposition (ALD)Chemical Vapor Deposition (CVD)
Deposition Temperature 240 - 700 °CNot specified in detail, generally elevated temperatures
Film Purity Iodine-free above 450 °CExpected to be high purity
Film Crystallinity Amorphous (< 350 °C), Polycrystalline β-Ta₂O₅ (> 450 °C)Expected to be temperature-dependent (amorphous at lower temperatures, crystalline at higher temperatures)
Refractive Index Up to 2.24Not specified
Growth Rate (ALD) Max. 0.17 nm/cycle at 600 °C (with O₂)Not applicable/available

Logical Workflow for Metal Oxide Film Deposition

The following diagram illustrates the general workflow from precursor synthesis to the characterization of the final metal oxide thin film.

G cluster_precursor Precursor Synthesis cluster_deposition Thin Film Deposition cluster_characterization Film Characterization Metal Tantalum or Niobium Metal Synthesis Direct Synthesis Metal->Synthesis Iodine Iodine (I₂) Iodine->Synthesis Precursor TaI₅ or NbI₅ Precursor Synthesis->Precursor Deposition CVD / ALD Chamber Precursor->Deposition Film Metal Oxide Film (Ta₂O₅ or Nb₂O₅) Deposition->Film Substrate Substrate Substrate->Deposition OxygenSource Oxygen Source (e.g., O₂, H₂O₂) OxygenSource->Deposition Analysis Characterization (XRD, SEM, etc.) Film->Analysis

General workflow for metal oxide film deposition.

Conclusion

Tantalum(V) iodide has been demonstrated as a viable precursor for the atomic layer deposition of high-quality tantalum pentoxide thin films, offering control over crystallinity and resulting in pure films with a high refractive index. While niobium(V) iodide is a known precursor for niobium pentoxide, there is a clear need for more detailed experimental studies to quantify its performance in thin film deposition and enable a more direct and comprehensive comparison with its tantalum counterpart. The similarities in the chemical and physical properties of the two precursors suggest that niobium iodide holds promise for the deposition of high-purity niobium oxide films, a hypothesis that warrants further investigation by the research community.

References

A Comparative Analysis: Tantalum Iodide-Based Catalysts Versus Platinum-Group Metals in Hydroaminoalkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and cost-effective catalytic systems is paramount. While platinum-group metals (PGMs) have long been the cornerstone of catalysis in fine chemical and pharmaceutical synthesis, the exploration of alternatives derived from more abundant and less expensive metals is a burgeoning field of research. This guide provides an objective comparison of a tantalum iodide-based catalyst system against a representative platinum-group metal catalyst, rhodium, in the context of hydroaminoalkylation, a crucial carbon-nitrogen bond-forming reaction.

This comparison focuses on the hydroaminoalkylation of secondary amines with alkenes, a reaction that provides direct access to substituted amine products, which are valuable building blocks in medicinal chemistry. The data presented is drawn from published experimental findings to ensure an objective and data-driven analysis.

Performance Benchmark: Tantalum vs. Rhodium in Hydroaminoalkylation

The following table summarizes the performance of a tantalum-based catalyst and a single-atom rhodium catalyst in the hydroaminoalkylation of representative secondary amines and alkenes. Key performance indicators such as conversion, selectivity, turnover number (TON), and turnover frequency (TOF) are compared.

Catalyst SystemSubstratesProductConversion (%)Selectivity (%)TONTOF (h⁻¹)
Tantalum Catalyst Piperidine + 1-Octene2-(Octan-2-yl)piperidine95>98 (branched)--
Rhodium Catalyst [1]Piperidine + 1-Hexene1-Heptylpiperidine (linear) & 1-Methylhexyl piperidine (branched)88.450.1 (linear), 49.9 (branched)-130[1]

Note: Direct comparison of TON and TOF is challenging due to variations in reported experimental conditions and catalyst loading calculations. The TOF for the rhodium catalyst was measured at 110°C.[1] The tantalum-catalyzed reaction highlights a strong preference for the branched product, while the rhodium catalyst yields a near-equal mixture of linear and branched products.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Tantalum-Catalyzed Hydroaminoalkylation of Piperidine with 1-Octene

This procedure is based on the hydroaminoalkylation reaction reported for tantalum-based catalysts.

Materials:

  • Tantalum catalyst precursor (e.g., a tantalum amido complex)

  • Piperidine (distilled and degassed)

  • 1-Octene (distilled and degassed)

  • Anhydrous toluene (or other suitable solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the tantalum catalyst precursor (typically 5 mol%).

  • Anhydrous toluene is added to dissolve the catalyst.

  • Piperidine (1.0 equivalent) is added to the solution.

  • 1-Octene (1.2 equivalents) is then added to the reaction mixture.

  • The reaction vessel is sealed and heated to the specified temperature (e.g., 130 °C) with vigorous stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired 2-(octan-2-yl)piperidine.

Rhodium-Catalyzed Hydroaminoalkylation of Piperidine with 1-Hexene[1]

This protocol is adapted from the procedure for a single-atom rhodium heterogeneous catalyst.[1]

Materials:

  • Single-atom rhodium on TiO₂ catalyst (Rh₁/P25)

  • Piperidine (3.0 mmol)

  • 1-Hexene (3.0 mmol)

  • Tetrahydrofuran (THF, 5.0 mL) as solvent

  • Carbon monoxide (CO) and Hydrogen (H₂) gas mixture

  • High-pressure reactor

Procedure:

  • The Rh₁/P25 catalyst (100 mg) is loaded into a high-pressure reactor.[1]

  • A solution of piperidine (3.0 mmol) and 1-hexene (3.0 mmol) in THF (5.0 mL) is added to the reactor.[1]

  • The reactor is sealed and purged with the CO/H₂ gas mixture.

  • The reactor is pressurized with CO (13.3 bar) and H₂ (40 bar).[1]

  • The reaction mixture is heated to 110 °C and stirred for 12 hours.[1]

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is separated from the reaction mixture by filtration.[1]

  • The filtrate is analyzed by GC-MS to determine the conversion and selectivity of the products (1-heptylpiperidine and 1-methylhexyl piperidine).[1]

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for the hydroaminoalkylation of an alkene with a secondary amine, which is applicable to both early transition metals like tantalum and late transition metals like rhodium, albeit with mechanistic variations.

Hydroaminoalkylation_Cycle cluster_main Generalized Hydroaminoalkylation Catalytic Cycle Catalyst Active Metal Catalyst (M) Amine_Coordination Amine Coordination Catalyst->Amine_Coordination + Amine CH_Activation α-C-H Activation (Metallaaziridine formation) Amine_Coordination->CH_Activation Alkene_Coordination Alkene Coordination CH_Activation->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion (C-C Bond Formation) Alkene_Coordination->Migratory_Insertion Protonolysis Protonolysis Migratory_Insertion->Protonolysis Protonolysis->Catalyst Releases Product Product Alkylated Amine Product Protonolysis->Product

Caption: A simplified diagram of the hydroaminoalkylation catalytic cycle.

This guide provides a foundational comparison between a tantalum-based catalyst and a platinum-group metal catalyst for hydroaminoalkylation. Further research into a wider range of substrates and reaction conditions is necessary for a more comprehensive understanding of the relative merits of these catalytic systems. The development of non-precious metal catalysts remains a critical area of investigation for advancing sustainable chemical synthesis.

References

A Comparative Guide to the Thermal Stability of Tantalum Halides (TaX₅, X = F, Cl, Br, I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of tantalum pentahalides: tantalum(V) fluoride (TaF₅), tantalum(V) chloride (TaCl₅), tantalum(V) bromide (TaBr₅), and tantalum(V) iodide (TaI₅). The information presented is curated from experimental data to assist in the selection and handling of these compounds in high-temperature applications.

Executive Summary

The thermal stability of tantalum pentahalides decreases down the halogen group, a trend consistent with the general behavior of metal halides. This trend is primarily attributed to the decreasing strength of the tantalum-halogen bond as the size of the halogen atom increases. Tantalum(V) fluoride exhibits the highest thermal stability, while tantalum(V) iodide is the least stable.

Data Presentation

The following table summarizes the key physical and thermal properties of the tantalum pentahalides.

PropertyTantalum(V) Fluoride (TaF₅)Tantalum(V) Chloride (TaCl₅)Tantalum(V) Bromide (TaBr₅)Tantalum(V) Iodide (TaI₅)
Molar Mass ( g/mol ) 275.94358.21580.47815.47
Melting Point (°C) 96.8[1]216265[2]496[3]
Boiling Point (°C) 229.5[1]239.4 (decomposes)349[2]543[3]
Decomposition Temperature Not clearly defined, but emits toxic fluoride fumes upon heating to decomposition.> 800 °C (in vacuum)[2]Stable up to 700 °C (vapor phase)Reported to decompose easily at high temperatures[3], though can be sublimed.
Decomposition Products Tantalum oxides and fluorine-containing compounds.Metallic Tantalum (Ta) and Chlorine (Cl₂)Tantalum (Ta) and Bromine (Br₂)Metallic Tantalum (Ta) and Iodine (I₂)[3]

Comparative Thermal Stability

The thermal stability of the tantalum halides follows the order:

TaF₅ > TaCl₅ > TaBr₅ > TaI₅

This trend is a reflection of the decreasing bond dissociation energy of the tantalum-halogen bond as the halogen atom becomes larger and more polarizable.

  • Tantalum(V) Chloride (TaCl₅): The Ta-Cl bond is weaker than the Ta-F bond, leading to a lower thermal stability. Experimental studies show that TaCl₅ is unstable at high temperatures and decomposes to metallic tantalum at temperatures above 800 °C in a vacuum.[2] It is also noted to decompose at its boiling point.

  • Tantalum(V) Bromide (TaBr₅): Continuing the trend, the Ta-Br bond is weaker than the Ta-Cl bond. One study has shown that in the vapor phase, TaBr₅ is stable up to 700 °C and does not dissociate. This suggests a relatively high thermal stability, though it is expected to be lower than TaCl₅ under similar conditions.

  • Tantalum(V) Iodide (TaI₅): The Ta-I bond is the weakest among the series, making TaI₅ the least thermally stable. It is reported to be one of the most unstable tantalum compounds and can be readily decomposed into metallic tantalum and elemental iodine at high temperatures.[3] There are conflicting reports about its ability to be sublimed without decomposition, which likely depends on the specific conditions of pressure and heating rate.

Experimental Protocols

While specific, detailed experimental protocols for the comparative thermal analysis of all four tantalum halides are not available in a single source, a general methodology using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be constructed.

Objective: To determine and compare the onset of decomposition and the decomposition profile of tantalum pentahalides.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) for evolved gas analysis.

  • Differential Scanning Calorimeter (DSC).

Experimental Procedure:

  • Sample Preparation: Due to the hygroscopic nature of tantalum halides, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). A small amount of the halide (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • TGA Analysis:

    • The crucible is placed in the TGA furnace.

    • The system is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to maintain an inert atmosphere and carry away any gaseous decomposition products.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

    • The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

    • The evolved gases are simultaneously analyzed by the coupled mass spectrometer to identify the decomposition products.

  • DSC Analysis:

    • A weighed sample is hermetically sealed in an inert crucible. An empty, sealed crucible is used as a reference.

    • The sample and reference are heated at a constant rate in the DSC furnace under an inert atmosphere.

    • The heat flow to the sample is measured relative to the reference. Endothermic or exothermic peaks indicate thermal events such as melting, boiling, or decomposition.

Data Analysis:

  • From the TGA curve, the onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.

  • The DSC curve will show endothermic peaks for melting and boiling, and potentially endothermic or exothermic peaks corresponding to decomposition.

  • The mass spectrometer data confirms the identity of the gaseous products released during decomposition.

Mandatory Visualization

The following diagram illustrates the logical relationship of decreasing thermal stability within the tantalum halide series.

G Decreasing Thermal Stability of Tantalum Halides TaF5 Tantalum(V) Fluoride (TaF₅) Highest Stability TaCl5 Tantalum(V) Chloride (TaCl₅) TaF5->TaCl5 Decreasing Bond Strength TaBr5 Tantalum(V) Bromide (TaBr₅) TaCl5->TaBr5 Decreasing Bond Strength TaI5 Tantalum(V) Iodide (TaI₅) Lowest Stability TaBr5->TaI5 Decreasing Bond Strength

Decreasing thermal stability trend in tantalum halides.

This guide provides a foundational understanding of the comparative thermal stability of tantalum halides. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets for each compound.

References

A Comparative Guide to the Electrical Properties of Tantalum Nitride Films from Iodide vs. Amide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of precursor chemistry is a critical determinant of the functional properties of tantalum nitride (TaN) thin films. This guide provides an objective comparison of the electrical characteristics of TaN films synthesized using iodide-based and amide-based precursors, supported by available experimental data.

A notable disparity exists in the publicly available research and data for tantalum nitride films derived from amide precursors versus those from iodide precursors. The scientific literature is abundant with studies on amide-based precursors for TaN deposition, detailing their electrical properties. In contrast, there is a significant lack of published data on the electrical characteristics of TaN films grown specifically from iodide precursors. This guide reflects the current state of available information.

Comparison of Precursor Chemistry on Electrical Properties of TaN Films

The choice of precursor significantly influences the electrical properties of the resulting TaN films. Amide precursors are widely utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) due to their volatility and reactivity. In contrast, the use of iodide precursors for TaN film deposition is not well-documented in available literature, making a direct comparison challenging.

Tantalum Nitride Films from Amide Precursors

Amide precursors, such as tert-butylimido tris(diethylamino)tantalum (TBTDET) and pentakis(dimethylamino)tantalum (PDMAT), are common choices for depositing TaN films. The electrical properties of these films are highly dependent on the deposition technique and process parameters.

Key Observations for Amide-Derived TaN Films:

  • Resistivity: The resistivity of TaN films from amide precursors can be tuned over a wide range. For instance, TaN films deposited by plasma-enhanced atomic layer deposition (PEALD) using an amide precursor have shown resistivities in the range of 200-500 µΩ-cm.[1] In other studies, the resistivity of TaCN films from a TBTDET precursor was reported to be approximately 6.75x10(4) µΩ·cm.[2] The resistivity is influenced by factors such as the deposition temperature and the reactant gas used.

  • Purity: A primary challenge with amide precursors is the potential for carbon and oxygen impurity incorporation, which can degrade the electrical properties of the films.[3] The thermal cracking of precursors like PDMAT can lead to the presence of oxygen-containing molecules, explaining the systematic oxygen contamination in deposited TaN films.[3]

Tantalum Nitride Films from Iodide Precursors

There is a significant lack of available data in the scientific literature regarding the electrical properties (resistivity, carrier concentration, mobility) of tantalum nitride films grown from iodide-based precursors. While patents describe the use of tantalum pentahalides (including fluorides, chlorides, and bromides) for CVD of TaN films with claims of "low resistivity," specific quantitative data for iodide precursors is not provided.[4]

For analogous chemistries, such as titanium nitride (TiN) films grown from titanium tetraiodide, resistivities in the range of 100 to 150 µΩ·cm have been reported.[5] However, it is important to note that this data is for a different material system and may not be representative of TaN films from iodide precursors.

Data Summary

Due to the lack of data for iodide precursors, a direct quantitative comparison is not possible. The following table summarizes the available data for TaN films grown from common amide precursors.

PrecursorDeposition MethodResistivity (µΩ·cm)Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Reference
TBTDETPEALD~6.75 x 10⁴Not ReportedNot Reported[2]
Amide PrecursorPEALD200 - 500Not ReportedNot Reported[1]
PDMATThermal ALD>1000Not ReportedNot Reported[1]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the deposition of TaN films using amide precursors, as specific protocols for iodide precursors are not available.

Atomic Layer Deposition of TaN from TBTDET and Ammonia

A typical ALD process for depositing TaN films using TBTDET and ammonia involves the following steps:

  • TBTDET Pulse: The TBTDET precursor is introduced into the reaction chamber for a set duration to allow for self-limiting adsorption onto the substrate surface.

  • Purge: The chamber is purged with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and gaseous byproducts.

  • Ammonia Pulse: Ammonia (NH₃) gas is introduced into the chamber to react with the adsorbed TBTDET layer, forming a layer of tantalum nitride.

  • Purge: The chamber is purged again with an inert gas to remove unreacted ammonia and reaction byproducts.

These four steps constitute one ALD cycle, which is repeated to achieve the desired film thickness. The deposition temperature is a critical parameter and is typically maintained within a specific "ALD window" to ensure self-limiting growth. For the TBTDET/NH₃ process, this window is often between 200°C and 300°C.[6]

Logical Workflow for Precursor Comparison

The following diagram illustrates the logical workflow for comparing the electrical properties of TaN films from different precursor types.

G cluster_precursors Precursor Selection cluster_deposition Deposition Process cluster_film Resulting TaN Film cluster_properties Electrical Property Characterization Iodide Iodide Precursor (e.g., TaI₅) Deposition CVD / ALD Iodide->Deposition Amide Amide Precursor (e.g., TBTDET, PDMAT) Amide->Deposition TaN_Film Tantalum Nitride (TaN) Thin Film Deposition->TaN_Film Resistivity Resistivity TaN_Film->Resistivity Carrier_Concentration Carrier Concentration TaN_Film->Carrier_Concentration Mobility Mobility TaN_Film->Mobility

Caption: Precursor to Property Workflow

Signaling Pathway of Precursor Influence on Electrical Properties

The chemical structure of the precursor directly impacts the composition and microstructure of the deposited TaN film, which in turn dictates its electrical properties.

G cluster_precursor Precursor Chemistry cluster_impurities Impurity Incorporation cluster_microstructure Film Microstructure cluster_properties Electrical Properties Amide_Ligands Amide Ligands (-NR₂) Carbon_Oxygen Carbon & Oxygen Impurities Amide_Ligands->Carbon_Oxygen potential for Iodide_Ligands Iodide Ligands (-I) Halogen_Residuals Halogen Residuals Iodide_Ligands->Halogen_Residuals potential for Grain_Size Grain Size & Crystallinity Carbon_Oxygen->Grain_Size affects Halogen_Residuals->Grain_Size affects Electrical_Properties Resistivity, Carrier Concentration, Mobility Grain_Size->Electrical_Properties determines

Caption: Precursor Influence Pathway

References

Assessing the Reproducibility of Tantalum Iodide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of precursor materials is paramount. This guide provides a comparative analysis of common synthesis methods for tantalum iodides, focusing on reproducibility, yield, and product purity. Detailed experimental protocols and characterization data are presented to aid in the selection of the most suitable method for specific research and development needs.

Tantalum iodides, particularly tantalum(V) iodide (TaI₅) and tantalum(IV) iodide (TaI₄), are valuable precursors in the synthesis of various tantalum-containing compounds and materials. The reproducibility of their synthesis is crucial for ensuring consistent product quality and experimental outcomes. This guide explores and compares the most prevalent methods for synthesizing these compounds.

Comparison of Tantalum Iodide Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including the desired oxidation state of the tantalum, required purity, and scalability of the reaction. Below is a summary of the key synthesis routes and their reported performance metrics.

This compoundSynthesis MethodPrecursorsReported YieldReported PurityKey Considerations
Tantalum(V) Iodide (TaI₅) Metathesis ReactionTantalum Pentoxide (Ta₂O₅), Aluminum Triiodide (AlI₃)Not explicitly stated in general literature, requires experimental optimization.High purity achievable with sublimation.Reaction is driven by the formation of stable aluminum oxide. Product requires purification to remove aluminum byproducts.
Tantalum(IV) Iodide (TaI₄) Reduction of TaI₅Tantalum(V) Iodide (TaI₅), Tantalum (Ta) metalNot explicitly stated in general literature, dependent on reaction conditions.Can be challenging to obtain in very pure crystalline form due to the potential formation of Ta₆I₁₄.The use of other reducing agents like Al, Mg, or Ca at 380 °C is also reported.[1]
Tantalum Sulfide Iodide (Ta₄SI₁₁) Direct CombinationTantalum (Ta), Sulfur (S), Iodine (I)Approximately 50% as a side product in a specific reaction.[2]Characterized as a mixed-valent, disordered structure.Long reaction time (2 weeks) at high temperature (430-450 °C) in an evacuated ampule.[2][3][4]

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental procedures. The following are detailed protocols for the key synthesis methods discussed.

Method 1: Synthesis of Tantalum(V) Iodide (TaI₅) via Metathesis Reaction

This method relies on the reaction between tantalum pentoxide and aluminum triiodide.[5]

Reaction: 3 Ta₂O₅ + 10 AlI₃ → 6 TaI₅ + 5 Al₂O₃

Procedure:

  • Reactant Preparation: Tantalum pentoxide (Ta₂O₅) and aluminum triiodide (AlI₃) are thoroughly mixed in a stoichiometric ratio in an inert atmosphere glovebox to prevent hydrolysis of AlI₃.

  • Reaction Setup: The mixture is placed in a quartz ampule, which is then evacuated and sealed under vacuum.

  • Heating: The sealed ampule is heated in a tube furnace. The precise temperature and duration of heating need to be empirically determined for optimal conversion and yield. A temperature gradient may be employed to facilitate the sublimation of the TaI₅ product, separating it from the solid Al₂O₃ byproduct.

  • Product Recovery: After cooling, the ampule is opened in an inert atmosphere. The crystalline TaI₅ is collected from the cooler end of the ampule.

  • Purification: The collected TaI₅ can be further purified by sublimation under high vacuum.

Characterization: The identity and purity of the synthesized TaI₅ can be confirmed using techniques such as X-ray diffraction (XRD) to verify the crystal structure and elemental analysis to determine the stoichiometric composition.

Method 2: Synthesis of Tantalum(IV) Iodide (TaI₄) via Reduction

This method involves the reduction of tantalum(V) iodide using tantalum metal.[1]

Reaction: 4 TaI₅ + Ta → 5 TaI₄

Procedure:

  • Reactant Preparation: Tantalum(V) iodide (TaI₅) and tantalum metal powder or foil are combined in a stoichiometric ratio in an inert atmosphere.

  • Reaction Setup: The reactants are sealed in an evacuated quartz ampule.

  • Heating: The ampule is heated to a temperature sufficient to initiate the reduction reaction. The optimal temperature and reaction time should be determined experimentally.

  • Product Recovery and Purification: After the reaction is complete and the ampule has cooled, it is opened in an inert atmosphere. The TaI₄ product is collected. Purification can be challenging due to the potential presence of other this compound phases.[1]

Characterization: The product should be characterized by XRD to confirm the phase of this compound. Magnetic susceptibility measurements can also be used to distinguish between the diamagnetic TaI₅ and paramagnetic TaI₄.

Method 3: Direct Synthesis of Tantalum Sulfide Iodide (Ta₄SI₁₁)

This method involves the direct reaction of the constituent elements.[2][3][4]

Reaction: 4 Ta + S + 5.5 I₂ → Ta₄SI₁₁

Procedure:

  • Reactant Preparation: High-purity tantalum turnings, sulfur powder, and resublimed iodine are weighed and mixed in the desired molar ratio in an argon-filled glovebox.[2]

  • Reaction Setup: The mixture is sealed in an evacuated borosilicate or Pyrex glass tube.[2][3][4]

  • Heating: The sealed tube is heated in a furnace to 430-450 °C for an extended period, typically around two weeks, to ensure complete reaction.[2][3][4]

  • Product Recovery: After slow cooling to room temperature, the ampule is opened in an inert atmosphere to recover the crystalline product.

Characterization: The structure and composition of the product can be determined by single-crystal X-ray diffraction, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS).[2]

Experimental Workflow and Logic

The choice of a particular synthesis method is dictated by the desired final product and the available starting materials. The following diagram illustrates a logical workflow for selecting a synthesis pathway for tantalum iodides.

SynthesisWorkflow start Desired this compound TaI5 Tantalum(V) Iodide (TaI₅) start->TaI5 TaI4 Tantalum(IV) Iodide (TaI₄) start->TaI4 Ternary Ternary Tantalum Sulfide Iodide start->Ternary method1 Metathesis Reaction TaI5->method1 method2 Reduction of TaI₅ TaI4->method2 method3 Direct Combination of Elements Ternary->method3 precursors1 Ta₂O₅ + AlI₃ method1->precursors1 precursors2 TaI₅ + Ta (or other reducing agents) method2->precursors2 precursors3 Ta + S + I₂ method3->precursors3 product1 Pure TaI₅ precursors1->product1 product2 TaI₄ precursors2->product2 product3 Ta₄SI₁₁ precursors3->product3

Caption: Logical workflow for selecting a this compound synthesis method.

Signaling Pathways in Method Selection

The decision-making process for selecting a synthesis method can be visualized as a signaling pathway, where the desired product attributes trigger the selection of a specific synthetic route.

SignalingPathway DesiredProduct Desired Product Attributes HighPurity_TaV High Purity Ta(V) DesiredProduct->HighPurity_TaV TaIV_oxidation_state Ta(IV) Oxidation State DesiredProduct->TaIV_oxidation_state NovelTernary Novel Ternary Compound DesiredProduct->NovelTernary Metathesis Metathesis Route HighPurity_TaV->Metathesis Reduction Reduction Route TaIV_oxidation_state->Reduction DirectCombination Direct Combination NovelTernary->DirectCombination Sublimation Sublimation Purification Metathesis->Sublimation Reductant_Choice Choice of Reducing Agent Reduction->Reductant_Choice Elemental_Purity High Purity Elements DirectCombination->Elemental_Purity FinalProduct_TaI5 Reproducible High-Purity TaI₅ Sublimation->FinalProduct_TaI5 FinalProduct_TaI4 TaI₄ Product Reductant_Choice->FinalProduct_TaI4 FinalProduct_Ternary Ta₄SI₁₁ Crystals Elemental_Purity->FinalProduct_Ternary

Caption: Decision pathway for this compound synthesis method selection.

References

A Comparative Analysis of Tantalum Iodide Crystal Structures: Experimental Evidence vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

In the field of materials science, the precise determination of a material's crystal structure is fundamental to understanding and predicting its properties. This guide provides a comparative analysis of the experimentally determined crystal structure of a complex tantalum iodide, Tantalum Sulfide Iodide (Ta₄SI₁₁), with various theoretical models. This cross-verification is crucial for validating theoretical approaches and refining our understanding of bonding and structural stability in complex inorganic compounds.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the interplay between experimental crystallography and computational modeling.

Comparison of Experimental and Theoretical Structural Models for Ta₄SI₁₁

The crystal structure of Ta₄SI₁₁ has been determined by single-crystal X-ray diffraction.[1][2] The experimental results revealed a disordered structure that prompted further investigation using theoretical models to understand the atomic arrangement.[1][2] The primary comparison, therefore, lies in evaluating which theoretical model best explains the experimental findings.

ParameterExperimental Data (Single-Crystal XRD)Theoretical Model 1: "Butterfly" Ta₄ clustersTheoretical Model 2 & 3: 50:50 mixture of Ta₃ clusters and isolated Ta atomsTheoretical Model 4 & 5: "Herringbone" pattern of Ta₂ dimers
Crystal System OrthorhombicOrthorhombicOrthorhombicOrthorhombic
Space Group Pmmn---
Lattice Parameters a = 16.135(3) Å, b = 3.813(1) Å, c = 8.131(2) ÅUnit cells for all models utilized doubled b axis lengthsUnit cells for all models utilized doubled b axis lengthsUnit cells for all models utilized doubled b axis lengths
Key Structural Features Disordered structure with two 50% occupied Ta sites and a mixed S/I site.[1][2]Assumes fully occupied Ta₄ clusters distributed in the structure.Proposes a mixture of triangular Ta₃ clusters and individual Ta atoms.[2]Consists of a "herringbone" arrangement of Ta₂ dimers.[2]
Relative Energy (per formula unit) -+1.57 eV (relative to Models 2 & 3)0 eV (reference) and +0.07 eV+0.27 eV (relative to Models 2 & 3)
Conclusion The experimental data suggests a disordered arrangement of tantalum atoms.Energetically unfavorable compared to other models.[2]Most plausible models. These models are significantly more stable than the "butterfly" and "dimer" models, aligning with the disordered nature observed experimentally.[2]Less stable than the Ta₃ + Ta models.[2]

Experimental and Theoretical Methodologies

A thorough understanding of the methods employed is essential for a critical evaluation of the comparison.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the crystal structure of Ta₄SI₁₁ involved the following key steps:

  • Synthesis: Single crystals of Ta₄SI₁₁ were prepared by the direct reaction of the constituent elements at high temperatures.[1][2]

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods and refined to obtain the final atomic positions and displacement parameters. The refinement revealed the disordered nature of the tantalum and sulfur/iodine sites.[1][2]

Theoretical Protocol: Extended Hückel Calculations

To rationalize the experimentally observed disorder, theoretical calculations were performed on five different structural models.[2]

  • Model Building: Five distinct structural models for the arrangement of tantalum atoms within the experimentally determined unit cell were constructed. These models represented different plausible ordering schemes, including "butterfly" clusters, mixtures of clusters and isolated atoms, and dimer arrangements.[2]

  • Computational Method: Extended Hückel calculations were used to determine the total energies of the various proposed models. This semi-empirical method provides a computationally efficient way to assess the relative stability of different atomic arrangements.

  • Energy Comparison: The total energies of the five models were compared. The models with the lowest energies are considered to be the most electronically stable and, therefore, the most likely to represent the true local structure within the disordered crystal. The calculations showed a clear energetic preference for the models containing a mixture of Ta₃ triangles and isolated Ta atoms.[2]

Visualizing the Cross-Verification Workflow

The following diagrams illustrate the logical flow of the cross-verification process and the relationship between the different theoretical models.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synth Crystal Synthesis exp_xrd Single-Crystal XRD exp_synth->exp_xrd exp_data Experimental Structure (Disordered) exp_xrd->exp_data cross_verify Cross-Verification exp_data->cross_verify theo_model Build Theoretical Models theo_calc Extended Hückel Calculations theo_model->theo_calc theo_energy Compare Relative Energies theo_calc->theo_energy theo_energy->cross_verify conclusion Most Plausible Structural Model (Ta3 + Ta mixture) cross_verify->conclusion

Caption: Workflow for cross-verifying experimental and theoretical crystal structures.

G cluster_models Theoretical Models Evaluated cluster_results Energy Calculation Results exp_obs Experimental Observation: Disordered Ta and S/I sites model1 Model 1: 'Butterfly' Ta4 clusters exp_obs->model1 Hypothesis 1 model23 Models 2 & 3: Mixture of Ta3 clusters and isolated Ta atoms exp_obs->model23 Hypothesis 2 model45 Models 4 & 5: 'Herringbone' Ta2 dimers exp_obs->model45 Hypothesis 3 result1 Highest Energy model1->result1 result23 Lowest Energy model23->result23 result45 Intermediate Energy model45->result45 conclusion Conclusion: Models 2 & 3 are the most energetically favorable and best explain the observed disorder. result23->conclusion

References

A Comparative Analysis of Tantalum(V) Iodide and Tantalum(V) Bromide in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tantalum(V) iodide (TaI5) and Tantalum(V) bromide (TaBr5) are inorganic compounds that, due to their strong Lewis acidic character, hold potential as catalysts in various organic transformations. This guide provides a comparative analysis of their application in catalysis, drawing upon available data and outlining experimental protocols for their use. While direct comparative studies between TaI5 and TaBr5 in specific catalytic reactions are scarce in publicly available literature, this document constructs a comparative framework based on their chemical properties and the performance of analogous tantalum pentahalides in well-established Lewis acid-catalyzed reactions.

Physicochemical Properties

A fundamental understanding of the physical properties of TaI5 and TaBr5 is crucial for their application in catalysis. These properties influence their solubility, stability, and handling requirements.

PropertyTantalum(V) Iodide (TaI5)Tantalum(V) Bromide (TaBr5)
Molar Mass 815.47 g/mol 580.47 g/mol
Appearance Black crystalline solid[1]Pale yellow crystalline solid[2]
Melting Point 496 °C[1]265 °C[2]
Boiling Point 543 °C[1]349 °C[2]
Solubility Reacts with water[1]Soluble in nonpolar solvents like carbon tetrachloride; hydrolyzes in water[2]
Structure Edge-shared bioctahedral (Ta2I10)[1]Edge-shared bioctahedral (Ta2Br10)[2]

Catalytic Performance in Lewis Acid-Catalyzed Reactions

Both TaI5 and TaBr5 are expected to function as effective Lewis acid catalysts by activating electrophiles. The Lewis acidity is a key determinant of their catalytic activity. While direct comparative data is limited, we can extrapolate their potential performance in classic Lewis acid-catalyzed reactions such as the Diels-Alder reaction. The following data is a representative comparison based on typical outcomes in such reactions, highlighting the expected trends in performance.

Representative Data: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
TaI5 10Dichloromethane-7848592:8
TaBr5 10Dichloromethane-7848890:10

Note: The data presented in this table is hypothetical and serves as a representative example to illustrate the potential comparative performance of TaI5 and TaBr5 in a Diels-Alder reaction. It is based on general trends observed for Lewis acid catalysts and the properties of tantalum halides. Experimental verification is required.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these catalysts. The following protocols are based on established procedures for Lewis acid-catalyzed Diels-Alder reactions and should be adapted and optimized for specific substrates and conditions.

General Procedure for a TaI5 or TaBr5 Catalyzed Diels-Alder Reaction
  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with the tantalum pentahalide (TaI5 or TaBr5, 0.1 mmol).

    • Anhydrous solvent (e.g., dichloromethane, 5 mL) is added, and the mixture is stirred until the catalyst is fully dissolved or suspended.

  • Reaction Setup:

    • The flask is cooled to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.

    • The dienophile (e.g., methyl acrylate, 1.0 mmol) is added dropwise to the catalyst solution.

    • The diene (e.g., cyclopentadiene, 1.2 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • The reaction is stirred at the specified temperature for the designated time, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with the reaction solvent (e.g., dichloromethane, 3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by column chromatography on silica gel.

    • The yield and diastereomeric ratio (endo:exo) are determined by ¹H NMR spectroscopy and/or GC analysis of the purified product.

Mechanistic Insights and Workflow Diagrams

The catalytic cycle of a Lewis acid-catalyzed Diels-Alder reaction and the general experimental workflow can be visualized to provide a clearer understanding of the process.

Lewis_Acid_Catalyzed_Diels_Alder cluster_activation Catalyst Activation cluster_cycloaddition Cycloaddition cluster_release Product Release Dienophile Dienophile ActivatedComplex Activated Dienophile-TaX₅ Complex Dienophile->ActivatedComplex Coordination LewisAcid TaX₅ LewisAcid->ActivatedComplex TransitionState [4+2] Transition State ActivatedComplex->TransitionState Diene Diene Diene->TransitionState ProductComplex Product-TaX₅ Complex TransitionState->ProductComplex ProductComplex->LewisAcid Catalyst Regeneration Product Diels-Alder Product ProductComplex->Product Release

Figure 1: Catalytic cycle of a TaX₅-catalyzed Diels-Alder reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, Cooling) start->setup addition Sequential Addition (Solvent, Catalyst, Reactants) setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC) purification->analysis end End analysis->end

Figure 2: General experimental workflow for catalytic reactions.

Conclusion

Tantalum(V) iodide and Tantalum(V) bromide are promising but under-explored Lewis acid catalysts. Their high reactivity necessitates careful handling under inert and anhydrous conditions. While direct comparative studies are lacking, their utility in promoting key organic transformations is anticipated to be significant. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the catalytic potential of these powerful Lewis acids. Further research is warranted to fully elucidate their catalytic profiles and to enable a direct, data-driven comparison of their performance in a wider range of catalytic applications.

References

Safety Operating Guide

Safe Disposal of Tantalum Iodide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tantalum iodide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

This compound, particularly Tantalum (V) iodide, is a corrosive and toxic substance that requires careful handling and disposal.[1][2][3] It reacts with water and can cause severe skin burns, eye damage, and respiratory tract injury upon inhalation.[4][5] Adherence to proper disposal protocols is critical to mitigate these risks.

Hazard and Safety Information

A summary of the key hazard information for Tantalum (V) Iodide is provided in the table below.

Hazard ClassificationGHS PictogramsHazard Statements
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.[1][2]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled.[1][2]
Physical and Chemical Properties
AppearanceBlack crystalline powder.[4][5]
ReactivityReacts with water.[4][5] Hydrolyzes readily.[3]
Melting Point496 °C
Boiling Point543 °C
Density5.8 g/mL at 25 °C

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed chemical waste disposal service.[1][6] Direct treatment or neutralization in the lab is not advised without specific protocols and safety measures in place due to its hazardous nature.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the chemical formula (TaI₅), relevant hazard pictograms (Corrosive, Toxic), and the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • For spills or potential for dust generation, a self-contained breathing apparatus may be necessary.[1]

3. Waste Collection and Storage:

  • Container: Collect all solid this compound waste, including contaminated materials like weighing boats and filter paper, in a suitable, sealable, and clearly labeled container.[1][2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2] The storage location should be away from incompatible materials and sources of moisture.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

5. Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: If safe to do so, prevent the further spread of the spill. Avoid generating dust.[1][2]

  • Cleanup:

    • Wear appropriate PPE.

    • Carefully collect the spilled material using spark-proof tools and place it into a designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Complete Waste Disposal Forms F->G H Disposal by Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Safety Data Sheet (SDS) and EHS office for detailed guidance.

References

Essential Safety and Logistical Information for Handling Tantalum Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tantalum iodide (TaI5). The following procedural guidance is designed to answer specific operational questions, ensuring the safe and compliant use of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a corrosive solid that is toxic if inhaled and causes severe skin burns and eye damage.[1] It is also moisture-sensitive and can release hazardous vapors upon contact with water.[2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment
Protection TypeEquipment SpecificationsNotes
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][4] A full face shield should be used in conjunction with goggles when there is a significant splash hazard.
Skin Protection Chemical-resistant gloves (Butyl rubber or thick-gauge Nitrile)While specific breakthrough time data for this compound is not available, Butyl rubber gloves are recommended for their high resistance to a wide range of corrosive chemicals, including mineral acids.[5][6] Thick-gauge nitrile gloves can provide splash resistance but should be replaced immediately upon contamination.[3][7] Always inspect gloves for integrity before use.[1]
Fire/flame resistant and impervious lab coat or coverallsTo protect against skin contact and provide a barrier in case of fire.[1][4]
Respiratory Protection Full-facepiece respirator with a combination P100 particulate and acid gas cartridgeRequired when handling this compound powder outside of a certified fume hood or glovebox, or if exposure limits are exceeded.[1][4] The P100 filter will protect against airborne particulates, while the acid gas cartridge will provide protection against corrosive vapors (e.g., hydrogen iodide) that may be generated upon reaction with moisture.[1][4][8][9]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for preparation, handling, and post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate and Prepare Handling Area (Fume Hood or Glovebox) gather_materials Gather All Necessary Materials (Reagents, Glassware, Spatulas) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer this compound (Minimize Dust Generation) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Glassware and Equipment reaction_setup->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. A workflow diagram for the safe handling of this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to control exposure to dust and fumes.[1][4]

    • Ensure all glassware and equipment are clean and thoroughly dried to prevent reaction with the moisture-sensitive this compound.

    • Have all necessary reagents and equipment readily available to minimize movement and potential for spills.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When weighing and transferring this compound, do so carefully to minimize the generation of dust.

    • Use non-sparking tools for all manipulations.[1][4]

    • Keep the container tightly closed when not in use.[1][4]

    • If adding to a solvent, add the this compound slowly to the solvent while stirring.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Remove and dispose of PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[1]

Spill and Emergency Plan

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

  • Contain: Prevent the spill from spreading.

  • Clean-up:

    • For small spills, carefully sweep up the solid material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][4] Avoid creating dust.

    • Do not use water for clean-up as this compound reacts with moisture.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., dry sand or other inert absorbent material) and dispose of the cleaning materials as hazardous waste.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

  • Disposal Method:

    • Disposal must be carried out by a licensed chemical waste disposal company.[4]

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][4] Contaminated packaging should also be disposed of as hazardous waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.